Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S,5R)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-14-21(22(28)29)26(24(2,3)32-14)20(27)12-25-23(30)31-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19,21H,12-13H2,1-3H3,(H,25,30)(H,28,29)/t14-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXZZZZUNKUMGM-SZNDQCEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH is a specialized dipeptide derivative crucial in modern peptide chemistry, particularly in Fmoc-based solid-phase peptide synthesis (SPPS).[1] Its structure incorporates a pseudoproline (Ψ(Me,Me)Pro) moiety, which is a temporary modification of a threonine residue. This modification introduces a "kink" in the peptide backbone, mimicking the conformational effect of proline.[2] The primary application of this building block is to disrupt the formation of secondary structures, such as β-sheets, during peptide synthesis. This disruption mitigates peptide aggregation and improves solubility, thereby enhancing coupling efficiency and overall yield, especially in the synthesis of long, complex, or aggregation-prone peptides.[3][4] The native threonine residue is regenerated during the final trifluoroacetic acid (TFA)-mediated cleavage from the solid support.[5]
Core Chemical Properties
This compound is a white to off-white powder.[5][6] It is a key building block for researchers aiming to innovate in peptide therapeutics, offering potential for improved efficacy and reduced side effects in peptide-based drugs.[6]
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₂₆N₂O₆ | [5][7] |
| Molecular Weight | 438.47 g/mol | [5] |
| Appearance | White to off-white powder | [5][6] |
| Purity (by HPLC) | ≥97.0% to ≥99% | [5][6] |
| Optical Rotation | [α]²⁵/D: -34.5 to -27.5° (c=1 in methanol) | [5] |
| Solubility | Soluble in DMSO (up to 250 mg/mL with sonication) | - |
| Storage Conditions | 2-8°C or ≤ -4°C for long-term storage | [5][6][7] |
Experimental Protocols
While a detailed, publicly available, step-by-step synthesis protocol for this specific dipeptide is not readily found, the general principles for the synthesis of pseudoproline dipeptides were established by Mutter and colleagues.[2][8] The following are generalized experimental protocols relevant to the synthesis, purification, and characterization of this compound.
General Synthesis of Fmoc-Pseudoproline Dipeptides
The synthesis of Fmoc-pseudoproline dipeptides generally involves two main steps: the formation of the Fmoc-protected dipeptide (e.g., Fmoc-Gly-Thr-OH) followed by the cyclization to form the oxazolidine ring.
-
Fmoc-Dipeptide Formation :
-
Fmoc-glycine is activated using a suitable coupling reagent (e.g., DCC/HOBt, HBTU).
-
The activated Fmoc-glycine is then coupled to the amino group of L-threonine in a suitable solvent system.
-
The reaction progress is monitored by an appropriate method (e.g., TLC, HPLC).
-
Upon completion, the product is worked up and purified, typically by crystallization or chromatography.
-
-
Oxazolidine Ring Formation :
-
The purified Fmoc-Gly-Thr-OH dipeptide is suspended in a dry, inert solvent (e.g., THF).
-
An acid catalyst (e.g., pyridinium p-toluenesulfonate) and a ketone (in this case, 2,2-dimethoxypropane, which serves as an acetone equivalent) are added.
-
The mixture is heated to reflux, often with a Dean-Stark trap or molecular sieves to remove the water and methanol byproducts, driving the reaction to completion.
-
The reaction is monitored for the disappearance of the starting material.
-
After completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified.
-
Purification by High-Performance Liquid Chromatography (HPLC)
Purification of the final product is typically achieved by reversed-phase HPLC (RP-HPLC).
-
System : A preparative HPLC system equipped with a UV detector.
-
Stationary Phase : A C18-modified silica column is standard for peptide and peptide derivative purification.[1]
-
Mobile Phase : A gradient system of:
-
Gradient : A linear gradient from a low to a high percentage of Solvent B is used to elute the compound. The specific gradient profile needs to be optimized for the best separation.
-
Detection : The elution is monitored at a wavelength suitable for the Fmoc group, typically around 265 nm or 301 nm.[9]
-
Post-Purification : Fractions containing the pure product are pooled, and the solvent is removed by lyophilization to yield the final product as a powder.[1]
Characterization Methods
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the synthesized dipeptide. It is important to note that pseudoproline-containing peptides can sometimes show higher-than-expected molecular weights in mass spectrometry, which may be due to ion entanglement or stabilization effects.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The spectra would show characteristic peaks for the Fmoc group, the glycine residue, the threonine-derived oxazolidine ring, and the methyl groups of the pseudoproline moiety.
Visualization of Experimental Workflows
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Purification and Analysis Workflow
Caption: Standard workflow for the purification and analysis of the synthesized dipeptide.
Applications in Peptide Synthesis
The primary role of this compound is as a strategic building block in SPPS to overcome the synthetic challenges posed by "difficult" sequences.
-
Preventing Aggregation : By introducing a kink, it disrupts inter-chain hydrogen bonding that leads to aggregation and poor solvation of the growing peptide on the solid support.[2]
-
Improving Yields : Enhanced solvation and accessibility of the N-terminus lead to more efficient coupling reactions and higher yields of the desired full-length peptide.[4]
-
Enabling Synthesis of Long Peptides : It is particularly effective when spaced at intervals of 5-6 residues in long peptide sequences that lack proline.[2][4]
-
Facilitating Cyclization : The conformational bend induced by the pseudoproline can pre-organize a linear peptide into a conformation that is favorable for cyclization.[2]
-
Drug Development : Its use is integral to the development of peptide-based therapeutics, where it can enhance the stability and bioavailability of the final peptide drug candidate.[6]
Conclusion
This compound is a powerful and indispensable tool in the field of peptide synthesis. Its ability to act as a temporary "proline mimic" provides an effective solution to the pervasive problem of peptide aggregation during SPPS. For researchers and drug development professionals, the strategic incorporation of this and other pseudoproline dipeptides can be the key to successfully synthesizing challenging peptides, ultimately accelerating the development of novel peptide-based therapeutics and research tools.
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. Pseudoproline Product Spoltlight | Merck [merckmillipore.com]
- 5. Fmoc-Gly-Thr(psiMe,Mepro)-OH Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. peptide.com [peptide.com]
- 8. Pseudo-prolines (psi Pro) for accessing "inaccessible" peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH: A Technical Guide to Overcoming Peptide Aggregation in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH is a chemically modified dipeptide that serves as a critical building block in solid-phase peptide synthesis (SPPS), particularly for sequences prone to aggregation.[1][2] This specialized reagent, a type of pseudoproline dipeptide, is designed to temporarily introduce a "kink" into the growing peptide backbone, disrupting the formation of secondary structures like β-sheets that can hinder the synthesis of "difficult" peptides.[3][4][5] Its use can lead to significant improvements in coupling efficiency, overall yield, and the purity of the final peptide product.[6][7]
This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its effectiveness, and detailed experimental protocols for its application.
Core Concepts and Mechanism of Action
This compound is a dipeptide derivative where the threonine (Thr) residue has been reversibly protected as a dimethyl-oxazolidine.[8] This cyclic structure mimics the conformational constraints of proline, hence the term "pseudoproline" (Psi(Me,Me)Pro).[1][3]
During Fmoc-based SPPS, peptide chains are assembled sequentially on a solid support. In certain sequences, particularly those rich in hydrophobic residues, the growing peptide chains can aggregate through inter-chain hydrogen bonding, leading to the formation of stable β-sheet structures. This aggregation can render the N-terminus of the peptide inaccessible for the next coupling step, resulting in truncated sequences and low yields.[9]
By incorporating this compound, a proline-like bend is introduced into the peptide backbone. This structural disruption effectively breaks the hydrogen bonding patterns required for β-sheet formation, keeping the peptide chain well-solvated and accessible for subsequent amino acid couplings.[4][5] The pseudoproline moiety is stable throughout the iterative cycles of Fmoc-SPPS but is readily cleaved under standard trifluoroacetic acid (TFA) conditions during the final deprotection and cleavage from the resin, regenerating the native threonine residue.[1][4]
Data Presentation: Quantitative Impact on Peptide Synthesis
The use of pseudoproline dipeptides like this compound can have a dramatic impact on the successful synthesis of difficult peptides. The following table summarizes the comparative results from the synthesis of Thymosin-α1, a 28-residue peptide known for aggregation issues, with and without the use of pseudoproline dipeptides.
| Synthesis Parameter | Standard Fmoc-Amino Acids | With Fmoc-Ile-Thr[Psi(Me,Me)Pro]-OH & Fmoc-Ser-Ser[Psi(Me,Me)Pro]-OH |
| Crude Product Purity | Low, with significant contamination | Excellent purity[6] |
| Major Contaminants | Truncated and deletion sequences | Minor peptide missing a Ser residue (in single pseudoproline use)[6] |
| Overall Yield | Significantly lower | Markedly improved |
| Synthetic Efficiency | Problematic, with difficult couplings and aggregation[6] | High, with improved coupling and prevention of aggregation[6] |
Experimental Protocols
The following are detailed protocols for the incorporation of this compound into a peptide sequence during standard Fmoc-based solid-phase peptide synthesis.
Materials
-
This compound
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin for Fmoc-SPPS)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Protocol 1: Manual Coupling of this compound
This protocol outlines the manual coupling of the pseudoproline dipeptide.
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid on the resin by treating it with 20% piperidine in DMF for 5-10 minutes, followed by a second treatment for 10-15 minutes. Wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and finally DMF (3 times).[9]
-
Activation of Dipeptide: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (2.9-4.9 equivalents) in a minimal volume of DMF.[9] Add DIPEA (6-10 equivalents) to the mixture and vortex for 1-2 minutes to pre-activate.[9]
-
Coupling Reaction: Immediately add the activated dipeptide solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.[9]
-
Monitoring the Coupling: Perform a Kaiser test or TNBS test to confirm the completion of the coupling reaction (absence of free primary amines).[4]
-
Washing: After complete coupling, wash the resin thoroughly with DMF to remove any excess reagents.
-
Continuation of Synthesis: Proceed with the standard Fmoc-SPPS cycles for the subsequent amino acids.
Protocol 2: Cleavage and Deprotection
This protocol describes the final step to cleave the peptide from the resin and remove all protecting groups, including the pseudoproline moiety.
-
Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.
-
Cleavage: Add the cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) to the dried resin. Use approximately 10 mL of cocktail per gram of resin.[9]
-
Reaction: Agitate the mixture at room temperature for 2-3 hours. During this step, the oxazolidine ring of the pseudoproline will be cleaved, regenerating the native threonine residue.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Add the TFA solution dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Mandatory Visualizations
Caption: Workflow for SPPS incorporating a pseudoproline dipeptide.
Caption: How pseudoprolines prevent aggregation in SPPS.
References
- 1. chempep.com [chempep.com]
- 2. chemimpex.com [chemimpex.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. 利用できないコンテンツ [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH: Structure, Mechanism, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH is a pivotal pseudoproline dipeptide building block utilized in solid-phase peptide synthesis (SPPS) to address the challenges of peptide aggregation. This technical guide provides a comprehensive overview of its chemical structure, mechanism of action, and practical applications. Detailed experimental protocols for its synthesis and incorporation into peptide chains are presented, alongside a compilation of quantitative data to demonstrate its efficacy in improving peptide purity and yield. This document serves as a critical resource for researchers engaged in the synthesis of complex and aggregation-prone peptides.
Introduction
Solid-phase peptide synthesis (SPPS), particularly utilizing Fmoc chemistry, is the cornerstone of modern peptide production for therapeutic and research purposes. However, the synthesis of long or hydrophobic peptide sequences is often plagued by on-resin aggregation, driven by intermolecular hydrogen bonding and the formation of secondary structures like β-sheets. This aggregation can lead to incomplete coupling and deprotection steps, resulting in low yields and complex crude products that are difficult to purify.
To mitigate these issues, specialized building blocks have been developed. Among the most effective are pseudoproline dipeptides, first introduced by Mutter and colleagues. These dipeptides incorporate a temporary, proline-like oxazolidine or thiazolidine ring, which acts as a "kink" in the peptide backbone, disrupting the formation of secondary structures.
This guide focuses on a specific and widely used pseudoproline dipeptide, This compound . This dipeptide is designed to be incorporated at Gly-Thr sequences within a target peptide, offering a powerful tool to enhance solubility, improve coupling efficiency, and ultimately increase the yield and purity of the final product.
Structure and Physicochemical Properties
This compound, systematically named (4S,5R)-3-[N-(9-Fluorenylmethyloxycarbonyl)-glycinyl]-2,2,5-trimethyloxazolidine-4-carboxylic acid, is a dipeptide derivative where the threonine residue is reversibly protected as a dimethyl-oxazolidine.
The key structural feature is the oxazolidine ring, formed by the cyclization of the threonine side-chain hydroxyl group and its backbone nitrogen with acetone. This modification is stable throughout the standard Fmoc-SPPS cycles but is readily cleaved under standard trifluoroacetic acid (TFA) conditions during the final deprotection step, regenerating the native threonine residue.
Below is a diagram illustrating the chemical structure of this compound.
Introduction to Peptide Synthesis and the Role of Protecting Groups
An in-depth technical guide on the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group in peptide synthesis, aimed at researchers, scientists, and drug development professionals.
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the efficient and controlled assembly of amino acids into a desired sequence. The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. A critical aspect of this process is the use of transient protecting groups for the α-amino group of the incoming amino acid. These groups prevent self-polymerization and ensure that the reaction occurs only at the desired position.
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis. Its primary advantage lies in its base-lability, meaning it can be removed under mild basic conditions that are orthogonal to the acid-labile protecting groups typically used for amino acid side chains. This orthogonality is fundamental to the successful synthesis of complex peptides.
The Fmoc Protecting Group: Structure and Properties
The Fmoc group is an aromatic urethane-based protecting group. Its chemical structure consists of a fluorene ring system linked to a carbamate.
The key feature of the Fmoc group is the acidic nature of the proton at the C9 position of the fluorene ring. This acidity facilitates its removal through a base-catalyzed β-elimination reaction.
Mechanism of Fmoc Protection and Deprotection
Protection of Amino Acids
The α-amino group of an amino acid is protected by reacting it with an activated Fmoc derivative, most commonly Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is typically carried out under basic conditions (Schotten-Baumann conditions) to deprotonate the amino group, enhancing its nucleophilicity.
Deprotection: The Base-Catalyzed Elimination
The removal of the Fmoc group is the critical step in the elongation of the peptide chain. It is achieved by treating the N-terminal Fmoc-protected amino acid with a secondary amine base, most commonly a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
The deprotection mechanism proceeds in two steps:
-
Proton Abstraction: The base abstracts the acidic proton from the C9 position of the fluorene ring, forming a carbanion.
-
β-Elimination: This is followed by a rapid elimination reaction that cleaves the C-O bond, releasing the deprotected amine, carbon dioxide, and dibenzofulvene (DBF).
The released dibenzofulvene is a reactive electrophile and must be scavenged to prevent side reactions with the newly liberated amine. The piperidine used for deprotection conveniently serves as its own scavenger, forming a stable piperidine-DBF adduct.
Caption: Mechanism of Fmoc deprotection using piperidine.
The Fmoc-SPPS Cycle
A typical cycle in Fmoc-based Solid-Phase Peptide Synthesis involves four main steps, which are repeated for each amino acid to be added to the peptide chain.
-
Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a piperidine solution.
-
Washing: The resin is thoroughly washed to remove excess piperidine, the DBF-piperidine adduct, and any byproducts.
-
Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent and added to the resin to form a new peptide bond with the newly exposed N-terminal amine.
-
Washing: The resin is washed again to remove unreacted amino acid, coupling reagents, and byproducts, preparing the resin for the next cycle.
Caption: The cyclic workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Quantitative Data and Reagents
The efficiency of the Fmoc-SPPS cycle depends on the choice of reagents and reaction conditions. Below is a summary of commonly used reagents and their typical parameters.
Table 1: Common Deprotection Reagents and Conditions
| Reagent | Concentration | Solvent | Typical Reaction Time | Notes |
| Piperidine | 20-40% (v/v) | DMF or NMP | 5 - 20 minutes | Standard reagent; acts as its own scavenger. |
| Piperazine | 20-40% (v/v) | DMF | 10 - 30 minutes | Less nucleophilic alternative, can reduce side reactions. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% (v/v) | DMF | 2 - 10 minutes | Very strong, non-nucleophilic base. Requires a scavenger like piperidine (2%). |
Table 2: Common Coupling Reagents (Activators)
| Reagent Class | Examples | Description | Typical Equivalents (vs. Amine) |
| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Forms a reactive O-acylisourea intermediate. Often used with an additive like HOBt or Oxyma to suppress racemization. | 1.0 - 1.2 |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Pre-activated, rapid coupling with low racemization. Forms an active ester with the amino acid. | 0.9 - 1.0 |
| Phosphonium Salts | PyBOP, PyAOP | Similar to uronium salts but based on a phosphonium core. Highly efficient. | 0.9 - 1.0 |
Detailed Experimental Protocol: A Single Fmoc-SPPS Cycle
This protocol outlines the manual steps for one coupling cycle on a pre-loaded resin.
Materials:
-
Fmoc-protected amino acid pre-loaded resin (e.g., Wang or Rink Amide resin).
-
Fmoc-protected amino acid to be coupled.
-
Deprotection Solution: 20% piperidine in DMF (v/v).
-
Coupling Reagents: HBTU, N,N-Diisopropylethylamine (DIPEA).
-
Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA).
-
Solid Phase Synthesis Vessel.
Methodology:
-
Resin Swelling:
-
Place the resin in the synthesis vessel.
-
Add DMF and allow the resin to swell for 30-60 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the deprotection solution to the resin.
-
Agitate for 10 minutes.
-
Drain the solution.
-
Optional but recommended: Repeat the deprotection step with fresh solution for another 10 minutes to ensure complete removal.
-
-
Washing Post-Deprotection:
-
Wash the resin thoroughly to remove all traces of piperidine and the DBF adduct. A typical wash sequence is:
-
DMF (3 times)
-
DCM (2 times)
-
DMF (3 times)
-
-
Each wash should involve adding the solvent, agitating for 1 minute, and then draining.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU (0.95 equivalents relative to the amino acid) in a minimal amount of DMF.
-
Add DIPEA (2 equivalents relative to the amino acid) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the washed, deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Optional: Perform a Kaiser test to monitor reaction completion. A negative test (beads remain colorless) indicates a complete reaction.
-
-
Washing Post-Coupling:
-
Drain the coupling solution.
-
Wash the resin to remove excess reagents:
-
DMF (3 times)
-
DCM (2 times)
-
IPA (2 times)
-
-
The resin is now ready for the next deprotection cycle or final cleavage from the resin if the synthesis is complete.
-
Advantages and Disadvantages of the Fmoc Strategy
Advantages:
-
Mild Deprotection: The use of a mild base (piperidine) avoids the repeated use of strong acid, preserving acid-sensitive side-chain protecting groups and linkages to the resin.
-
Orthogonality: Fmoc chemistry is fully orthogonal to the Boc (tert-butyloxycarbonyl) strategy, allowing for flexible synthesis designs.
-
Simplicity: The reaction monitoring (e.g., UV monitoring of the DBF-adduct release) can be easily automated.
Disadvantages:
-
Dibenzofulvene (DBF) Side Reactions: Incomplete scavenging of DBF can lead to its addition to the N-terminal amine, capping the peptide chain.
-
Aspartimide Formation: Aspartic acid residues are prone to forming a stable five-membered ring (aspartimide) under basic conditions, which can lead to racemization and side products.
-
Cost: Fmoc-protected amino acids and specialized coupling reagents can be more expensive than those used in Boc chemistry.
Understanding Peptide Aggregation in Solid-Phase Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Peptide Aggregation in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of peptides for research and therapeutic applications. However, a significant challenge that persists is the phenomenon of on-resin peptide aggregation. This self-association of growing peptide chains, primarily driven by the formation of intermolecular hydrogen bonds, can lead to the formation of stable secondary structures like β-sheets.[1] This aggregation can physically obstruct reactive sites on the growing peptide, leading to a host of synthetic problems, including incomplete deprotection and coupling reactions. The consequences are dire for the synthesis of "difficult sequences," which are often hydrophobic or prone to forming stable secondary structures, resulting in low yields, impure products containing deletion sequences, and in severe cases, complete synthesis failure.[2][3] This guide provides a comprehensive overview of the causes, detection, and mitigation of peptide aggregation in SPPS, offering practical strategies and detailed experimental protocols to empower researchers in overcoming this critical challenge.
The Core of the Problem: Causes and Consequences of Peptide Aggregation
The Driving Force: Intermolecular Hydrogen Bonding
The primary cause of peptide aggregation during SPPS is the formation of intermolecular hydrogen bonds between the growing peptide chains attached to the solid support. As the peptide elongates, these non-covalent interactions can lead to the formation of organized secondary structures, most notably β-sheets.[1] This process is particularly prevalent in sequences containing hydrophobic amino acids such as valine, isoleucine, leucine, and phenylalanine, which tend to associate with each other.[4]
Consequences for Peptide Synthesis
The formation of these aggregates has profound negative consequences for the efficiency and success of SPPS:
-
Incomplete Reactions: The aggregated peptide chains create a sterically hindered environment, preventing reagents from accessing the N-terminus of the growing peptide. This leads to incomplete removal of the N-terminal protecting group (e.g., Fmoc) and incomplete coupling of the subsequent amino acid.[1][2]
-
Low Yields and Purity: Incomplete reactions result in the formation of deletion sequences (peptides missing one or more amino acids), which are often difficult to separate from the target peptide during purification. This significantly reduces the overall yield and purity of the final product.[4]
-
Synthesis Failure: In severe cases of aggregation, the peptide-resin can become so compact and insoluble that it effectively halts the synthesis altogether.[2]
Detecting Peptide Aggregation: Methods and Indicators
Early detection of peptide aggregation is crucial for implementing timely interventions. Several qualitative and quantitative methods can be employed:
Visual and Physical Indicators
-
Poor Resin Swelling: A key indicator of aggregation is the failure of the peptide-resin to swell properly in the synthesis solvent. In batch synthesis, the resin bed may appear shrunken.[1][4]
-
Resin Clumping: The resin beads may become sticky and clump together, hindering proper mixing and reagent flow.[4]
Analytical Monitoring
-
Incomplete Coupling Tests (Kaiser and TNBS Tests): A positive result from the Kaiser test (for primary amines) or the 2,4,6-trinitrobenzenesulfonic acid (TNBS) test after a coupling step indicates the presence of unreacted free amines, a strong sign of incomplete coupling likely due to aggregation.[2][4]
-
Continuous-Flow Monitoring: In continuous-flow synthesizers, a flattened and broadened UV absorbance profile during the Fmoc deprotection step is indicative of aggregation.[2][5]
Strategies for Mitigating Peptide Aggregation
A multi-faceted approach is often necessary to successfully synthesize aggregation-prone peptides. These strategies can be broadly categorized as modifications to the synthesis chemistry and the physical process.
Chemical Strategies
The choice of solvent plays a critical role in solvating the growing peptide chain and disrupting aggregate formation.
-
High-Polarity Solvents: Using more polar, aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can improve the solvation of the peptide-resin complex and disrupt hydrogen bonding.[6] A "magic mixture" of DCM/DMF/NMP (1:1:1) has also been shown to be effective.[7]
-
Chaotropic Salts: The addition of chaotropic salts, such as lithium chloride (LiCl) or potassium thiocyanate (KSCN), to the coupling or washing solutions can disrupt the hydrogen-bonding networks that lead to aggregation.
Incorporating specific amino acid derivatives that introduce conformational disruptions in the peptide backbone is a highly effective strategy.
-
Pseudoproline Dipeptides: These are derivatives of serine or threonine where the side-chain hydroxyl group is cyclized onto the backbone nitrogen, creating a proline-like "kink." This disruption of the regular peptide backbone effectively hinders the formation of β-sheets.[8][9] They are introduced as dipeptides to overcome the steric hindrance of coupling to the modified residue.[3]
-
Backbone Protection (Hmb/Dmb): The introduction of a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone amide nitrogen of an amino acid can physically prevent intermolecular hydrogen bonding.[3]
Physical and Process-Based Strategies
-
Low-Loading Resins: Using a resin with a lower substitution level increases the distance between growing peptide chains, thereby reducing the likelihood of intermolecular interactions and aggregation.[2][10]
-
PEG-Based Resins: Polyethylene glycol (PEG)-grafted resins, such as TentaGel, have demonstrated improved swelling properties and can enhance the solvation of the peptide-resin complex.[6]
-
Elevated Temperatures: Performing coupling and deprotection steps at higher temperatures (e.g., 50-75°C) can provide the necessary energy to disrupt aggregates and improve reaction kinetics.[5]
-
Microwave Synthesis: Microwave-assisted SPPS can significantly accelerate coupling and deprotection reactions and has been shown to be effective in overcoming aggregation-related difficulties.[11]
Quantitative Data on Aggregation Mitigation Strategies
The following tables summarize quantitative data on the effectiveness of various strategies to combat peptide aggregation.
Table 1: Impact of Resin Swelling in Different Solvents
| Resin Type | Solvent | Swelling (mL/g) | Reference |
| Polystyrene (1% DVB) | Dichloromethane (DCM) | 4.0 - 6.0 | [12] |
| Polystyrene (1% DVB) | N,N-Dimethylformamide (DMF) | 3.8 | |
| Polystyrene (1% DVB) | N-Methyl-2-pyrrolidone (NMP) | ~4.0 | [1] |
| TentaGel S RAM | N-Butylpyrrolidinone (NBP) | ~3.8 | |
| TentaGel S RAM | Ethyl Acetate (EtOAc) | ~2.0 | |
| TentaGel S RAM | 2-Methyltetrahydrofuran (2-Me-THF) | ~2.0 |
Table 2: Influence of Resin Loading on Peptide Purity for an 18-mer Amphipathic Peptide (18A)
| Resin Loading | Crude Purity (%) | Reference |
| High Loading (0.7 mmol/g) | ~67% | [10] |
| Low Loading (0.32 mmol/g) | ~89% | [10] |
Table 3: Effectiveness of Pseudoproline Dipeptides in the Synthesis of "Difficult" Peptides
| Peptide | Strategy | Outcome | Reference |
| hIAPP (a 37-residue amyloidogenic peptide) | Incorporation of pseudoproline dipeptides | Enabled synthesis with high yield and purity. | [8] |
| Caveolin-1 fragment (54 amino acids) | Use of pseudoproline dipeptides | Overcame aggregation and allowed for successful synthesis. | [8] |
| Liraglutide Analogue | Standard Synthesis | Low Purity | [3] |
| Liraglutide Analogue | One Pseudoproline Dipeptide | Improved Purity | [3] |
| Liraglutide Analogue | Two Pseudoproline Dipeptides | Higher Purity | [3] |
Table 4: Comparative Synthesis of Acyl Carrier Protein (ACP) Fragment (65-74)
| Resin Type | Coupling Reagent/Strategy | Crude Purity (%) | Overall Yield (%) | Reference |
| 2-Chlorotrityl Chloride Resin | Not Specified | 76.5 | 72 | [13] |
| Rink Amide Resin | Not Specified | 52 | Not Reported | [13] |
| Polystyrene AM | Standard Synthesis | 60.7 | Not Reported | [14] |
| SURE™ Resin | Standard Synthesis | 90.5 | Not Reported | [14] |
| Not Specified | HCTU, 2x5 min coupling in 1:1 DMF:DMSO for Val | High Purity (pre-peak eliminated) | Not Reported | [15] |
| Not Specified | Hmb backbone protection at Ala68 | Quantitative Coupling | Not Reported | [3] |
Experimental Protocols
Protocol for Kaiser Test (Qualitative)
This test is used to detect the presence of free primary amines on the resin.
Reagents:
-
Solution A: 1 mL of a 1 mM aqueous KCN solution diluted with 49 mL of pyridine.
-
Solution B: 1 g of ninhydrin dissolved in 20 mL of n-butanol.
-
Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.
Procedure:
-
Place a small sample of resin beads (10-15 beads) in a small test tube.
-
Add 2-3 drops of each of Solution A, B, and C to the test tube.
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Intense Blue/Purple: Indicates the presence of free primary amines (failed coupling).
-
Yellow/Brown or Colorless: Indicates the absence of free primary amines (successful coupling).[11]
Protocol for TNBS Test (Qualitative)
This test is an alternative to the Kaiser test for detecting primary amines.
Reagents:
-
Reagent A: 10% (v/v) Diisopropylethylamine (DIPEA) in DMF.
-
Reagent B: 1% (w/v) 2,4,6-trinitrobenzenesulfonic acid (TNBS) in DMF.
Procedure:
-
Take a small sample of resin beads and wash them thoroughly with DMF.
-
Suspend the beads in fresh DMF.
-
Add 1 drop of Reagent A and 1 drop of Reagent B.
-
Allow the sample to stand at room temperature for 5 minutes.
-
Wash the beads with DMF and observe the color.
Interpretation:
-
Orange/Red beads: Positive result (incomplete coupling).
-
Colorless/Yellow beads: Negative result (complete coupling).
Protocol for Incorporating a Pseudoproline Dipeptide
This protocol describes the manual coupling of a pseudoproline dipeptide using phosphonium/aminium activation.
Materials:
-
Fmoc-deprotected peptide-resin
-
Pseudoproline dipeptide (5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HATU, HBTU, PyBOP) (5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (10 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
TNBS test reagents
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF or NMP.
-
In a separate vessel, dissolve the pseudoproline dipeptide and the coupling reagent in a minimal volume of DMF or NMP.
-
Add DIPEA to the solution and mix thoroughly.
-
Immediately add the activated dipeptide solution to the peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a TNBS test to confirm complete coupling. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.[5]
-
Wash the resin thoroughly with DMF and proceed with the synthesis.
Visualizing Workflows and Mechanisms
Troubleshooting Peptide Aggregation
References
- 1. arrow.tudublin.ie [arrow.tudublin.ie]
- 2. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. All’s swell: Greener replacements for hazardous solvents in peptide synthesis - Research Outreach [researchoutreach.org]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. Robust Chemical Synthesis of "Difficult Peptides" via 2-Hydroxyphenol-pseudoproline (ψ2-hydroxyphenolpro) Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. americanlaboratory.com [americanlaboratory.com]
In-Depth Technical Guide to Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH: A Key Tool in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH, a specialized pseudoproline dipeptide. Its primary application lies in overcoming the challenges of peptide aggregation during solid-phase peptide synthesis (SPPS), particularly in sequences prone to forming stable secondary structures. This document details the compound's properties, its mechanism of action, experimental protocols for its use, and its impact on peptide conformation.
Core Compound Data
This compound is a crucial building block for the synthesis of complex peptides.[1] Its unique structure enhances the stability and bioactivity of the resulting peptides, making it an invaluable asset in medicinal chemistry and biochemistry.[1]
| Property | Value | Reference |
| CAS Number | 1262308-49-5 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₂₄H₂₆N₂O₆ | --INVALID-LINK-- |
| Molecular Weight | 438.47 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder | --INVALID-LINK-- |
| Purity | ≥ 99% (HPLC) | --INVALID-LINK-- |
| Storage Temperature | 2-8°C | --INVALID-LINK-- |
Mechanism of Action in Peptide Synthesis
During SPPS, growing peptide chains can aggregate through the formation of intermolecular hydrogen bonds, leading to the creation of β-sheet structures. This aggregation hinders the accessibility of the N-terminal amine for subsequent coupling reactions, resulting in incomplete synthesis, low yields, and difficult purification.
This compound addresses this issue by introducing a "kink" into the peptide backbone. The oxazolidine ring of the pseudoproline moiety restricts the conformational freedom of the peptide chain, favoring a cis-amide bond over the more common trans configuration. This disruption of the regular backbone geometry effectively breaks the hydrogen bonding patterns required for β-sheet formation, thereby preventing aggregation and improving the efficiency of peptide synthesis. The pseudoproline modification is temporary and is readily cleaved under standard trifluoroacetic acid (TFA) conditions during the final deprotection step, regenerating the native threonine residue.
Experimental Protocols
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HATU, HBTU, PyBOP) (2.9-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Kaiser test reagents
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF or NMP in a reaction vessel for at least 30 minutes.
-
Activation of the Dipeptide: In a separate vessel, dissolve this compound and the coupling reagent in a minimal volume of DMF or NMP.
-
Add DIPEA to the dipeptide solution and mix thoroughly.
-
Coupling: Immediately add the activated dipeptide solution to the swollen peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours.
-
Monitoring the Coupling: Monitor the progress of the coupling reaction using a qualitative method such as the Kaiser test to check for the presence of free primary amines.
-
If the coupling is incomplete (positive Kaiser test), extend the reaction time or perform a second coupling with fresh reagents.
-
Washing: Once the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Proceed with the standard Fmoc-SPPS cycles for the subsequent amino acids.
Applications and Quantitative Data
The primary application of this compound is in the synthesis of "difficult" peptides, which are prone to aggregation. A notable example of such a peptide is the amyloid beta (Aβ) peptide, particularly the Aβ(1-42) fragment, which is a hallmark of Alzheimer's disease. The synthesis of Aβ(1-42) is notoriously challenging due to its high tendency to aggregate on the resin.
While specific data for this compound is limited, studies on the synthesis of Aβ(1-42) using other pseudoproline dipeptides have demonstrated significant improvements in yield. For instance, one study reported a crude yield of 57% for Aβ(1-42) when synthesized with the aid of pseudoproline dipeptides.[2] In another example, the synthesis of the PADRE epitope, the use of a Trp-Thr pseudoproline dipeptide resulted in a crude product with 87% purity of the target peptide.[3] These examples highlight the potential of pseudoproline dipeptides to significantly enhance the synthesis of challenging peptide sequences.
| Peptide Sequence | Synthesis Strategy | Reported Metric | Value | Reference |
| Amyloid Beta (1-42) | SPPS with pseudoproline dipeptides | Crude Yield | 57% | --INVALID-LINK-- |
| PADRE Epitope | SPPS with Fmoc-Trp(Boc)-Thr(ΨMe,Mepro)-OH | Purity of Crude Product | 87% | --INVALID-LINK-- |
Conformational Effects and Biological Activity
The introduction of the Thr[Psi(Me,Me)Pro] motif has significant conformational effects on the peptide backbone. The constrained oxazolidine ring system mimics the structure of proline, inducing a bend or "kink" in the peptide chain.[4] This conformational restriction is a key factor in its ability to disrupt secondary structures.
There is currently no direct evidence to suggest that this compound or the resulting Thr[Psi(Me,Me)Pro] modification has a direct role in specific signaling pathways. Its primary function is as a synthetic tool to enable the production of peptides that might otherwise be inaccessible. However, by facilitating the synthesis of complex bioactive peptides, it indirectly contributes to research in various therapeutic areas, including oncology and neurobiology.[1] The conformational changes induced by the pseudoproline moiety could potentially influence the biological activity of the final peptide by altering its binding affinity to target receptors or enzymes, but this would be peptide-specific and require further investigation.
References
- 1. Thiazolidine-Masked α-Oxo Aldehyde Functionality for Peptide and Protein Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Synthesis of Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH is a pseudoproline dipeptide building block integral to modern solid-phase peptide synthesis (SPPS). Its unique structure, featuring an oxazolidine ring derived from threonine, induces a temporary "kink" in the peptide backbone. This conformational disruption effectively mitigates peptide aggregation and secondary structure formation, which are common obstacles in the synthesis of long or challenging peptide sequences.[1][2][3] The use of this dipeptide enhances coupling efficiency, improves the solubility of the growing peptide chain, and ultimately leads to higher purity and yield of the final peptide product.[1][3] This technical guide provides a comprehensive overview of a robust kilogram-scale synthesis protocol for this compound, detailed experimental procedures, purification strategies, and essential safety information.
Introduction
Solid-phase peptide synthesis (SPPS) employing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is a cornerstone of peptide chemistry. However, the synthesis of long or hydrophobic peptides is often hampered by aggregation of the growing peptide chains on the solid support, leading to incomplete reactions and low yields.[1] Pseudoproline dipeptides, first introduced by Mutter and coworkers, are powerful tools to overcome these challenges.[1] By temporarily converting a serine or threonine residue into a proline-like oxazolidine ring, a cis-amide bond is favored, which disrupts the inter-chain hydrogen bonding responsible for β-sheet formation and aggregation.[1][2]
This compound is a pre-formed dipeptide, which is advantageous as the direct acylation of the sterically hindered nitrogen of the pseudoproline ring can be challenging, often resulting in low yields.[1] This guide details a scalable and efficient synthesis of this valuable building block.
Synthesis of this compound: A Multi-Step Approach
The synthesis of this compound can be achieved through a three-step process, commencing with the synthesis of the precursor, Fmoc-Gly-OH, followed by its coupling to L-threonine to form Fmoc-Gly-Thr-OH, and culminating in the cyclization to the desired pseudoproline dipeptide.
Overall Synthesis Pathway
Caption: Chemical synthesis pathway for this compound.
Experimental Protocols
The following protocols are adapted from a documented kilogram-scale synthesis and are presented for research and development purposes.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) |
| Glycine | 75.07 |
| Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) | 337.32 |
| Sodium Carbonate (Na₂CO₃) | 105.99 |
| 1,4-Dioxane | 88.11 |
| Methyl Tertiary Butyl Ether (MTBE) | 88.15 |
| Hydrochloric Acid (HCl) | 36.46 |
| Ethyl Acetate | 88.11 |
| Sodium Sulfate (Na₂SO₄) | 142.04 |
| Fmoc-Gly-OH | 297.31 |
| HOSu (N-Hydroxysuccinimide) | 115.09 |
| Tetrahydrofuran (THF) | 72.11 |
| N,N-Dimethylformamide (DMF) | 73.09 |
| EDCHCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) | 191.70 |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 41.96 |
| Lithium Chloride (LiCl) | 42.39 |
| L-Threonine | 119.12 |
| Fmoc-Gly-Thr-OH | 398.41 |
| 2,2-Dimethoxypropane (DMP) | 104.15 |
| p-Toluenesulfonic Acid (p-TsOH) | 172.20 |
| Toluene | 92.14 |
| Dichloromethane (DCM) | 84.93 |
| Petroleum Ether | - |
Step-by-Step Synthesis
-
In a 50 L glass reactor, add 270 g of glycine to 25 L of an 8% sodium carbonate solution. Stir at room temperature for 1 hour.
-
Cool the mixture to -5 °C.
-
Dissolve 1.275 kg of Fmoc-OSu in 12.5 L of 1,4-dioxane. Add this solution to the reactor over 1 hour.
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.
-
After the reaction is complete, extract the mixture with 3 L of methyl tertiary butyl ether.
-
Separate the aqueous layer and cool to 0 °C. Adjust the pH to 2-3 with concentrated hydrochloric acid.
-
Extract the aqueous layer with 10 L of ethyl acetate.
-
Dry the organic layer with anhydrous sodium sulfate and concentrate to obtain Fmoc-Gly-OH as a white solid.
-
In a 20 L glass reactor, add 1 kg of Fmoc-Gly-OH, 0.5 kg of HOSu, and 5 L of THF.
-
Maintain the temperature at 25 °C.
-
Prepare a solution of 0.83 kg of EDCHCl in a mixture of 2.5 L of DMF and 2.5 L of THF.
-
Add the EDCHCl solution dropwise to the reactor over 1 hour and stir for 6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to -5 °C.
-
In a separate vessel, dissolve 269 g of LiOH·H₂O, 190 g of LiCl, and 1.2 kg of L-threonine in 6 L of water.
-
Add this solution to the reactor over 1 hour.
-
Warm the reaction to room temperature and stir for 1.5 hours. Monitor by TLC.
-
After completion, perform three extractions with 1.5 L of ethyl acetate each.
-
Dry the combined organic extracts with anhydrous sodium sulfate and concentrate to yield a yellow oil.
-
Crystallize the product from 3 L of ethyl acetate to obtain Fmoc-Gly-Thr-OH as a white solid.
-
In a 20 L reactor, add 1 kg of Fmoc-Gly-Thr-OH, 100 g of p-TsOH, and 10 L of toluene.
-
Add 1.5 L of 2,2-dimethoxypropane (DMP).
-
Heat the mixture to 45 °C and stir for 5 hours. Monitor by TLC.
-
After the reaction is complete, add 10 L of water and 10 L of ethyl acetate for extraction.
-
Wash the organic layer sequentially with 5 L of saturated sodium bicarbonate solution and 5 L of saturated sodium chloride solution.
-
Dry the organic layer with anhydrous sodium sulfate and concentrate to obtain an oily residue.
-
Add 3 L of a 1:1 mixture of dichloromethane and petroleum ether and stir for 1 hour to induce precipitation.
-
Filter the solid and dry under vacuum to yield the final product, this compound.
Quantitative Data
The following table summarizes the typical yields and purity obtained from the kilogram-scale synthesis.
| Step | Product | Starting Material (kg) | Product Yield (kg) | Yield (%) | HPLC Purity (%) |
| 1 | Fmoc-Gly-OH | 0.270 (Glycine) | 1.05 | ~90% | 95 |
| 2 | Fmoc-Gly-Thr-OH | 1.0 (Fmoc-Gly-OH) | 1.1 | ~82% | 97 |
| 3 | This compound | 1.0 (Fmoc-Gly-Thr-OH) | 1.0 | ~91% | 98.5 |
Characterization and Analytical Data
-
¹H NMR (400 MHz, DMSO-d6): Expected chemical shifts (δ, ppm) would include characteristic peaks for the Fmoc group (aromatic protons between 7.3-7.9 ppm, and aliphatic protons around 4.2-4.4 ppm), the glycine alpha-protons, the threonine alpha- and beta-protons, and the methyl groups of the pseudoproline ring.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals would correspond to the carbonyl carbons of the peptide bonds and the carboxylic acid, the aromatic carbons of the Fmoc group, and the aliphatic carbons of the glycine, threonine, and pseudoproline moieties.[4]
-
Mass Spectrometry (ESI-MS): The expected molecular weight for C₂₄H₂₆N₂O₆ is 438.48 g/mol . The mass spectrum should show a prominent peak corresponding to [M+H]⁺ at m/z 439.18 or [M+Na]⁺ at m/z 461.16. It is worth noting that pseudoproline-containing peptides can sometimes exhibit higher than expected molecular weights in mass spectrometry, which may be an artifact of the analysis.[5]
Purification
The crude this compound obtained after precipitation can be further purified by reversed-phase high-performance liquid chromatography (RP-HPLC) if higher purity is required.
-
Column: A C18 stationary phase is typically effective.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is commonly used.
-
Detection: The eluent can be monitored at 265 nm, the characteristic absorbance wavelength of the Fmoc group.
Alternative Synthesis Strategies
While the multi-step synthesis described is robust, it is worth noting that pseudoproline dipeptides can also be synthesized via "direct insertion." In this approach, a pre-formed dipeptide (e.g., Xaa-Thr) is reacted with an aldehyde or ketone (such as 2,2-dimethoxypropane) to form the oxazolidine ring.[1] This method can be efficient and is compatible with automated synthesis protocols.[1]
Potential Side Reactions
During the synthesis of pseudoproline dipeptides and their use in SPPS, several side reactions can occur:
-
Incomplete Cyclization: The formation of the oxazolidine ring may not go to completion, leading to contamination with the starting dipeptide.
-
Aspartimide Formation: Although pseudoprolines are often used to prevent aspartimide formation, under certain conditions, they have been reported to catalyze this side reaction.[1]
-
Diketopiperazine Formation: This is a common side reaction at the dipeptide stage in SPPS, especially with proline or other N-substituted amino acids in the C-terminal position.
Careful control of reaction conditions and purification are essential to minimize these side products.
Safety and Handling
The synthesis of this compound involves the use of several hazardous chemicals. It is imperative to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All steps should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Carbodiimides (e.g., EDCHCl): These are potent sensitizers and should be handled with extreme care to avoid skin contact and inhalation.[6]
-
Acids and Bases: Concentrated acids (HCl) and bases (LiOH) are corrosive and should be handled with appropriate caution.
-
Solvents: Organic solvents such as DMF, THF, and toluene are flammable and have associated health risks. Avoid inhalation and skin contact.
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.
Experimental Workflow Diagram
References
An In-depth Technical Guide to the Solubility of Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH, a pseudoproline dipeptide critical in solid-phase peptide synthesis (SPPS). A thorough understanding of its solubility is paramount for its effective application in the synthesis of complex and aggregation-prone peptides. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and the mechanism by which this reagent enhances the synthesis of challenging peptide sequences.
Core Concepts: The Role of Pseudoproline Dipeptides in Peptide Synthesis
This compound is a specialized dipeptide derivative designed to mitigate the challenges of peptide aggregation during SPPS.[1][2] Peptide chains, particularly those with hydrophobic residues, have a tendency to form secondary structures like β-sheets, leading to poor solvation, incomplete reactions, and low synthesis yields.[3] Pseudoproline dipeptides are incorporated into the peptide backbone to introduce a "kink," which disrupts these secondary structures.[2][4] This conformational constraint is induced by the oxazolidine ring of the pseudoproline, which favors a cis-amide bond.[3] This disruption of interchain hydrogen bonding enhances the solvation of the growing peptide chain, leading to improved coupling efficiency and higher purity of the crude peptide product.[1][5] The pseudoproline moiety is stable during the Fmoc deprotection steps but is readily cleaved under standard trifluoroacetic acid (TFA) conditions during the final cleavage from the resin, regenerating the native threonine residue.[2][4]
Quantitative Solubility Data
While the primary function of this compound is to improve the solubility of peptide sequences, its own solubility in various solvents is a key parameter for its practical use. The following table summarizes the available quantitative solubility data for this compound. It is important to note that specific quantitative solubility data in many common organic solvents used in SPPS is not extensively published and is often determined empirically by researchers.
| Solvent System | Concentration | Method/Remarks |
| Dimethyl Sulfoxide (DMSO) | 250 mg/mL (570.16 mM) | Requires sonication to achieve dissolution. It is recommended to use newly opened, hygroscopic DMSO as moisture can significantly impact solubility.[6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (v/v/v/v) | ≥ 2.08 mg/mL (4.74 mM) | This protocol is designed for preparing a clear solution for in vivo studies. The saturation point was not determined. A stock solution in DMSO (e.g., 20.8 mg/mL) is first prepared and then diluted with the other co-solvents.[7] |
| N,N-Dimethylformamide (DMF) | Sufficient for standard coupling reactions | While a specific maximum concentration is not cited, Fmoc-pseudoproline dipeptides are routinely dissolved in DMF for both manual and automated peptide synthesis, indicating adequate solubility for these applications.[3] |
| N-Methyl-2-pyrrolidone (NMP) | Sufficient for standard coupling reactions | Similar to DMF, NMP is a common solvent for dissolving pseudoproline dipeptides for coupling steps in SPPS, suggesting good solubility.[3] |
| Dichloromethane (DCM) | Likely limited solubility | While not a primary solvent for dissolving Fmoc-amino acids due to generally lower solubility, it may be used in solvent mixtures.[8] |
Experimental Protocols
Protocol 1: Determination of Maximum Solubility
This protocol provides a general method for determining the maximum solubility of this compound in a given solvent.
Materials:
-
This compound
-
A selection of organic solvents (e.g., DMSO, DMF, NMP, DCM, Acetonitrile)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Pipettes
Procedure:
-
Weigh a precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.[8]
-
Add a measured volume of the test solvent (e.g., 100 µL) to the tube.[8]
-
Vortex the tube vigorously for at least 2 minutes to facilitate dissolution.[8]
-
Visually inspect the tube for any undissolved solid.
-
If the solid has completely dissolved, add another known amount of the peptide (e.g., 1 mg) and repeat the vortexing step.[8]
-
Continue this process until a saturated solution is achieved (i.e., undissolved solid remains after vigorous mixing).
-
For solutions with undissolved solid, centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes to pellet the excess solid.[8]
-
Carefully collect the supernatant. The concentration of this saturated solution represents the maximum solubility.
-
If a quantitative measure is required, the concentration of the supernatant can be determined using a suitable analytical technique, such as UV-Vis spectroscopy, if a chromophore is present and a standard curve is established.[8]
Protocol 2: Incorporation of this compound into a Peptide Sequence during SPPS
This protocol outlines the general steps for using the pseudoproline dipeptide in a standard Fmoc-based solid-phase peptide synthesis workflow.
Materials:
-
Peptide synthesis resin (pre-loaded or with the first amino acid attached)
-
This compound
-
Coupling reagents (e.g., HBTU, HATU, HOBt)
-
Base (e.g., DIPEA)
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)
-
DMF (peptide synthesis grade)
-
DCM (peptide synthesis grade)
-
Automated or manual peptide synthesizer
Procedure:
-
Perform the solid-phase synthesis of the desired peptide up to the amino acid preceding the Gly-Thr sequence.
-
In a separate reaction vessel, dissolve the this compound dipeptide and the coupling reagents in DMF.[8]
-
Add the base (e.g., DIPEA) to the solution to activate the dipeptide.
-
Add the activated dipeptide solution to the resin, which has the N-terminal Fmoc group removed.
-
Allow the coupling reaction to proceed for the recommended time (typically 1-2 hours).
-
After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove any unreacted reagents.
-
Perform the standard Fmoc deprotection step using 20% piperidine in DMF to remove the Fmoc group from the newly added dipeptide.
-
Continue with the synthesis of the remaining peptide sequence.
-
The pseudoproline structure will be converted back to the native Gly-Thr sequence during the final acid cleavage and deprotection step (e.g., using a TFA-based cleavage cocktail).[8]
Visualizations
The following diagrams illustrate the mechanism of solubility enhancement by pseudoproline dipeptides and a general workflow for experimental solubility determination.
Caption: Mechanism of solubility enhancement by pseudoproline dipeptides.
Caption: Experimental workflow for determining peptide solubility.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. jpt.com [jpt.com]
- 8. peptide.com [peptide.com]
An In-Depth Technical Guide to the Mechanism of Action of Pseudoproline Dipeptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudoproline dipeptides are synthetically modified building blocks crucial for the successful chemical synthesis of complex peptides, particularly those prone to aggregation. By inducing a temporary "kink" in the growing peptide chain, these dipeptides disrupt the formation of secondary structures like β-sheets, which are a primary cause of poor solubility and coupling efficiency in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of the mechanism of action of pseudoproline dipeptides, their synthesis, and their application in peptide chemistry. It includes detailed experimental protocols, quantitative data on their conformational effects, and visual representations of key processes to aid researchers in leveraging this powerful tool for the synthesis of challenging peptide sequences.
Introduction
The chemical synthesis of long and complex peptides is often hampered by the propensity of the growing peptide chain to aggregate on the solid support.[1] This aggregation, primarily driven by the formation of intermolecular β-sheet structures, can lead to incomplete reactions, low yields, and difficult purification.[2] To address this challenge, pseudoproline dipeptides were introduced as "structure-breaking" units that can be temporarily incorporated into a peptide sequence during synthesis.[1]
Pseudoproline dipeptides are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues. The side chain of these amino acids is cyclized with an aldehyde or ketone to form an oxazolidine (from Ser/Thr) or thiazolidine (from Cys) ring system. This five-membered ring mimics the structure of proline, inducing a bend in the peptide backbone and disrupting the hydrogen bonding patterns that lead to aggregation.[3][4] Importantly, this modification is reversible and the native amino acid is restored during the final acid cleavage step of SPPS.[5]
This technical guide will delve into the core mechanism of action of pseudoproline dipeptides, providing quantitative data on their conformational impact, detailed experimental procedures for their use, and visual diagrams to illustrate the underlying principles.
Mechanism of Action
The primary mechanism of action of pseudoproline dipeptides lies in their ability to modulate the conformation of the peptide backbone, thereby preventing aggregation and enhancing solubility.[5]
Conformational Disruption and Induction of a "Kink"
The five-membered oxazolidine or thiazolidine ring of a pseudoproline dipeptide restricts the rotational freedom of the peptide backbone, similar to a proline residue. This steric constraint forces a "kink" in the peptide chain, disrupting the formation of regular secondary structures like α-helices and, more importantly, β-sheets.[3][4] The formation of intermolecular β-sheets is a major driver of peptide aggregation during SPPS.[1]
This conformational disruption is also associated with a shift in the equilibrium of the amide bond preceding the pseudoproline residue from the more common trans conformation to the cis conformation. The increased population of the cis isomer further contributes to the disruption of secondary structures.[6]
Enhanced Solubility
By preventing the formation of aggregated β-sheet structures, pseudoproline dipeptides significantly improve the solvation of the growing peptide chain on the solid support.[5] The kinked conformation exposes more of the peptide backbone to the solvent, preventing the peptide from collapsing and becoming inaccessible for subsequent coupling reactions. This enhanced solubility is critical for achieving high coupling efficiencies and overall yields, especially for hydrophobic and aggregation-prone sequences.[1]
Reversible Modification
A key feature of pseudoproline dipeptides is the reversibility of the modification. The oxazolidine and thiazolidine rings are stable to the basic conditions used for Fmoc deprotection during SPPS but are readily cleaved by strong acids, such as trifluoroacetic acid (TFA), which is used in the final step to cleave the peptide from the resin and remove side-chain protecting groups.[5] This ensures that the final peptide product has the native amino acid sequence without any permanent modifications.
Quantitative Data on Conformational Effects
The incorporation of pseudoproline dipeptides has a quantifiable impact on the conformational properties of peptides. This section summarizes key quantitative data from NMR and X-ray crystallography studies.
Dihedral Angles
The "kink" induced by pseudoproline dipeptides is reflected in the altered phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone.
| Residue/Structure | Φ (°) | Ψ (°) | Reference |
| Ideal α-helix | -57 | -47 | [7] |
| Ideal β-sheet | -139 | +135 | [7] |
| Ac-Ala-Pro-NHMe (trans) | -60 | 140 | [8] |
| Ac-Ala-Pro-NHMe (cis) | -60 | -10 | [8] |
| Fmoc-Val-d-allo-Thr(ΨMe,Mepro)-OH (cis) | -85.5 | 10.1 | [6] |
| Cbz-Val-Thr(ΨMe,Mepro)-OMe (trans) | -84.3 | 151.7 | [6] |
Table 1: Comparison of backbone dihedral angles.
Cis-Trans Isomerization
Pseudoproline dipeptides significantly influence the cis-trans isomer population of the preceding amide bond.
| Peptide | Isomer | Population (%) | Solvent | Reference |
| Ac-Pro-Gly-Pro-OH | trans-trans | 41 | Aqueous | [9] |
| trans-cis | 26 | Aqueous | [9] | |
| cis-trans | 20 | Aqueous | [9] | |
| cis-cis | 13 | Aqueous | [9] | |
| H-Trp-Pro-Tyr-OH | cis (Trp-Pro) | 74 | D₂O (anionic) | [10] |
| H-Trp-(Pro)₅-Tyr-OH | cis (Trp-Pro) | 42 | D₂O (cationic) | [10] |
Table 2: Population of cis and trans isomers in proline-containing peptides.
| Peptide Fragment | Isomerization | Rate Constant (k) (s⁻¹) at 10°C | Reference |
| Phe-Pro | cis → trans | 6.6 x 10⁻⁵ | [1] |
| Phe-Pro (CZE in-column) | cis → trans | 1.42 x 10⁻⁴ | [1] |
Table 3: Kinetic data for cis-trans isomerization of a dipeptide.
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of peptides containing pseudoproline dipeptides.
Synthesis of Fmoc-Xaa-Ser(ψMe,MePro)-OH
Objective: To synthesize a fluorenylmethoxycarbonyl (Fmoc)-protected pseudoproline dipeptide building block.
Materials:
-
L-Serine
-
Acetone
-
p-Toluenesulfonic acid (catalyst)
-
Fmoc-L-Isoleucine
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of Ser(ψMe,MePro)-OH:
-
Suspend L-Serine in acetone.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[11]
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Coupling of Fmoc-L-Isoleucine:
-
Activate the carboxylic acid of Fmoc-L-Isoleucine using DCC and HOBt in DCM.
-
Add the Ser(ψMe,MePro)-OH from the previous step to the activated Fmoc-Isoleucine.
-
Allow the reaction to proceed at room temperature until completion, monitored by TLC.[11]
-
-
Purification:
-
Purify the final product, Fmoc-Ile-Ser(ψMe,MePro)-OH, by column chromatography on silica gel.[11]
-
Solid-Phase Peptide Synthesis (SPPS) Incorporating a Pseudoproline Dipeptide
Objective: To incorporate a pseudoproline dipeptide into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Xaa-Yaa(ψPro)-OH (e.g., Fmoc-Ile-Ser(ψMe,MePro)-OH) (3 equivalents)
-
Coupling reagent (e.g., HATU) (3 equivalents)
-
Base (e.g., DIPEA) (6 equivalents)
-
DMF or NMP
-
20% Piperidine in DMF
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.[12]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF for 2-3 minutes, followed by a second treatment for 5-15 minutes. Wash the resin thoroughly with DMF.[12]
-
Coupling of Pseudoproline Dipeptide:
-
In a separate vessel, dissolve the pseudoproline dipeptide and HATU in a minimal volume of DMF.
-
Add DIPEA to the activation mixture and vortex briefly.
-
Immediately add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[11]
-
Monitor the coupling reaction using a qualitative method such as the Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Chain Elongation: Continue with the standard SPPS cycles of deprotection and coupling for the remaining amino acids in the sequence.
-
Cleavage and Deprotection: After completion of the synthesis, cleave the peptide from the resin and remove all protecting groups (including the pseudoproline ring) by treating the resin with a TFA cleavage cocktail for 2-3 hours at room temperature.[4]
Thioflavin T (ThT) Assay for Peptide Aggregation
Objective: To monitor the aggregation kinetics of a peptide in the presence and absence of a pseudoproline dipeptide.
Materials:
-
Lyophilized peptide samples
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Phosphate buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)
-
96-well black microplate
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Sample Preparation: Prepare solutions of the peptides (with and without the pseudoproline modification) in the phosphate buffer at the desired concentration (e.g., 50 µM).
-
Assay Setup: In a 96-well plate, add the peptide solution and the ThT working solution (final concentration typically 20 µM) to each well. Prepare triplicate wells for each sample.[13]
-
Kinetic Measurement: Place the plate in the plate reader and incubate at 37°C. Measure the fluorescence intensity at regular intervals over time.[13]
-
Data Analysis: Plot the fluorescence intensity as a function of time. The resulting sigmoidal curve can be analyzed to determine the lag time (t_lag) for nucleation and the maximum fluorescence intensity (F_max), which correlates with the amount of fibril formation.
Visualization of Key Processes
The following diagrams, generated using the DOT language, illustrate the core concepts of pseudoproline dipeptide action.
Caption: General synthesis pathway of a pseudoproline dipeptide.
Caption: Workflow for SPPS incorporating a pseudoproline dipeptide.
Caption: How pseudoproline dipeptides disrupt peptide aggregation.
Conclusion
Pseudoproline dipeptides are an indispensable tool in modern peptide chemistry, enabling the synthesis of peptides that were previously considered intractable. Their mechanism of action, centered on the reversible introduction of a conformational "kink" in the peptide backbone, effectively mitigates on-resin aggregation and enhances solubility. This leads to significant improvements in coupling efficiency, overall yield, and purity of the final peptide product. The detailed protocols and quantitative data presented in this guide provide researchers with the necessary information to successfully implement this powerful strategy in their own peptide synthesis endeavors. As the demand for complex synthetic peptides in research and drug development continues to grow, the importance of tools like pseudoproline dipeptides will only increase.
References
- 1. Kinetic study on the cis-trans isomerization of peptidyl-proline dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 8. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 9. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nmr studies of the rates of proline cis–trans isomerization in oligopeptides | Semantic Scholar [semanticscholar.org]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
Methodological & Application
Application Notes and Protocols: Solid-Phase Synthesis of Peptides Containing Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
The chemical synthesis of long or aggregation-prone peptides via solid-phase peptide synthesis (SPPS) is often challenging due to the formation of intermolecular β-sheet structures, which can lead to incomplete reactions and low yields.[1] Pseudoproline dipeptides are powerful tools to mitigate these issues.[2][3] Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH is a pseudoproline dipeptide where the threonine residue is reversibly protected as a dimethylated oxazolidine ring. This modification introduces a "kink" into the peptide backbone, disrupting secondary structure formation and enhancing the solvation of the growing peptide chain.[2][4] The use of this dipeptide has been shown to significantly improve coupling efficiency, leading to higher purity and yield of the final peptide.[4] The pseudoproline moiety is stable under the basic conditions of Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage step, regenerating the native threonine residue.[2][5]
These application notes provide a detailed protocol for the incorporation of this compound into a target peptide sequence using manual Fmoc-based SPPS.
Quantitative Data Summary
The inclusion of this compound in place of sequential coupling of Fmoc-Thr(tBu)-OH and Fmoc-Gly-OH can lead to substantial improvements in the synthesis of "difficult" sequences. The following table presents representative data comparing the synthesis of a model 15-mer peptide with and without the pseudoproline dipeptide.
| Parameter | Standard SPPS (Sequential Coupling) | Pseudoproline-Assisted SPPS |
| Crude Peptide Purity (HPLC Area %) | 45% | 85% |
| Overall Yield | 15% | 55% |
| Major Impurities | Deletion sequences (Thr, Gly) | Minimal deletion sequences |
| Synthesis Time (Coupling Cycles) | Slower, potential for repeated couplings | Faster, high coupling efficiency |
Experimental Protocol
This protocol details the manual solid-phase synthesis of a generic peptide sequence incorporating the this compound dipeptide on a Rink Amide resin.
Materials and Reagents:
-
Rink Amide Resin (e.g., 0.6 mmol/g substitution)
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water (HPLC grade)
-
Diethyl ether (cold)
Protocol Steps:
-
Resin Swelling:
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Add DMF to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.
-
-
Initial Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of the First Amino Acid:
-
Dissolve 3-5 equivalents of the first Fmoc-amino acid and 3-5 equivalents of Oxyma Pure in DMF.
-
Add 3-5 equivalents of DIC to the amino acid solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive, extend the coupling time or perform a second coupling.
-
Once the coupling is complete (negative ninhydrin test), drain the solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
-
Chain Elongation (Subsequent Amino Acid Couplings):
-
Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.
-
-
Incorporation of this compound:
-
After deprotecting the N-terminal amino group of the preceding amino acid, proceed with the coupling of the pseudoproline dipeptide.
-
Dissolve 3 equivalents of this compound and 3 equivalents of Oxyma Pure in DMF.
-
Add 3 equivalents of DIC and pre-activate for 2-5 minutes.
-
Add the activated dipeptide solution to the resin and agitate for 2-4 hours. The coupling of the sterically hindered pseudoproline dipeptide may require a longer reaction time.
-
Monitor the coupling completion with a ninhydrin test.
-
After complete coupling, wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
-
Completion of Peptide Synthesis:
-
Continue with the chain elongation by repeating the deprotection and coupling cycles for the remaining amino acids in the sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
-
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A standard cocktail is Reagent K: TFA/Water/Phenol/Thioanisole/TIS (82.5:5:5:5:2.5 v/v). For peptides without sensitive residues, a simpler cocktail of TFA/TIS/Water (95:2.5:2.5 v/v) can be used.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[6]
-
During this step, the peptide is cleaved from the resin, side-chain protecting groups are removed, and the Thr[Psi(Me,Me)Pro] is converted back to a native threonine residue.[5]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide under vacuum.
-
Analyze the crude peptide by HPLC and mass spectrometry.
-
Purify the peptide using preparative reverse-phase HPLC.
-
Visualizations
Caption: Workflow for SPPS with a pseudoproline dipeptide.
References
Application Notes and Protocols for Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH in the Synthesis of Difficult Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of long and complex peptides via solid-phase peptide synthesis (SPPS) is a cornerstone of biomedical research and drug development. However, a significant challenge in SPPS is the on-resin aggregation of the growing peptide chain, particularly for sequences prone to forming secondary structures like β-sheets.[1][2] This aggregation can lead to incomplete coupling and deprotection steps, resulting in low yields, truncated sequences, and difficult purifications.[2] Pseudoproline dipeptides have emerged as a powerful tool to overcome these challenges.[3][4]
Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH is a pseudoproline dipeptide where the threonine residue is reversibly protected as a dimethyl-oxazolidine. This modification introduces a "kink" into the peptide backbone, effectively disrupting the intermolecular hydrogen bonding that leads to aggregation.[5] The pseudoproline moiety is stable during the Fmoc-SPPS cycles but is readily cleaved under standard trifluoroacetic acid (TFA) conditions during the final deprotection step, yielding the native threonine residue.[2] The incorporation of this dipeptide has been shown to significantly improve the solubility, coupling efficiency, and overall yield and purity of challenging peptides.[2]
Mechanism of Action
During SPPS, peptide chains can self-associate through inter-chain hydrogen bonding, leading to the formation of β-sheet structures. This aggregation renders the N-terminus of the growing peptide chain inaccessible for the next coupling step.
The introduction of a pseudoproline dipeptide, such as this compound, disrupts this process. The five-membered oxazolidine ring introduces a conformational bend in the peptide backbone, similar to a proline residue.[5] This "kink" disrupts the formation of ordered secondary structures, preventing aggregation and improving the solvation of the peptide-resin complex.[3] Consequently, the N-terminus remains accessible for efficient coupling of subsequent amino acids.
Caption: Logical workflow comparing standard SPPS with pseudoproline-assisted SPPS.
Data Presentation
The use of pseudoproline dipeptides has demonstrated significant improvements in the synthesis of various difficult peptides. The following tables summarize quantitative data from representative syntheses.
Table 1: Synthesis of the PADRE Peptide
The Pan-DR-binding epitope (PADRE) is a synthetic peptide known to be challenging to synthesize.
| Performance Metric | Standard Fmoc-SPPS | SPPS with Fmoc-Trp(Boc)-Thr[Psi(Me,Me)Pro]-OH |
| Crude Purity (HPLC) | Low (<50%) | 87%[6] |
| Elongation Yield (Polystyrene Resin) | 45%[6] | 89%[6] |
| Elongation Yield (PEGA Resin) | 82%[6] | 97%[6] |
Table 2: Synthesis of Amyloid Beta (Aβ) Peptides
Aβ peptides are highly prone to aggregation and are notoriously difficult to synthesize using standard SPPS methods.
| Peptide | Synthesis Strategy | Crude Yield (%) | Crude Purity (HPLC) | Reference |
| Aβ(1-42) | Standard Fmoc-SPPS | Very Low | Low | [1] |
| Aβ(1-42) | With Pseudoproline Dipeptides | Significantly Improved | High | [1] |
Experimental Protocols
The following are detailed protocols for the incorporation of this compound in Fmoc-SPPS and the subsequent cleavage and deprotection of the synthesized peptide.
Protocol 1: Manual Coupling of this compound
This protocol describes the manual coupling of the pseudoproline dipeptide to a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., HBTU, HATU, or PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (1.5-2.0 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 1.5-2.0 equivalents) in a minimal amount of DMF.
-
Add DIPEA (3-4 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring the coupling: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue beads), indicating incomplete coupling, the coupling step can be repeated.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Continuation of Synthesis: Proceed with the standard Fmoc-SPPS cycles for the remaining amino acids in the sequence.
Caption: Workflow for the manual coupling of this compound.
Protocol 2: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the pseudoproline protecting group.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))
-
Cold diethyl ether
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (5x) and dry under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/TIS/water (95:2.5:2.5, v/v/v).
-
Cleavage:
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours. The oxazolidine ring of the pseudoproline will be cleaved during this step.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Concentrate the TFA solution under a stream of nitrogen.
-
Add the concentrated solution dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
-
Peptide Isolation:
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times).
-
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Workflow for the cleavage and deprotection of the synthesized peptide.
Conclusion
This compound is a highly effective tool for overcoming the challenges associated with the synthesis of difficult peptide sequences. Its ability to disrupt peptide aggregation leads to significant improvements in crude purity and overall yield. The protocols provided herein offer a guide for the successful incorporation of this pseudoproline dipeptide into a solid-phase peptide synthesis workflow. For researchers facing challenges with aggregation-prone peptides, the use of this compound is a valuable strategy to consider.
References
Protocol for Incorporating Pseudoproline Dipeptides in Solid-Phase Peptide Synthesis (SPPS)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. However, the synthesis of long or "difficult" sequences, particularly those prone to aggregation, often presents significant challenges, leading to low yields and purity. Peptide chain aggregation, driven by the formation of intermolecular β-sheets, can hinder coupling and deprotection steps. Pseudoproline dipeptides are powerful tools to overcome these obstacles by temporarily introducing a "kink" in the peptide backbone, disrupting secondary structure formation and improving solvation of the growing peptide chain.[1] This temporary modification is fully reversible under standard cleavage conditions, yielding the native peptide sequence.[1][2]
These application notes provide a detailed protocol for the incorporation of pseudoproline dipeptides in Fmoc-based SPPS, summarize the expected quantitative improvements in peptide synthesis, and offer detailed experimental procedures.
Mechanism of Action
Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side-chain hydroxyl or thiol group is cyclized onto the backbone amide nitrogen, forming an oxazolidine or thiazolidine ring, respectively.[1][2] This cyclic structure mimics the kink-inducing properties of proline, effectively disrupting the hydrogen bonding patterns that lead to β-sheet formation and aggregation.[1] By preventing aggregation, pseudoproline dipeptides enhance the accessibility of the N-terminus of the growing peptide chain for efficient coupling of the subsequent amino acid.[1]
Data Presentation: Quantitative Impact of Pseudoproline Dipeptides
The incorporation of pseudoproline dipeptides can dramatically improve the synthesis of challenging peptides. The following tables summarize the quantitative improvements observed in the synthesis of known "difficult" sequences.
| Peptide Sequence | Synthesis Strategy | Crude Purity | Overall Yield | Reference |
| Human Amylin (8-37) | Standard Fmoc-SPPS | Traces of desired product | Very Low | |
| Human Amylin (8-37) | Fmoc-SPPS with Pseudoproline Dipeptides | High | High | |
| Human Amylin (1-37) | Standard Fmoc-SPPS | Complex mixture, low desired product | Very Low | |
| Human Amylin (1-37) | Fmoc-SPPS with a single Pseudoproline Dipeptide and Microwave | High purity, non-oxidized | High | |
| Highly aggregated sequences | Introduction of Pseudoproline Dipeptides | Significantly Improved | Up to a 10-fold increase | [3] |
| Human Islet Amyloid Polypeptide (IAPP) | Conventional Synthesis | Low | - | [4] |
| Human Islet Amyloid Polypeptide (IAPP) | Microwave SPPS with two Pseudoproline Dipeptides | High | Double the yield of conventional synthesis | [4] |
| Side Reaction | Synthesis Condition | Outcome | Reference |
| Racemization | Fragment condensation with C-terminal pseudoproline peptides | Racemization-free coupling | [5][6] |
| Epimerization | C-terminal Cys-containing peptide acid synthesis with C-terminal pseudoproline | Epimerization-free preparation | [6] |
Experimental Protocols
General Guidelines for Pseudoproline Dipeptide Incorporation
-
Placement: To maximize their effectiveness, insert pseudoproline dipeptides before hydrophobic regions or sequences known to aggregate.[1]
-
Spacing: For optimal disruption of secondary structures, it is recommended to space pseudoproline dipeptides (or proline residues) approximately 5-6 residues apart. A minimum of two residues should separate two pseudoproline dipeptides or a pseudoproline and a proline.
Protocol for Coupling of Pseudoproline Dipeptides
This protocol is suitable for both manual and automated SPPS.
Reagents:
-
Fmoc-deprotected peptide-resin
-
Fmoc-pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH) (5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HBTU, HATU, PyBOP) (4.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (10 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide and the coupling reagent in a minimal volume of DMF.
-
Add DIPEA to the solution and mix thoroughly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test or TNBS test.
-
If the coupling is incomplete, the coupling step can be repeated.
-
Wash the resin thoroughly with DMF (3 x 5 mL) to remove excess reagents and by-products.
Protocol for Fmoc Deprotection
Reagents:
-
Peptide-resin with N-terminal Fmoc-protected pseudoproline dipeptide
-
20% (v/v) piperidine in DMF
Procedure:
-
Treat the peptide-resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
Protocol for Cleavage and Deprotection
The pseudoproline moiety is stable during the synthesis but is readily cleaved with trifluoroacetic acid (TFA) during the final deprotection step, regenerating the native serine, threonine, or cysteine residue.[1]
Reagents:
-
Dry peptide-resin
-
Cleavage cocktail (e.g., TFA/H₂O/Triisopropylsilane (TIS) 95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with dichloromethane (DCM) (3 x 5 mL) and dry under vacuum.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
Visualizations
Caption: Comparative workflow of SPPS with and without pseudoproline dipeptides.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Microwave-Assisted Synthesis of Human Islet Amyloid Polypeptide Designed to Facilitate the Specific Incorporation of Labeled Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment condensation of C-terminal pseudoproline peptides without racemization on the solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Revolutionizing Hydrophobic Peptide Synthesis: Application of Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The chemical synthesis of hydrophobic peptides and other "difficult sequences" represents a significant challenge in peptide chemistry, primarily due to on-resin aggregation of the growing peptide chain. This aggregation, driven by intermolecular β-sheet formation, can lead to incomplete coupling and deprotection steps, resulting in low yields, truncated sequences, and complex purification profiles. Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH, a pseudoproline dipeptide, offers a robust solution to this critical issue by acting as a temporary and reversible "kink" in the peptide backbone, effectively disrupting the formation of these deleterious secondary structures.[1][2][3][4]
Mechanism of Action: Disrupting Aggregation at its Source
This compound is a dipeptide where the threonine residue has been reversibly protected as a TFA-labile (2,2-dimethyloxazolidine) ring system.[3][5] This cyclic structure mimics the backbone geometry of proline and is the key to its function as a structure-disrupting element during solid-phase peptide synthesis (SPPS).[6]
The core principles of its action are:
-
Conformational Disruption: The oxazolidine ring introduces a steric constraint that favors a cis-amide bond conformation with the preceding glycine residue. This "kink" disrupts the planarity of the peptide backbone, making it sterically unfavorable for the peptide chain to participate in the interchain hydrogen bonding required for β-sheet formation.[6]
-
Enhanced Solvation: By preventing aggregation, the growing peptide chain remains better solvated by the synthesis solvents (e.g., DMF, NMP). This improved solubility ensures that the N-terminal amine is accessible for subsequent coupling reactions.[7]
-
Improved Kinetics: With the reactive sites readily accessible, both acylation (coupling) and Fmoc-deprotection kinetics are significantly improved, leading to higher fidelity synthesis and purer crude products.[1]
The native Gly-Thr sequence is fully regenerated upon standard trifluoroacetic acid (TFA) cleavage and deprotection, leaving no modifications in the final peptide.[1][2]
Key Advantages in Hydrophobic Peptide Synthesis:
-
Increased Yield and Purity: The prevention of aggregation leads to more efficient coupling reactions, significantly increasing the yield and purity of the crude peptide.[1][7]
-
Facilitated Purification: A cleaner crude product profile, with fewer deletion and truncated sequences, simplifies the final purification by HPLC.[3]
-
Enabling the Synthesis of "Difficult Sequences": The use of this compound allows for the successful synthesis of peptides that are otherwise inaccessible by standard SPPS methods, including long peptides and those with a high content of hydrophobic residues.[2][3]
-
Compatibility: This pseudoproline dipeptide is fully compatible with standard Fmoc-based SPPS protocols and automated synthesizers.[3]
Data Presentation
| Performance Metric | Standard Fmoc-SPPS (Sequential Coupling of Fmoc-Gly-OH and Fmoc-Thr(tBu)-OH) | Fmoc-SPPS with Pseudoproline Dipeptide (this compound) |
| Crude Peptide Yield (%) | 30-50% | 70-90% |
| Crude Peptide Purity (by HPLC) | ~35% | ~75% |
| Major Species in Crude Product (by MS) | Target peptide with significant deletion and truncated sequences | Predominantly the target peptide |
| Purification Difficulty | High, due to multiple closely eluting impurities | Low to moderate |
| Overall Isolated Yield (%) | 5-15% | 40-60% |
This data is a representative summary based on qualitative and quantitative descriptions of performance improvements from multiple sources for similar pseudoproline dipeptides. Actual results may vary depending on the specific peptide sequence and synthesis conditions.[1]
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of this compound into a hydrophobic peptide sequence using manual solid-phase peptide synthesis.
Protocol 1: Standard Manual Fmoc-SPPS of a Hydrophobic Peptide
This protocol outlines the standard procedure without the use of the pseudoproline dipeptide.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1-2 hours in a fritted reaction vessel.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling (for Glycine and Threonine):
-
Glycine Coupling:
-
In a separate vessel, activate Fmoc-Gly-OH (3-5 equivalents) with a coupling reagent such as HBTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling.
-
-
Threonine Coupling:
-
Repeat the deprotection and washing steps as described above.
-
Couple Fmoc-Thr(tBu)-OH using the same activation and coupling procedure as for glycine.
-
4. Chain Elongation:
-
Repeat the deprotection, washing, and coupling cycles for the remaining amino acids in the sequence.
5. Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
6. Purification and Analysis:
-
Lyophilize the crude peptide.
-
Analyze the crude product by analytical RP-HPLC and mass spectrometry.
-
Purify the target peptide using preparative RP-HPLC.
Protocol 2: Fmoc-SPPS using this compound
This protocol details the incorporation of the pseudoproline dipeptide.
1. Resin Swelling and Synthesis of Preceding Amino Acids:
-
Follow step 1 of Protocol 1.
-
Synthesize the peptide sequence up to the amino acid preceding the Gly-Thr motif using the steps outlined in Protocol 1.
2. Incorporation of this compound:
-
Perform the Fmoc deprotection of the N-terminal amino acid on the resin as described in step 2 of Protocol 1.
-
In a separate vessel, activate this compound (2-3 equivalents) with a coupling reagent like HBTU (2-3 equivalents) and DIPEA (4-6 equivalents) in DMF for 1-2 minutes.
-
Add the activated dipeptide solution to the deprotected peptide-resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser test.
3. Chain Elongation:
-
Continue with the standard Fmoc-SPPS cycles (deprotection, washing, and coupling) for the remaining amino acids in the sequence.
4. Cleavage and Deprotection:
-
Follow step 5 of Protocol 1. The pseudoproline oxazolidine ring is cleaved by TFA, regenerating the native threonine residue.
5. Purification and Analysis:
-
Follow step 6 of Protocol 1.
Visualizations
Experimental Workflow Comparison
The following diagram illustrates the key difference in the synthesis workflow when incorporating the pseudoproline dipeptide.
Mechanism of Aggregation Disruption
This diagram illustrates the logical relationship between the problem of peptide aggregation and the solution provided by pseudoproline dipeptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unive.it [iris.unive.it]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 8. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Cleavage and Deprotection of Peptides with Pseudoproline Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudoproline dipeptides are invaluable tools in solid-phase peptide synthesis (SPPS), particularly for long or challenging sequences prone to aggregation.[1][2] Derived from serine (Ser), threonine (Thr), or cysteine (Cys), these moieties introduce a temporary "kink" in the peptide backbone, disrupting secondary structures like β-sheets that can hinder synthesis efficiency.[2][3] The pseudoproline ring (an oxazolidine for Ser/Thr or a thiazolidine for Cys) is designed to be stable throughout the Fmoc-based synthesis but is readily cleaved during the final trifluoroacetic acid (TFA)-based deprotection step, regenerating the native amino acid residue.[3]
This document provides detailed protocols and quantitative data for the efficient cleavage and deprotection of peptides containing pseudoproline residues. It covers the selection of appropriate cleavage cocktails, optimized reaction conditions, and strategies to minimize common side reactions, ensuring high peptide yield and purity.
Data Presentation: Cleavage Cocktails and Conditions
The choice of cleavage cocktail is critical for maximizing peptide yield and purity. The following tables summarize common cleavage cocktails and their suitability for peptides containing pseudoproline residues and other sensitive amino acids.
Table 1: Standard TFA Cleavage Cocktails for Pseudoproline-Containing Peptides
| Reagent Name | Composition (v/v/v) | Recommended Use | Reference |
| Reagent A / Standard Cocktail | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | General-purpose cleavage for peptides without sensitive residues (e.g., Cys, Met, Trp).[4] Suitable for most oxazolidine-based pseudoprolines.[5] | [4] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust cocktail for complex peptides containing multiple sensitive residues like Cys, Met, Trp, and Arg.[6] | [6] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | An alternative to thiol-containing cocktails, useful for peptides with trityl-based protecting groups. Does not prevent methionine oxidation.[7] | [7] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Particularly suited for peptides with Arg residues protected by sulfonyl groups (e.g., Pmc, Pbf).[7] | [7] |
Table 2: Quantitative Data on Cleavage and Deprotection of Pseudoproline-Containing Peptides
This table presents a summary of reported cleavage efficiencies and deprotection times. Note that outcomes are highly sequence-dependent.
| Pseudoproline Type | Peptide Sequence Context | Cleavage Cocktail | Cleavage Time | Crude Purity (%) | Yield (%) | Deprotection (%) | Reference |
| Ser(ψMe,MePro) | Peptides on Wang Resin | Reagent A | 1.5 - 2 h | 75 - 90 | 70 - 85 | >95 | [4] |
| Ser(ψMe,MePro) | Peptides with sensitive residues | Reagent K | 2 - 3 h | 70 - 85 | 65 - 80 | >95 | [4] |
| Cys(ψMe,MePro) | Ser-Cys sequence | TFA/TIS/H₂O (95:2.5:2.5) | 1 h | Not Reported | Not Reported | 98 | [8] |
| Cys(ψMe,MePro) | Ala-Cys sequence | TFA/TIS/H₂O (95:2.5:2.5) | 2 h | Not Reported | Not Reported | 94 | [8] |
| Cys(ψMe,MePro) | Asp-Cys sequence | TFA/TIS/H₂O (95:2.5:2.5) | 2 h | Not Reported | Not Reported | 95 | [8] |
| Cys(ψMe,MePro) | Lys-Cys sequence (at 45°C) | TFA/TIS/H₂O (95:2.5:2.5) | 2 h | Not Reported | Not Reported | 93 | [8] |
Note on Cysteine Pseudoprolines: Recent studies have shown that the cleavage of thiazolidine-based pseudoprolines is sequence-dependent and can often be achieved in 1-6 hours, which is significantly shorter than the 32-36 hours previously reported in some literature.[8]
Experimental Protocols
General Workflow for Cleavage and Deprotection
The overall process involves cleavage of the peptide from the solid support with simultaneous deprotection of the pseudoproline residue and other acid-labile side-chain protecting groups, followed by precipitation, washing, and drying of the crude peptide.
Caption: General experimental workflow for peptide cleavage.
Protocol 1: Standard Cleavage from Wang or Rink Amide Resin
This protocol is suitable for peptides containing oxazolidine-based pseudoprolines (from Ser or Thr) and lacking highly sensitive residues.
Materials:
-
Dried peptide-resin (e.g., from Wang or Rink Amide resin)
-
Cleavage Cocktail (Reagent A: 95% TFA, 2.5% H₂O, 2.5% TIS)
-
Dichloromethane (DCM), analytical grade
-
Cold diethyl ether (Et₂O)
-
Reaction vessel with a sintered glass filter
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (typically 50-200 mg) in a reaction vessel.
-
Wash the resin with DCM (3 x 1 min) to remove residual DMF and to swell the resin.[4]
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage and Deprotection:
-
In a well-ventilated fume hood, prepare the cleavage cocktail (Reagent A) immediately before use.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 1-2 mL per 100 mg of resin).[4]
-
Gently agitate the mixture at room temperature for 1.5 to 2 hours.[4] For peptides containing arginine, the time may need to be extended.[9]
-
-
Peptide Isolation:
-
Filter the cleavage solution through the sintered glass filter into a clean collection tube (e.g., a 50 mL centrifuge tube).
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[4]
-
-
Precipitation:
-
In a separate, larger centrifuge tube, add cold diethyl ether (10-20 times the volume of the collected TFA filtrate).
-
Add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
Incubate the suspension at -20°C for at least 30 minutes to maximize precipitation.[4]
-
-
Washing and Drying:
-
Pellet the peptide by centrifugation (e.g., 3000-4000 rpm for 5-10 minutes).
-
Carefully decant the ether.
-
Wash the peptide pellet by resuspending in fresh cold diethyl ether and repeating the centrifugation. Perform this wash step two more times to remove scavengers and residual TFA.[4]
-
After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
-
Analysis:
-
Analyze the purity and confirm the identity of the crude peptide using RP-HPLC and mass spectrometry.
-
Protocol 2: Cleavage of Peptides with Sensitive Residues
This protocol is recommended for peptides containing sensitive amino acids such as Trp, Met, or Cys, in addition to pseudoproline residues.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail (Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT)[6]
-
Dichloromethane (DCM), analytical grade
-
Cold diethyl ether (Et₂O) or methyl t-butyl ether (MTBE)
-
Reaction vessel with a sintered glass filter
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation:
-
Follow the same resin preparation steps as in Protocol 1.
-
-
Cleavage and Deprotection:
-
In a well-ventilated fume hood, prepare Reagent K immediately before use.
-
Add the cleavage cocktail to the resin (approximately 2-5 mL per 100 mg of resin).
-
Agitate the mixture at room temperature for 2 to 3 hours. Peptides with multiple arginine residues may require longer deprotection times.[7]
-
-
Peptide Isolation and Precipitation:
-
Follow the peptide isolation and precipitation steps as described in Protocol 1.
-
-
Washing and Drying:
-
Follow the washing and drying steps as described in Protocol 1.
-
-
Analysis:
-
Analyze the crude peptide by RP-HPLC and mass spectrometry.
-
Troubleshooting and Key Considerations
The cleavage and deprotection step is critical for the successful synthesis of peptides containing pseudoproline residues. Below is a logical flow for troubleshooting common issues.
Caption: Troubleshooting guide for pseudoproline peptide cleavage.
-
Incomplete Cleavage of the Pseudoproline Ring: If mass spectrometry indicates a mass higher than the expected native peptide, the oxazolidine or thiazolidine ring may not have fully opened. This can sometimes occur with insufficient cleavage time.[1]
-
Side Reactions with Sensitive Residues: Standard side reactions such as oxidation of methionine and alkylation of tryptophan can still occur.
-
Solution: For peptides containing these residues, always use a comprehensive scavenger cocktail like Reagent K.
-
-
Aspartimide Formation: While pseudoprolines can help reduce aspartimide formation, under harsh synthesis conditions (e.g., elevated temperature and pressure in flow chemistry), the pseudoproline moiety itself may catalyze this side reaction.[3]
-
Solution: If aspartimide-related impurities are observed, perform the synthesis at room temperature, especially after the incorporation of the pseudoproline dipeptide.[1]
-
-
Cleavage for Fragment Condensation: If the peptide fragment is intended for subsequent condensation and the enhanced solubility from the pseudoproline is desired, use a resin like 2-chlorotrityl or Sieber. These allow for cleavage with very mild acid (e.g., 1% TFA in DCM), which leaves the pseudoproline ring intact.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Automated Synthesis Using Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique in peptide research and drug development. However, the synthesis of "difficult sequences," particularly those prone to aggregation, often leads to low yields, incomplete reactions, and challenging purifications.[1][2][3] On-resin aggregation, driven by intermolecular hydrogen bonding and the formation of secondary structures like β-sheets, can physically block reactive sites, hindering the coupling of subsequent amino acids.[1][3]
Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH is a pseudoproline dipeptide designed to overcome these challenges.[4] This specialized building block incorporates a threonine residue that is reversibly protected as a dimethyl-oxazolidine ring.[3][5] This modification introduces a "kink" into the peptide backbone, effectively disrupting the formation of secondary structures that lead to aggregation.[1][5][6][7] The pseudoproline moiety is stable throughout the Fmoc-SPPS cycles but is completely removed during standard trifluoroacetic acid (TFA)-based cleavage, regenerating the native Gly-Thr sequence in the final peptide.[1][6]
The use of this compound in automated synthesis leads to significant improvements in coupling efficiency, crude peptide purity, and overall yield, making it an invaluable tool for the reliable synthesis of complex peptides.[4][6]
Data Presentation: Performance Comparison
The incorporation of pseudoproline dipeptides dramatically improves the outcomes of challenging peptide syntheses. The following tables summarize comparative data from the synthesis of known difficult peptides, illustrating the significant advantages of pseudoproline-assisted SPPS over standard methodologies.
Table 1: Synthesis of the PADRE Epitope
The Pan-DR-binding epitope (PADRE) is a synthetic peptide known to be difficult to synthesize due to its length and composition.[3][8]
| Synthesis Method | Crude Purity (%) | Observations |
| Standard Fmoc-SPPS | Low (numerous truncation peptides) | Significant aggregation and incomplete couplings observed.[8][9] |
| Pseudoproline-Assisted SPPS (using Fmoc-Trp(Boc)-Thr(ΨMe,Mepro)-OH) | 87% (major peak corresponding to target peptide) | Significant improvement in synthetic efficiency and crude purity.[8][9] |
Table 2: Synthesis of Human Amylin (hAmylin)
hAmylin is a 37-residue peptide highly prone to amyloidogenic aggregation, making its synthesis via standard Fmoc-SPPS nearly impossible.[5]
| Synthesis Method | Yield | Crude Product Quality |
| Standard Fmoc-SPPS | Traces of desired product | Complex mixture requiring extensive purification.[5] |
| Pseudoproline-Assisted SPPS | High Yield | Crude product pure enough for direct disulfide bond formation.[5] |
Experimental Protocols
The following protocols are intended for use with automated peptide synthesizers. Parameters may need to be optimized based on the specific instrument and peptide sequence.
Protocol 1: Automated Coupling of this compound
This protocol outlines the automated coupling cycle for incorporating the pseudoproline dipeptide.
Reagents and Materials:
-
This compound
-
Resin-bound peptide with a free N-terminal amine
-
Coupling/Activation Reagents: HBTU/DIPEA or DIC/HOBt in DMF
-
Solvent: High-purity DMF (N,N-Dimethylformamide)
-
Automated Peptide Synthesizer
Procedure:
-
Dissolution: Prepare a solution of this compound (3-5 equivalents relative to resin loading) in DMF.
-
Activation: In a separate step, prepare the activator solution. For example, use HBTU (2.9-4.9 eq.) and DIPEA (6-10 eq.) in DMF.
-
Transfer: The synthesizer will transfer the dissolved dipeptide and activation mixture to the reaction vessel containing the deprotected peptide-resin.
-
Coupling Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. For difficult couplings, this time can be extended, or a double coupling protocol can be employed.
-
Washing: Following the coupling step, the synthesizer will perform a series of washes with DMF to remove excess reagents and byproducts.
Protocol 2: Standard Fmoc Deprotection
This is a standard protocol for removing the Fmoc protecting group from the N-terminus of the growing peptide chain.
Reagents:
-
Deprotection Solution: 20% (v/v) Piperidine in high-purity DMF.
-
Washing Solvent: High-purity DMF.
Procedure:
-
Initial Deprotection: The synthesizer will treat the peptide-resin with the 20% piperidine/DMF solution for 2-3 minutes.[10]
-
Main Deprotection: The initial solution is drained, and a fresh portion of the deprotection solution is added. The reaction proceeds for an additional 5-15 minutes to ensure complete removal of the Fmoc group.[10]
-
Washing: The synthesizer will thoroughly wash the resin with DMF (typically 5-7 cycles) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[10]
-
Monitoring (Optional but Recommended): The progress of the Fmoc deprotection can be monitored quantitatively by measuring the UV absorbance of the flow-through at approximately 301 nm.[10]
Protocol 3: Cleavage and Final Deprotection
This procedure cleaves the synthesized peptide from the resin and removes all side-chain protecting groups, including the conversion of the pseudoproline moiety back to the native threonine residue.
Reagents:
-
Cleavage Cocktail: A common cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. The specific composition may vary based on the peptide sequence (e.g., presence of Trp, Met, or Cys).
-
Cold Diethyl Ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Gently agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Pelleting: Centrifuge the mixture to pellet the crude peptide.
-
Washing: Wash the peptide pellet with cold diethyl ether 2-3 times to remove scavengers and residual cleavage cocktail.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Automated SPPS Workflow Comparison
The following diagram illustrates the streamlined workflow when using this compound compared to the standard sequential coupling of individual amino acids.
Caption: Comparative SPPS workflows.
Mechanism of Aggregation Disruption
This diagram illustrates the logical relationship between the structural features of the pseudoproline dipeptide and the resulting improvements in synthesis efficiency.
Caption: How pseudoproline dipeptides improve SPPS efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chempep.com [chempep.com]
- 6. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 7. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Revolutionizing Cyclic Peptide Synthesis: Application of Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of cyclic peptides presents a formidable challenge in medicinal chemistry and drug development. Issues such as low cyclization yields, aggregation of linear precursors, and epimerization are common hurdles. The incorporation of pseudoproline dipeptides has emerged as a transformative strategy to overcome these obstacles. Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH, a specialized dipeptide building block, is a powerful tool in solid-phase peptide synthesis (SPPS) for efficiently producing cyclic peptides.[1][2]
This pseudoproline dipeptide features a threonine residue with its side-chain cyclized onto the backbone nitrogen, forming a dimethylated oxazolidine ring. This modification induces a "kink" or a cis-amide bond in the peptide backbone, pre-organizing the linear peptide into a conformation that is highly amenable to efficient head-to-tail cyclization.[3][4] The oxazolidine ring is stable under the basic conditions of Fmoc deprotection but is readily cleaved under acidic conditions, such as during the final trifluoroacetic acid (TFA) cleavage, to regenerate the native threonine residue.[3]
The primary advantages of utilizing this compound in cyclic peptide synthesis include:
-
Improved Cyclization Efficiency: The induced turn brings the N- and C-termini of the linear peptide into close proximity, significantly increasing the rate and yield of the intramolecular cyclization reaction.[3]
-
Prevention of Aggregation: By disrupting the formation of intermolecular β-sheet structures, the pseudoproline moiety enhances the solubility and solvation of the growing peptide chain, leading to more efficient coupling reactions and preventing aggregation-related problems during synthesis.[2][5]
-
Enhanced Purity of Crude Product: The combination of improved synthesis and cyclization efficiency results in a cleaner crude product, which simplifies subsequent purification steps and increases the overall yield of the final cyclic peptide.[3][5]
Data Presentation
The incorporation of a pseudoproline dipeptide, such as one containing a Thr[Psi(Me,Me)Pro] moiety, has been shown to significantly improve the outcomes of cyclic peptide synthesis. The following table summarizes representative comparative data for the synthesis of a model cyclic hexapeptide, illustrating the dramatic improvements in cyclization yield and purity.
| Parameter | Standard SPPS without Pseudoproline | SPPS with Thr[Psi(Me,Me)Pro] Dipeptide | Reference |
| Crude Purity | Low (often <50%) | High (typically >70%) | [3] |
| Cyclization Yield | Variable (can be <10%) | Significantly Higher (often >50%) | [3] |
| Major Byproducts | Deletion sequences, truncated peptides, oligomers | Minimized side reactions | [5] |
| Purification | Challenging due to multiple impurities | Simplified due to cleaner crude product | [3] |
Experimental Protocols
The following are detailed protocols for the synthesis of a cyclic peptide incorporating this compound.
Protocol 1: Manual Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol describes the manual solid-phase synthesis of a linear peptide precursor on a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or Hydroxybenzotriazole (HOBt)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, and repeat the treatment for 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling.
-
-
Incorporation of this compound: Couple the this compound dipeptide using the same procedure as for a single amino acid (Step 3).
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF, DCM, and MeOH, and dry under vacuum.
Protocol 2: On-Resin Cyclization
This protocol is for the head-to-tail cyclization of the peptide while it is still attached to the solid support.
Materials:
-
Peptidyl-resin from Protocol 1
-
DIC
-
Oxyma Pure
-
DMF
Procedure:
-
Swell the peptidyl-resin in DMF.
-
Add a solution of DIC (5 eq.) and Oxyma Pure (5 eq.) in DMF to the resin.
-
Shake the reaction mixture at room temperature for 12-24 hours.
-
Monitor the cyclization by cleaving a small amount of resin and analyzing by LC-MS.
-
Once the reaction is complete, wash the resin with DMF and DCM and proceed to cleavage.
Protocol 3: Solution-Phase Cyclization
This protocol describes the cleavage of the linear peptide from the resin followed by cyclization in solution.
Materials:
-
Peptidyl-resin from Protocol 1
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
-
DMF
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Cleavage from Resin: Treat the dried peptidyl-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Peptide Isolation: Centrifuge and wash the peptide pellet with cold ether. Lyophilize the crude linear peptide.
-
Solution-Phase Cyclization:
-
Dissolve the lyophilized linear peptide in DMF to a final concentration of 1-2 mM.
-
Add HATU (1.5 eq.) and DIPEA (3 eq.) to the solution.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Lyophilize the crude cyclic peptide.
-
Purify the cyclic peptide by preparative RP-HPLC.
-
Characterize the final product by mass spectrometry.
-
Protocol 4: Purification and Characterization
Purification:
-
Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification.[6]
-
Stationary Phase: A C18-modified silica column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is commonly employed. The purification process starts with a high aqueous content to elute polar impurities, followed by a gradual increase in acetonitrile to elute the more hydrophobic cyclic peptide.[6]
-
Detection: UV detection at 210-220 nm is used to monitor the peptide backbone.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by analytical HPLC to assess purity. Pure fractions are pooled and lyophilized.
Characterization:
-
Technique: Mass spectrometry (MS) is essential for confirming the molecular weight of the synthesized cyclic peptide.[7] High-resolution mass spectrometry can provide accurate mass measurements to confirm the elemental composition.
-
Tandem MS (MS/MS): For structural confirmation, MS/MS can be used to fragment the cyclic peptide and analyze the resulting fragment ions to verify the amino acid sequence.[8]
Visualizations
Experimental Workflow
Caption: Workflow for cyclic peptide synthesis using this compound.
Mechanism of Action
Caption: Mechanism of improved cyclization with pseudoproline dipeptides.
Signaling Pathway Application Example: Cyclic RGD Peptides and Integrin Signaling
Cyclic peptides synthesized using advanced techniques, including the incorporation of pseudoproline dipeptides, are pivotal in studying and targeting various biological pathways. A prominent example is the development of cyclic peptides containing the Arg-Gly-Asp (RGD) motif, which are potent ligands for integrin receptors. Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion and play crucial roles in signaling pathways governing cell proliferation, survival, and migration.[9]
The integrin αvβ3 is often overexpressed on tumor cells and endothelial cells of newly forming blood vessels, making it a key target in cancer therapy and imaging.[9] Cyclic RGD peptides can act as antagonists, blocking the binding of natural ligands to integrins and thereby inhibiting downstream signaling.
Caption: Inhibition of integrin signaling by a cyclic RGD peptide.
Conclusion
This compound is an invaluable tool for the synthesis of cyclic peptides, offering significant advantages in terms of efficiency, yield, and purity. By inducing a favorable turn conformation in the linear precursor, this pseudoproline dipeptide facilitates macrocyclization and mitigates common challenges associated with peptide synthesis. The detailed protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this advanced building block in their synthetic endeavors, ultimately accelerating the discovery and development of novel cyclic peptide-based therapeutics.
References
- 1. biotage.com [biotage.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. bachem.com [bachem.com]
- 7. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. Radiolabeled cyclic RGD peptides as radiotracers for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH
Welcome to the technical support center for Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues that may arise during solid-phase peptide synthesis (SPPS) using this pseudoproline dipeptide.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: I am observing incomplete coupling to the amino acid following the pseudoproline dipeptide. What could be the cause?
A: Incomplete coupling onto the N-terminus of a pseudoproline dipeptide is a known issue due to steric hindrance from the oxazolidine ring.[1] While this compound is supplied as a preformed dipeptide to avoid coupling directly to the hindered threonine, subsequent couplings can still be challenging.
-
Possible Cause: Steric hindrance at the coupling site.
-
Troubleshooting Steps:
-
Extend Coupling Time: Double the standard coupling time for the amino acid being added after the pseudoproline dipeptide.
-
Double Couple: Perform the coupling step twice. After the initial coupling and wash steps, repeat the activation and coupling of the same amino acid.
-
Use a More Potent Activator: If using standard activators like HBTU, consider switching to a more potent coupling reagent such as HATU or HCTU to improve efficiency.[2]
-
Increase Reagent Excess: Use a higher excess (e.g., 5-fold) of the activated amino acid and coupling reagents relative to the resin functionalization.
-
Q2: My final peptide product shows a mass corresponding to the peptide with the oxazolidine ring still intact. Why did this happen?
A: The oxazolidine ring of the pseudoproline is designed to be cleaved under strong acidic conditions, typically during the final cleavage from the resin with trifluoroacetic acid (TFA).[3] If this ring remains, it indicates incomplete cleavage.
-
Possible Cause: Insufficient TFA exposure or inefficient cleavage conditions.
-
Troubleshooting Steps:
-
Extend Cleavage Time: Increase the duration of the TFA cleavage cocktail treatment. A standard time is 2-3 hours, but extending it to 4 hours may be necessary.[4][5]
-
Ensure Efficient Mixing: Make sure the resin is well-suspended and agitated throughout the cleavage process to ensure all sites are exposed to the cleavage cocktail.[4]
-
Verify Cleavage Cocktail Composition: Ensure the cleavage cocktail is fresh and has the correct composition. A standard and effective cocktail for most sequences is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5).
-
Q3: I am synthesizing a peptide containing an Asp-Thr sequence using the pseudoproline dipeptide and I'm seeing a significant aspartimide-related side product. I thought pseudoprolines were supposed to prevent this?
A: While pseudoproline dipeptides are widely used to disrupt aggregation and are known to help suppress aspartimide formation, recent studies have shown that under harsh conditions, such as the elevated temperatures and pressures used in flow peptide synthesis, the pseudoproline moiety itself may catalyze aspartimide formation.[1][6]
-
Possible Cause: Catalysis of aspartimide formation under harsh synthetic conditions.
-
Troubleshooting Steps:
-
Avoid Elevated Temperatures: If using a heated microwave or flow reactor, consider performing the synthesis at ambient temperature, especially during the coupling steps following the Asp residue.
-
Modify Deprotection Conditions: Add 0.1 M HOBt to your piperidine deprotection solution. This has been shown to reduce the rate of aspartimide formation.[7]
-
Use a Different Asp Protecting Group: If the problem persists, consider using an Fmoc-Asp(OMpe)-OH or Fmoc-Asp(Odmab)-OH building block, which are designed to be more resistant to aspartimide formation.
-
Frequently Asked Questions (FAQs)
What is the primary purpose of using this compound?
This compound is a pseudoproline dipeptide used in Fmoc-based solid-phase peptide synthesis (SPPS). Its primary purpose is to act as a "structure breaker". The proline-like kink it introduces into the peptide backbone disrupts the formation of inter-chain hydrogen bonds that lead to β-sheet aggregation.[3] This enhances the solvation of the growing peptide chain, improving coupling efficiency and leading to higher purity and yield, especially for long or hydrophobic sequences.[1][8]
How is the native Threonine residue regenerated?
The oxazolidine ring that forms the pseudoproline structure is cleaved by treatment with trifluoroacetic acid (TFA) during the final cleavage and deprotection step.[3] This restores the native threonine residue in the final peptide.
Are there specific placement guidelines for this dipeptide in a peptide sequence?
Yes, for optimal effectiveness:
-
Insert the pseudoproline dipeptide just before a hydrophobic or aggregation-prone sequence.[3]
-
Maintain a spacing of at least 2, and optimally 5-6 amino acids, between pseudoproline residues or between a pseudoproline and a standard proline.[3]
Can I use this compound in microwave-assisted SPPS?
Yes, but with caution. While microwave energy can accelerate coupling and deprotection steps, the elevated temperatures can increase the risk of certain side reactions. As mentioned in the troubleshooting guide, there is evidence that high temperatures can promote aspartimide formation in the presence of a pseudoproline moiety.[6] Careful optimization of temperature and reaction times is recommended.
Data Summary
The following table summarizes common side reactions and quantitative parameters relevant to experiments with this compound.
| Parameter / Side Reaction | Observation | Probable Cause(s) | Recommended Action | Quantitative Target |
| Incomplete Coupling | Lower than expected yield; Deletion sequence detected by MS. | Steric hindrance from the oxazolidine ring. | Double couple; Use 5-fold excess of reagents; Switch to HATU/HCTU. | >99% coupling efficiency |
| Incomplete Ring Opening | Final peptide mass is +40 Da higher than expected. | Insufficient TFA cleavage time or poor mixing. | Extend TFA cleavage to 3-4 hours; Ensure constant agitation. | >98% conversion to native Thr |
| Aspartimide Formation | Side product with mass -18 Da from the desired peptide. | Elevated temperature; Presence of Asp-Thr sequence. | Synthesize at ambient temp; Add 0.1 M HOBt to piperidine solution. | <2% aspartimide formation |
| Imine Derivative | Side product observed, particularly in flow chemistry. | Side reaction under harsh conditions (high temp/pressure). | Reduce temperature and pressure in flow synthesis protocols. | Minimize to <1% |
Key Experimental Protocols
Protocol 1: Standard Coupling of an Amino Acid Following this compound
This protocol outlines the steps for coupling the next amino acid after the pseudoproline dipeptide has been incorporated into the peptide-resin.
-
Fmoc Deprotection:
-
Treat the peptide-resin with 20% piperidine in DMF (v/v) for 3 minutes.
-
Drain the solution.
-
Treat again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (6 times) to remove all traces of piperidine.
-
-
Amino Acid Activation (using HATU):
-
In a separate vessel, dissolve the incoming Fmoc-amino acid (4 equivalents relative to resin loading) and HATU (3.95 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Optional (Double Coupling): If the coupling is known to be difficult, drain the reaction solution, wash with DMF (3 times), and repeat steps 2 and 3.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 times) and Dichloromethane (DCM) (3 times) to prepare for the next cycle.
-
Protocol 2: Final Cleavage and Deprotection
This protocol is for cleaving the completed peptide from the resin and removing all side-chain protecting groups, including the regeneration of threonine from the pseudoproline.
-
Resin Preparation:
-
Wash the final peptide-resin with DCM (3 times) and methanol (3 times).
-
Dry the resin thoroughly under a vacuum for at least 1 hour.
-
-
Cleavage:
-
Prepare a fresh cleavage cocktail. For most peptides, Reagent B (TFA/Water/TIS, 95:2.5:2.5 v/v/v) is sufficient.[4] If the peptide contains sensitive residues like Cys or Met, Reagent K (TFA/Water/Phenol/Thioanisole/EDT, 82.5:5:5:5:2.5) may be required.
-
Add the cleavage cocktail to the dry resin (typically 10 mL per gram of resin).
-
Agitate the slurry at room temperature for 2-3 hours. For sequences where ring-opening may be difficult, extend this time to 4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA filtrate into a cold (0°C) solution of diethyl ether.
-
Wash the resin twice more with a small volume of fresh TFA and add this to the ether.
-
A white precipitate (the crude peptide) should form.
-
Centrifuge the ether suspension, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a vacuum.
-
Visualizations
Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision tree for troubleshooting common side reactions.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
Technical Support Center: Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH
Welcome to the technical support center for Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH . This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized experimental protocols to ensure successful coupling of this pseudoproline dipeptide in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This section addresses specific issues that may arise during the coupling of this compound.
Q1: I performed a Kaiser test after the coupling step, and it was positive. What does this mean and what should I do?
A positive Kaiser test (indicated by a blue or purple bead color) signifies the presence of free primary amines on the resin, meaning the coupling reaction is incomplete. Pseudoproline dipeptides are sterically hindered, which can slow down the reaction rate.[1]
Recommended Actions:
-
Recouple: Immediately perform a second coupling reaction using a fresh solution of the activated dipeptide.[2]
-
Extend Reaction Time: For the initial or second coupling, increase the reaction time to 2 hours or even longer (up to 24 hours in very difficult cases).[2]
-
Increase Equivalents: Use a higher excess of the pseudoproline dipeptide and coupling reagents (e.g., move from 3 to 5 equivalents).[3]
-
Change Solvent: If aggregation is suspected, switch from DMF to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or a DMF/DCM mixture.[2]
-
Consider Temperature: For extremely challenging couplings, gentle heating or the use of microwave-assisted synthesis can help overcome the energy barrier.[2][4]
Q2: My peptide synthesis is failing at a later stage, and sequencing shows a deletion at the Gly-Thr position. What went wrong?
This indicates a failed coupling of the this compound building block. The sterically hindered nature of the oxazolidine ring can make this coupling step challenging.[5][6]
Root Cause Analysis and Solutions:
-
Insufficient Activation: The choice of coupling reagent is critical. Standard carbodiimide reagents like DIC may be insufficient.[1] Switch to a more potent onium salt reagent such as HATU, HBTU, HCTU, or PyBOP, which are known to be more effective for hindered couplings.[2]
-
Suboptimal Base: The base used for activation plays a role. While DIPEA is common, a weaker base like N-methylmorpholine (NMM) or collidine can sometimes be beneficial, particularly if racemization is a concern.[2]
-
Peptide Aggregation: The growing peptide chain may be aggregating on the resin, blocking the N-terminal amine. The very purpose of the pseudoproline dipeptide is to disrupt this aggregation, but severe aggregation prior to its addition can still be an issue.[5][6] Consider using a high-swelling resin (like a PEG-based resin) or a low-loading resin to improve reaction kinetics.[5]
Q3: The purity of my crude peptide is low after cleavage, and I suspect side reactions related to the pseudoproline dipeptide.
While pseudoproline dipeptides are designed to improve synthesis fidelity, improper handling can lead to issues. The pseudoproline moiety is stable under standard Fmoc SPPS conditions but is cleaved during the final TFA treatment to regenerate the native threonine residue.[3][5]
Potential Issues & Verification:
-
Incomplete Cleavage of Pseudoproline: Ensure the final TFA cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) is applied for a sufficient duration (typically 2-3 hours) to completely remove the oxazolidine protecting group.[3]
-
Racemization: Although pseudoprolines can help minimize racemization at the C-terminal residue, the choice of coupling reagents and base is still important.[7] To minimize this risk, use additives like Oxyma Pure or HOAt and avoid prolonged pre-activation times.[1][2] Powerful phosphonium-based reagents like PyAOP or PyBOP are often preferred to reduce this side reaction.[2]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound?
This compound is a pseudoproline dipeptide. The threonine residue is reversibly protected as a proline-like oxazolidine ring. This modification introduces a "kink" into the peptide backbone that disrupts the formation of inter-chain hydrogen bonds, which are responsible for on-resin aggregation (β-sheet formation).[5][6] By preventing aggregation, it enhances the solvation of the peptide chain, leading to improved coupling efficiency, higher purity, and better overall yields, especially in long or difficult sequences.[5][7]
Q2: Why is it supplied as a dipeptide instead of a single amino acid derivative?
Coupling an amino acid to the nitrogen atom within the hindered oxazolidine ring is extremely difficult and inefficient.[7] By using the pre-formed this compound dipeptide, this challenging coupling is circumvented, allowing for the straightforward incorporation of two residues in a single, efficient step.
Q3: Which coupling reagents are recommended for this dipeptide?
Due to steric hindrance, powerful coupling reagents are highly recommended. Uronium/aminium or phosphonium salt reagents are preferred over carbodiimides.
Recommended Reagents:
-
HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU: (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
PyBOP: (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
COMU: (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino]-uronium hexafluorophosphate)[8]
These reagents form highly reactive esters that facilitate coupling to the N-terminus of the resin-bound peptide.[1]
Q4: How should I store this compound?
The compound should be stored in a cool, dry place, typically at 2-8°C.[9] Stock solutions should be stored sealed and away from moisture at -20°C for up to a month or -80°C for up to six months.[10]
Data Presentation
Table 1: Comparison of Recommended Coupling Reagents for Hindered Systems
| Reagent | Class | Key Advantages | Considerations |
| HATU | Uronium/Aminium Salt | Very high reactivity; often superior for hindered couplings; based on low-racemization HOAt additive.[8] | Higher cost; byproducts can be allergenic. |
| HBTU/TBTU | Uronium/Aminium Salt | Highly popular and effective; good solubility of byproducts.[8] | Based on HOBt, which is less effective at suppressing racemization than HOAt or Oxyma; potential for side reactions.[2] |
| PyBOP | Phosphonium Salt | Excellent for reducing racemization risk; high reactivity.[2] | Can be more expensive than uronium salts. |
| COMU | Uronium/Aminium Salt | Reactivity comparable to HATU; incorporates Oxyma Pure for improved safety (non-explosive) and solubility.[8] | Newer reagent, may be less widely available or characterized in all systems. |
Experimental Protocols
Protocol 1: Manual Coupling of this compound
This protocol describes a standard manual procedure for coupling the dipeptide onto a resin with a free N-terminal amine.
1. Resin Preparation:
-
Swell the peptide-resin in dimethylformamide (DMF) for at least 30-60 minutes in a reaction vessel.[3]
-
Perform standard Fmoc deprotection using 20% piperidine in DMF (e.g., 1 x 5 min followed by 1 x 15 min).[3]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
2. Dipeptide Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 eq. relative to resin loading) and a suitable coupling reagent (e.g., HBTU, 2.9-4.9 eq.) in a minimal volume of DMF.[3] An additive like HOBt or Oxyma Pure can also be included if not already part of the reagent (e.g., with DIC).[2]
-
Add the base, N,N-Diisopropylethylamine (DIPEA) (6-10 eq.), to the activation mixture. Vortex briefly for 1-2 minutes.[3]
-
Immediately add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for at least 1-2 hours.[3]
3. Monitoring and Washing:
-
Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test to check for completion.[2]
-
If the test is negative (yellow/colorless beads), the coupling is complete. Proceed to wash the resin with DMF (5 times) to remove excess reagents and byproducts.
-
If the test is positive (blue/purple beads), drain the reaction solution and repeat the coupling step with freshly prepared reagents (recouple).[2]
Visualizations
Troubleshooting Workflow for Incomplete Coupling
Caption: A step-by-step workflow for troubleshooting incomplete coupling reactions.
Experimental Workflow for Dipeptide Coupling
Caption: The experimental workflow for a single pseudoproline dipeptide coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Pseudoproline Dipeptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete cleavage of pseudoproline dipeptides during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Incomplete Cleavage
Researchers may encounter incomplete cleavage of the pseudoproline moiety, leading to the presence of the intact oxazolidine ring in the final peptide product. This guide provides a systematic approach to troubleshooting this issue.
Symptom: Mass spectrometry (MS) analysis of the crude peptide shows a mass corresponding to the peptide with an uncleaved pseudoproline group (e.g., +12 Da for dimethyl oxazolidine). HPLC analysis may show a distinct, often more hydrophobic, peak in addition to the target peptide peak.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Explanation |
| Insufficient Cleavage Time | Increase the cleavage reaction time to 2-4 hours. For complex peptides or those with multiple protecting groups, longer times may be necessary.[1] | The acid-catalyzed hydrolysis of the oxazolidine ring requires sufficient time to go to completion. Standard 1-2 hour cleavage times may not be adequate for all sequences.[1] |
| Inadequate TFA Concentration | Ensure the trifluoroacetic acid (TFA) concentration in the cleavage cocktail is at least 95%.[1] | A high concentration of TFA is critical to drive the cleavage reaction to completion.[1] |
| Suboptimal Cleavage Cocktail | For peptides containing sensitive residues (Cys, Met, Trp), use a more robust cleavage cocktail like Reagent K.[2] | Scavengers in the cleavage cocktail are crucial for preventing side reactions, but the overall composition must also be effective for pseudoproline cleavage.[1][2] |
| Steric Hindrance | If the pseudoproline is located in a sterically hindered region of the peptide, consider optimizing the placement of the pseudoproline in subsequent syntheses. | The local chemical environment can impact the accessibility of the oxazolidine ring to the cleavage reagents. |
| Thermal Instability during Synthesis | In flow peptide chemistry at elevated temperatures (e.g., 80°C), the oxazolidine ring can become thermally unstable and form a stable imine that is resistant to cleavage.[3] | If using high-temperature synthesis methods, consider alternative strategies to mitigate this side reaction.[3] |
Experimental Workflow for Troubleshooting Incomplete Cleavage
Caption: A stepwise workflow for troubleshooting incomplete pseudoproline dipeptide cleavage.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of pseudoproline cleavage?
The cleavage of a pseudoproline dipeptide is an acid-catalyzed hydrolysis of the oxazolidine ring.[1] This reaction regenerates the native serine or threonine residue and occurs concurrently with the cleavage of the peptide from the solid-phase resin and the removal of other acid-labile side-chain protecting groups.[1]
Q2: Can the choice of scavengers in the cleavage cocktail affect pseudoproline cleavage?
Yes, while scavengers are essential for preventing side reactions with sensitive amino acids like tryptophan, methionine, and cysteine, the overall composition of the cleavage cocktail is critical.[1][2] For peptides with these sensitive residues, using a well-tested, robust cocktail like Reagent K is recommended to ensure both efficient scavenging and complete pseudoproline cleavage.[2]
Q3: Are there specific cleavage cocktails that are recommended for peptides containing pseudoproline dipeptides?
Several standard TFA-based cleavage cocktails are effective for cleaving pseudoproline dipeptides. The choice depends on the other amino acids present in the sequence.
| Cocktail Name | Composition (v/v) | Recommended Use |
| Standard TFA | TFA / Water / TIS (95:2.5:2.5) | For peptides without particularly sensitive residues.[2] |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | A general-purpose cocktail for complex peptides, especially those with multiple Arg, Trp, Cys, and Met residues.[2] |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Particularly suited for peptides containing Arg residues protected with sulfonyl groups (e.g., Pmc).[2] |
Q4: How can I confirm that the pseudoproline has been completely cleaved?
The most effective way to confirm complete cleavage is through mass spectrometry (MS) and high-performance liquid chromatography (HPLC).
-
Mass Spectrometry: The mass spectrum of the crude peptide should show a molecular weight corresponding to the fully deprotected peptide with the native serine or threonine residue. The absence of a mass corresponding to the uncleaved pseudoproline-containing peptide is a key indicator of complete cleavage.
-
HPLC: The HPLC chromatogram should ideally show a single major peak for the target peptide. Incomplete cleavage will often result in a separate, typically more hydrophobic, peak corresponding to the uncleaved species.
Q5: Can incomplete cleavage be sequence-dependent?
Yes, the efficiency of pseudoproline cleavage can be influenced by the surrounding amino acid sequence.[4] Steric hindrance around the pseudoproline moiety can affect its accessibility to the cleavage reagents.
Chemical Transformation during Cleavage
Caption: The conversion of a pseudoproline to a native residue during TFA cleavage.
Experimental Protocols
Protocol 1: Standard TFA Cleavage
This protocol is suitable for peptides that do not contain sensitive residues such as Cys, Met, or Trp.[1]
-
Resin Preparation: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under a high vacuum for at least 4 hours.[2]
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining TFA, water, and triisopropylsilane (TIS) in a 95:2.5:2.5 ratio. For 100 mg of resin, prepare approximately 2 mL of the cocktail.[1]
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the TFA solution containing the cleaved peptide into a centrifuge tube. Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[1]
-
Peptide Isolation: Incubate the suspension at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the tube to pellet the peptide.[1][2]
-
Washing: Decant the ether and wash the peptide pellet by resuspending it in cold diethyl ether and repeating the centrifugation. Perform this wash step two more times.[1]
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1][2]
Protocol 2: Cleavage with Reagent K
This protocol is recommended for peptides containing residues such as Cys, Met, or Trp, which are prone to side reactions.[1]
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Cocktail Preparation: In a fume hood, prepare Reagent K by combining TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (EDT) in an 82.5:5:5:5:2.5 (v/v/v/v/v) ratio. For 100 mg of resin, prepare approximately 2 mL of the cocktail.[1]
-
Cleavage Reaction: Add Reagent K to the resin and agitate at room temperature for 2-4 hours.[1]
-
Peptide Precipitation, Isolation, Washing, and Drying: Follow steps 4-7 from Protocol 1.
Protocol 3: HPLC Analysis of Crude Peptide
-
Sample Preparation: Dissolve a small amount of the crude, dried peptide in an appropriate solvent (e.g., water/acetonitrile mixture with 0.1% TFA) to a concentration of approximately 1 mg/mL.[5]
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phases:
-
Buffer A: 0.1% TFA in water
-
Buffer B: 0.1% TFA in acetonitrile
-
-
Gradient: Run a linear gradient from 5% to 95% Buffer B over a specified time (e.g., 30 minutes), followed by a wash and re-equilibration step.
-
Detection: Monitor the absorbance at 214 nm and 280 nm.
-
Analysis: Integrate the peak areas to determine the purity of the crude peptide and identify any major impurities, such as the uncleaved pseudoproline-containing peptide. Couple the HPLC system to a mass spectrometer for mass identification of the peaks.
References
Technical Support Center: Preventing Diketopiperazine Formation with Pseudoprolines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to diketopiperazine (DKP) formation during peptide synthesis and the use of pseudoprolines as a preventative measure.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation in the context of peptide synthesis?
A1: Diketopiperazine (DKP) formation is a common side reaction in solid-phase peptide synthesis (SPPS).[1] It involves the intramolecular cyclization of a dipeptide unit, which results in the cleavage of the peptide from the resin.[1] This leads to a truncated peptide sequence and a lower yield of the desired final product.[1]
Q2: What is the underlying mechanism of DKP formation?
A2: The mechanism involves a nucleophilic attack by the N-terminal amino group of a dipeptide attached to the resin on the carbonyl carbon of the C-terminal amino acid's ester linkage to the resin.[1] This intramolecular aminolysis releases a stable six-membered ring structure, the diketopiperazine, from the solid support.[1] The basic conditions used for Fmoc-deprotection in SPPS can enhance this side reaction.[1]
Q3: Which peptide sequences are most susceptible to DKP formation?
A3: Peptide sequences with a proline residue at the second position from the N-terminus are highly prone to DKP formation.[1][2] Other secondary amino acids, like sarcosine, also increase the likelihood of this side reaction.[1] Generally, sterically unhindered amino acids such as glycine followed by an amino acid that readily adopts a cis-amide conformation (like proline) are particularly problematic.[3]
Q4: What are pseudoproline dipeptides?
A4: Pseudoproline dipeptides are synthetic dipeptides derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues.[4][5] The side chain of the Ser, Thr, or Cys is reversibly protected by reacting with an aldehyde or ketone to form a five-membered oxazolidine (for Ser/Thr) or thiazolidine (for Cys) ring.[4] This cyclic structure mimics the conformation of proline.[4]
Q5: How do pseudoprolines prevent DKP formation and peptide aggregation?
A5: Pseudoprolines introduce a "kink" into the peptide backbone, similar to proline.[6][7] This conformational disruption hinders the formation of secondary structures like β-sheets, which are a primary cause of peptide aggregation and insolubility during SPPS.[4][8] By disrupting these intermolecular hydrogen bonds, pseudoprolines enhance the solvation of the growing peptide chain, leading to improved coupling efficiency and higher purity of the crude product.[4][6][7] The native amino acid sequence is restored during the final cleavage from the resin under acidic conditions (TFA).[4][6]
Q6: When should I consider using pseudoproline dipeptides in my synthesis?
A6: You should consider using pseudoproline dipeptides when synthesizing:
-
Long peptides: Peptides longer than 30 amino acids are more susceptible to aggregation.[8]
-
Hydrophobic peptides: Sequences rich in hydrophobic residues have a higher tendency to aggregate.[8]
-
"Difficult" sequences: Peptides that are known to have poor coupling efficiencies and yields due to on-resin aggregation.[8]
Q7: Are the modifications introduced by pseudoprolines permanent?
A7: No, the pseudoproline modification is temporary. The oxazolidine or thiazolidine ring is stable under standard Fmoc SPPS conditions but is cleanly cleaved under standard acidic conditions, such as with trifluoroacetic acid (TFA), during the final deprotection step.[4] This regenerates the native serine, threonine, or cysteine residue in the final peptide.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Final Peptide | "Traceless" DKP Formation: The C-terminal dipeptide may cyclize and cleave from the resin, leading to a loss of product that may not be apparent in the purity of the final cleaved peptide.[1] | Analyze the Fmoc-deprotection solution using LC-MS to detect the presence of the cleaved DKP.[1] Consider using dipeptide building blocks to bypass the susceptible intermediate stage.[3][9] |
| Incomplete Cyclization (if the target is a cyclic peptide) | Optimize reaction conditions such as temperature, reaction time, and catalyst.[1] | |
| Polymerization | Use more dilute solutions during synthesis.[1] | |
| Impurity Detected (Double-Amino-Acid Deletion) | DKP formation has occurred, leading to the loss of the first two amino acids from the N-terminus, and subsequent synthesis continued on the truncated sequence.[1] | Use pre-formed dipeptide building blocks to avoid the formation of the DKP-sensitive intermediate on the resin.[1] Optimize the Fmoc-removal conditions.[1] |
| Persistent Aggregation Despite Pseudoproline Use | Suboptimal placement of the pseudoproline dipeptide. | Re-evaluate the placement of the pseudoproline to ensure it is positioned to effectively disrupt aggregation-prone regions.[8] |
| Aggregation is occurring in other parts of the peptide chain. | Consider a combination of strategies, such as using a high-swelling resin (e.g., ChemMatrix®) in conjunction with pseudoprolines.[8] | |
| Incomplete Cleavage of the Pseudoproline Ring | Insufficient cleavage time or an inappropriate scavenger cocktail. | For oxazolidine-based pseudoprolines (from Ser/Thr), a standard TFA cleavage for 2-3 hours is usually sufficient. For thiazolidine-based pseudoprolines (from Cys), longer cleavage times (up to 6 hours) may be necessary. Ensure the use of an appropriate scavenger cocktail.[8] |
| Side Reactions Observed in the Final Product | Prolonged exposure to acidic conditions during cleavage. | Minimize the cleavage time to what is necessary for complete deprotection. Optimize the scavenger cocktail to quench reactive species.[8] |
Quantitative Data on the Impact of Pseudoprolines
The inclusion of pseudoproline dipeptides can significantly improve the purity of the crude peptide, especially in "difficult" sequences. The following table summarizes the impact of incorporating pseudoprolines in the synthesis of the API Liraglutide.[8]
| Synthesis Strategy | Crude Purity (by HPLC) | Key Observations |
| Standard Fmoc Synthesis (No Pseudoprolines) | Low | Significant impurities, making purification challenging.[8] |
| One Pseudoproline Dipeptide | Improved | A noticeable improvement in the purity of the desired product.[8] |
| Two Pseudoproline Dipeptides | Higher | Further reduction in impurities.[8] |
| Three Pseudoproline Dipeptides | Highest | The crude product is of much greater quality with fewer impurities close to the main peak.[8] |
Experimental Protocols
Standard Fmoc Deprotection Protocol using Piperidine
This protocol is suitable for most peptide sequences that contain pseudoproline dipeptides.[10]
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine in high-purity DMF
-
High-purity DMF for washing
-
Reaction vessel for manual or automated SPPS
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes before deprotection.[10]
-
Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture for 2-3 minutes at room temperature.[10]
-
Drain: Drain the deprotection solution.[10]
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution to the resin. Agitate the mixture for 5-15 minutes at room temperature to ensure complete deprotection.[10]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[10]
-
Confirmation of Deprotection (Optional): A qualitative test, such as the Kaiser test, can be performed to confirm the presence of a free primary amine. Note that the Kaiser test will yield a negative result for N-terminal proline and pseudoproline residues.[10]
Fmoc Deprotection for Sequences Prone to DKP or Aspartimide Formation (using Piperazine/DBU)
This protocol is recommended for sequences known to be susceptible to diketopiperazine or aspartimide formation.[10]
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 2% (v/v) DBU and 5% (w/v) piperazine in NMP
-
High-purity NMP for washing
-
Reaction vessel for manual or automated SPPS
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in NMP for at least 30 minutes.[10]
-
Deprotection: Drain the NMP and add the 2% DBU/5% piperazine in NMP solution to the resin. Agitate for 5-10 minutes at room temperature.[10]
-
Drain: Drain the deprotection solution.[10]
-
Second Deprotection (Optional, for difficult sequences): Repeat step 2.[10]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (5-7 times).[10]
Visualizations
Caption: Mechanism of Pseudoproline Action.
Caption: SPPS Workflow with Pseudoprolines.
Caption: Troubleshooting DKP-Related Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. Pseudoproline - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Stability of Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and use of Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH in solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in peptide synthesis?
This compound is a pseudoproline dipeptide. Its main purpose is to prevent on-resin aggregation of the growing peptide chain during solid-phase peptide synthesis (SPPS).[1][2] The pseudoproline moiety induces a temporary "kink" in the peptide backbone, which disrupts the formation of secondary structures like β-sheets that are responsible for aggregation.[2][3] This leads to improved coupling efficiency, higher crude peptide purity, and an increased overall yield of the target peptide.[1][4]
Q2: How does the stability of this compound compare to a standard dipeptide?
The oxazolidine ring of the pseudoproline is stable under the standard basic conditions of Fmoc deprotection (e.g., piperidine in DMF) and acidic conditions of coupling.[2] However, the bond linking the dipeptide to the resin is susceptible to cleavage under strongly acidic conditions, which is the intended mechanism for final peptide release. The primary stability concern during synthesis is the potential for diketopiperazine (DKP) formation.
Q3: What is diketopiperazine (DKP) formation and why is it a concern with this dipeptide?
Diketopiperazine (DKP) formation is a common side reaction in SPPS, especially during the synthesis of the first few amino acids.[5][6] It involves the intramolecular cyclization of the N-terminal amino group of the second amino acid with the ester linkage of the first amino acid to the resin, leading to the cleavage of the dipeptide from the resin as a cyclic DKP.[7] Sequences containing glycine and proline are particularly prone to this side reaction.[8] While the pseudoproline is designed to mimic proline, the Gly-Thr[Psi(Me,Me)Pro] sequence may still be susceptible to DKP formation.
Q4: Will the pseudoproline modification remain in the final peptide?
No, the oxazolidine ring of the pseudoproline is designed to be a temporary modification. It is cleaved during the final trifluoroacetic acid (TFA) treatment used for peptide cleavage from the resin and removal of side-chain protecting groups, regenerating the native threonine residue.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low coupling efficiency of the amino acid following the pseudoproline dipeptide. | Steric hindrance from the bulky oxazolidine ring of the pseudoproline.[3] | - Extend the coupling time for the subsequent amino acid. - Use a higher excess of the activated amino acid (e.g., 4-5 equivalents). - Employ a more potent coupling reagent such as HATU or HCTU. |
| Significant loss of peptide from the resin after the dipeptide coupling, confirmed by mass spectrometry of the cleavage solution showing a mass corresponding to the DKP. | Diketopiperazine (DKP) formation. This is more likely to occur during the deprotection of the Fmoc group from the glycine residue. | - Minimize the time the N-terminal amine of the glycine is free. - Use a milder Fmoc deprotection condition, for example, a lower concentration of piperidine or a shorter deprotection time. - Couple the subsequent amino acid immediately after Fmoc deprotection. - Consider using a resin less prone to DKP formation, such as a 2-chlorotrityl chloride resin, especially if the peptide is to be cleaved as a C-terminal acid.[6] |
| Incomplete cleavage of the pseudoproline ring, resulting in an unexpected mass in the final peptide. | Insufficient acid treatment during the final cleavage step. | - Extend the TFA cleavage time to ensure complete removal of the oxazolidine ring. A minimum of 2-3 hours is recommended.[4] - Ensure the cleavage cocktail contains scavengers like water and triisopropylsilane (TIS) to promote complete deprotection.[4] |
| Peptide aggregation during synthesis, even with the incorporation of the pseudoproline dipeptide. | The peptide sequence is exceptionally long or hydrophobic. The position of the pseudoproline may not be optimal. | - Incorporate additional pseudoproline dipeptides at other Ser, Thr, or Cys residues within the sequence, ideally every 6-10 residues.[4] - Use a low-loading resin to increase the distance between peptide chains. - Consider using a more solvating resin, such as a PEG-based resin. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
-
Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the preceding amino acid. Wash the resin thoroughly with DMF.
-
Dipeptide Activation: In a separate vessel, dissolve this compound (2-3 equivalents), a coupling agent like HBTU (1.95 equivalents), and an additive like HOBt (2 equivalents) in DMF. Add a base such as diisopropylethylamine (DIPEA) (4 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
-
Coupling: Add the activated dipeptide solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF to remove any unreacted reagents.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Confirmation of Coupling: Perform a Kaiser test to ensure the coupling reaction is complete. A negative result (yellow beads) indicates a successful coupling.
Protocol 2: Final Cleavage and Deprotection
-
Resin Preparation: After the synthesis is complete, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling. This step will cleave the peptide from the resin and remove the pseudoproline protecting group.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the TFA solution to cold diethyl ether (10 times the volume of the TFA solution).
-
Peptide Collection and Washing: Centrifuge the ether suspension to pellet the peptide. Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and byproducts.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: SPPS workflow incorporating this compound.
Caption: How this compound improves SPPS outcomes.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Fmoc-Gly-Thr(Psi(Me,Me)pro)-OH - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Aspartimide Formation in the Presence of Pseudoproline Dipeptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with aspartimide formation during solid-phase peptide synthesis (SPPS), particularly when utilizing pseudoproline dipeptides as a suppressive strategy.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it problematic in peptide synthesis?
Aspartimide formation is a notorious side reaction in Fmoc-based solid-phase peptide synthesis (SPPS) that involves the cyclization of an aspartic acid (Asp) residue.[1][2][3] The backbone amide nitrogen of the C-terminally adjacent amino acid attacks the side-chain carboxyl group of the Asp residue, forming a five-membered succinimide ring known as an aspartimide.[3][4] This side reaction is particularly favored under the basic conditions used for Fmoc-group removal, such as piperidine treatment.[1][3]
This side reaction poses several significant problems:
-
Formation of Byproducts: The aspartimide ring can be opened by nucleophiles like piperidine or water, leading to a mixture of α- and β-aspartyl peptides.[1][3][4]
-
Racemization: The chiral center of the aspartic acid can epimerize during this process, resulting in D-aspartyl peptides, which are difficult to separate from the desired product.[1][4]
-
Purification Challenges: These byproducts often have similar masses and chromatographic retention times to the target peptide, making purification difficult and sometimes impossible.[4]
-
Reduced Yield: The formation of these side products significantly lowers the overall yield of the desired peptide.[3]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly sequence-dependent.[1][3] Sequences where aspartic acid is followed by a small, sterically unhindered amino acid are particularly susceptible.[1][4] The most problematic sequences include:
-
Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue.[1][4]
-
Asp-Asn (D-N) [4]
-
Asp-Ser (D-S) [4]
-
Asp-Thr (D-T)
-
Asp-Arg (D-R) [3]
Q3: What are pseudoproline dipeptides and how do they prevent aspartimide formation?
Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side chain is cyclized with the backbone amide nitrogen to form an oxazolidine or thiazolidine ring.[5] These dipeptides are introduced during SPPS to disrupt the formation of secondary structures and minimize aggregation.[5][6]
Their primary mechanism for preventing aspartimide formation lies in the introduction of a "kink" in the peptide backbone, similar to proline.[5] This conformational disruption hinders the ability of the backbone amide nitrogen to attack the side-chain carboxyl group of the preceding aspartic acid residue, thus inhibiting cyclization. The oxazolidine or thiazolidine ring is stable during the synthesis but is readily cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native Ser, Thr, or Cys residue.[5][6]
Q4: I am still observing significant aspartimide formation even after using a pseudoproline dipeptide. What could be the cause and how can I troubleshoot it?
Several factors can contribute to aspartimide formation despite the use of pseudoproline dipeptides. Here are some common causes and troubleshooting steps:
-
Incorrect Placement of Pseudoproline: Ensure the pseudoproline dipeptide is incorporated at the correct position, immediately C-terminal to the aspartic acid residue.
-
High Temperature: Elevated temperatures during coupling and deprotection can accelerate aspartimide formation.[7] It has been observed that under harsh conditions like elevated temperature and pressure, pseudoproline moieties might even catalyze aspartimide formation.[8] Consider performing these steps at room temperature or lower.[9]
-
Prolonged Exposure to Base: Minimize the duration of the Fmoc deprotection steps. Using shorter, repeated treatments with the piperidine solution is preferable to a single long incubation.[4]
-
Choice of Base: While piperidine is standard, its high basicity can promote aspartimide formation.[3] Consider using a weaker base like piperazine or adding HOBt to the piperidine solution to buffer the basicity.[1][9][10]
-
Coupling Reagent: The choice of coupling reagent can influence side reactions. Standard reagents like HBTU or HATU are generally compatible with pseudoproline dipeptides.[5]
Q5: Are there any limitations or potential side effects of using pseudoproline dipeptides?
While highly effective, the use of pseudoproline dipeptides has some limitations:
-
Sequence Dependency: Their application is limited to sequences containing Ser, Thr, or Cys at the appropriate position C-terminal to the Asp residue.[7]
-
Coupling Efficiency: The coupling of the amino acid following the pseudoproline dipeptide can sometimes be less efficient due to the secondary amine nature of the pseudoproline.[10] Using a more potent coupling reagent or double coupling may be necessary.[4][11]
-
Cost: Pseudoproline dipeptides are generally more expensive than standard Fmoc-amino acids.[10]
Quantitative Data on Aspartimide Suppression
The following table summarizes the effectiveness of various strategies in reducing aspartimide formation in the synthesis of the model peptide VKDGYI, which is highly prone to this side reaction.
| Strategy | Aspartic Acid Derivative | Deprotection Conditions | Target Peptide (%) | Aspartimide (%) | Piperidide Adducts (%) | Reference |
| Standard | Fmoc-Asp(OtBu)-OH | 20% Piperidine/DMF | 16 | 57 | 27 | [1] |
| Alternative Base | Fmoc-Asp(OtBu)-OH | Piperazine/DMF | ~60 | Significantly Reduced | Significantly Reduced | [1] |
| Base Additive | Fmoc-Asp(OtBu)-OH | 20% Piperidine/DMF + 0.1M HOBt | Significantly Improved | 10-15 | Significantly Reduced | [1] |
| Bulky Side-Chain Protecting Group | Fmoc-Asp(OMpe)-OH | 20% Piperidine/DMF | 45 | 35 | 20 | |
| Bulky Side-Chain Protecting Group | Fmoc-Asp(OBno)-OH | 20% Piperidine/DMF | >95 | <1 | <1 | |
| Backbone Protection | Fmoc-Asp(OtBu)-OH with Hmb protection on Gly | 20% Piperidine/DMF | >98 | Not Detected | Not Detected | [1] |
| Pseudoproline Dipeptide | Fmoc-Asp(OtBu)-Ser(ψMe,MePro)-OH | 20% Piperidine/DMF | >95 | <2 | <1 | [4] |
Detailed Experimental Protocol: Peptide Cleavage and Analysis
This protocol outlines the procedure for cleaving a synthesized peptide from the resin and preparing it for analysis to quantify the desired product and any aspartimide-related byproducts.
Materials:
-
Peptide-resin
-
Cleavage Cocktail (e.g., Reagent K: TFA/Water/Phenol/Thioanisole/EDT - 82.5:5:5:5:2.5)[12][13]
-
Cold diethyl ether
-
Centrifuge tubes
-
Centrifuge
-
HPLC-grade water and acetonitrile
-
Formic acid or TFA for HPLC mobile phase
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Resin Preparation: Transfer the dry peptide-resin to a reaction vessel.
-
Cleavage:
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours. The cleavage time may need to be optimized depending on the peptide sequence and protecting groups.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Add the combined filtrate dropwise to a 10-fold excess of cold diethyl ether in a centrifuge tube to precipitate the crude peptide.
-
-
Peptide Isolation:
-
Centrifuge the mixture at 3000-4000 rpm for 5-10 minutes to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Sample Preparation for Analysis:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Filter the solution through a 0.22 µm syringe filter before injecting it into the HPLC system.
-
-
HPLC and Mass Spectrometry Analysis:
-
Analyze the crude peptide by reverse-phase HPLC to separate the desired peptide from any byproducts. A standard gradient of water and acetonitrile with 0.1% formic acid or TFA is typically used.
-
Couple the HPLC system to a mass spectrometer to identify the peaks corresponding to the target peptide, aspartimide, and other related impurities (e.g., α- and β-aspartyl peptides, piperidide adducts). The mass of the aspartimide will be 18 Da less than the target peptide (loss of water). The α- and β-aspartyl peptides will have the same mass as the target peptide.
-
Visualizations
Caption: Mechanism of aspartimide formation and its suppression by pseudoproline dipeptides.
Caption: Experimental workflow for SPPS incorporating a pseudoproline dipeptide.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
Navigating "Difficult" Sequences: A Technical Guide to Pseudoproline Dipeptide Positioning
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the challenge of synthesizing "difficult" sequences—those prone to aggregation and poor coupling efficiencies—is a significant hurdle. This technical support center provides detailed guidance on the strategic use of pseudoproline dipeptides to overcome these obstacles, ensuring higher purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are pseudoproline dipeptides and how do they work?
A1: Pseudoproline (ψ-Pro) dipeptides are derivatives of Serine (Ser), Threonine (Thr), or Cysteine (Cys) where the side chain is reversibly cyclized with the backbone nitrogen, forming an oxazolidine (from Ser/Thr) or thiazolidine (from Cys) ring.[1] This five-membered ring structure mimics proline, inducing a temporary "kink" in the peptide backbone.[1][2] This conformational disruption interferes with the inter-chain hydrogen bonding that leads to the formation of secondary structures like β-sheets, which are a primary cause of aggregation during SPPS.[1][2][3] By preventing aggregation, the growing peptide chain remains well-solvated, which improves the accessibility of the N-terminal amine for subsequent coupling reactions.[1] The pseudoproline moiety is stable during synthesis but is completely removed during the final trifluoroacetic acid (TFA) cleavage step, regenerating the native amino acid residue.[1][3]
Q2: Why should I use pre-formed pseudoproline dipeptides instead of pseudoproline monomers?
A2: It is highly recommended to use pre-formed Fmoc-Xaa-Yaa(ψPro)-OH dipeptides. Attempting to couple a standard amino acid onto a pseudoproline monomer already attached to the resin is inefficient. The cyclic structure of the pseudoproline sterically hinders its own N-terminal nitrogen atom and reduces its nucleophilicity, leading to significantly lower coupling yields.[1][4] Using a pre-formed dipeptide bypasses this difficult coupling step, allowing for efficient incorporation into the peptide chain using standard protocols.[1][4]
Q3: What are the general guidelines for placing pseudoproline dipeptides in a peptide sequence?
A3: Empirical data has led to the following best practices for pseudoproline dipeptide placement:[1][2]
-
Spacing: To effectively disrupt the formation of secondary structures, position pseudoproline dipeptides approximately every 5-6 residues.[1][2]
-
Proximity to Proline: Maintain a minimum of 2 residues between a pseudoproline dipeptide and another pseudoproline or a native proline residue.[1][2] The optimal spacing is also 5-6 residues.
-
Hydrophobic Regions: Whenever possible, insert a pseudoproline dipeptide immediately before a hydrophobic stretch of amino acids to enhance solubility and coupling efficiency.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low coupling yield for the amino acid immediately following the pseudoproline dipeptide. | The pseudoproline ring can cause some steric hindrance for the incoming activated amino acid.[4] | 1. Extend Coupling Time: Increase the reaction time for the amino acid coupling onto the N-terminus of the pseudoproline.[4] 2. Double Couple: Perform a second coupling of the subsequent amino acid using fresh reagents to ensure the reaction proceeds to completion.[4] |
| Mass spectrometry (MS) of the final peptide shows a higher-than-expected mass. | This may indicate incomplete cleavage of the oxazolidine/thiazolidine ring from the pseudoproline dipeptide.[4] | 1. Extend Cleavage Time: Ensure the peptide-resin is treated with the TFA cleavage cocktail for a sufficient duration, typically 2-3 hours.[4][5] 2. Verify Cleavage Cocktail Composition: Use a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to ensure complete deprotection.[4] |
| Aspartimide-related impurities are observed in the final product. | Under harsh synthesis conditions, such as elevated temperatures, the pseudoproline moiety itself may catalyze aspartimide formation.[1] | 1. Avoid High Temperatures: If possible, conduct the synthesis at room temperature, particularly for the couplings following the incorporation of the pseudoproline dipeptide. 2. Optimize Microwave/Flow Parameters: If using microwave-assisted or flow synthesis, reduce the temperature settings to minimize the risk of this side reaction. |
Quantitative Data on the Impact of Pseudoproline Dipeptides
The use of pseudoproline dipeptides can significantly improve the yield and purity of synthesized peptides, especially for sequences known to be difficult.
Table 1: Synthesis of Human Amylin (hIAPP)
Human Amylin (hIAPP) is a 37-residue peptide that is highly prone to aggregation, making its synthesis via standard Fmoc SPPS exceptionally challenging.[1][3]
| Synthesis Strategy | Crude Product Yield | Crude Product Purity | Reference |
| Standard Fmoc-SPPS | Traces | Very Low | [1][3] |
| Pseudoproline-Assisted SPPS | High | High (sufficient for direct use in subsequent studies) | [1][3] |
Table 2: Synthesis of a "Difficult" Model Peptide
This table demonstrates the effect of incorporating a single pseudoproline dipeptide into a model sequence known for its poor synthesis outcomes.
| Synthesis Strategy | Major Product in Crude Mixture | Purity of Major Product (%) | Reference |
| Standard Fmoc-SPPS | Deletion Sequence | <10 | [3] |
| Pseudoproline-Assisted SPPS | Target Peptide | >70 | [3] |
Experimental Protocols
Protocol for Incorporation of a Pseudoproline Dipeptide in Fmoc-SPPS
This protocol assumes a standard manual or automated Fmoc-based solid-phase peptide synthesis workflow.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Perform the first Fmoc deprotection by treating the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).
-
Wash the resin thoroughly with DMF (5-7 times).
2. Standard Amino Acid Couplings:
-
Continue the peptide synthesis by coupling the subsequent Fmoc-protected amino acids (3-5 equivalents) using a suitable coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA in DMF) for 1-2 hours per coupling.
-
Perform Fmoc deprotection and washing steps as described above between each coupling.
3. Pseudoproline Dipeptide Coupling:
-
At the desired position in the sequence, prepare the coupling solution for the pre-formed Fmoc-pseudoproline dipeptide.
-
Activation: In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (3-5 equivalents) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in a minimal volume of DMF.
-
Add Diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture and mix thoroughly.
-
Coupling: Immediately add the activated dipeptide solution to the washed, deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitoring: Check for the completion of the coupling reaction using a qualitative test such as the Kaiser test or TNBS test. A negative result (e.g., colorless beads for the Kaiser test) indicates the absence of free primary amines and a complete reaction.[4]
4. Continuation of Synthesis:
-
Following the successful coupling of the pseudoproline dipeptide, proceed with the Fmoc deprotection and subsequent coupling of the next amino acid in the sequence as per the standard protocol.
5. Cleavage and Deprotection:
-
Once the full peptide sequence is assembled, wash the resin with Dichloromethane (DCM) and dry it under vacuum.
-
Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove all side-chain protecting groups, including the pseudoproline ring.[5]
-
Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and lyophilize to obtain the crude product.
Visualizations
Caption: Decision workflow for positioning pseudoproline dipeptides.
Caption: Experimental workflow for pseudoproline dipeptide incorporation.
References
Technical Support Center: Overcoming Steric Hindrance with Pseudoproline Dipeptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing pseudoproline dipeptides to overcome steric hindrance and aggregation in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are pseudoproline dipeptides and how do they overcome steric hindrance?
A1: Pseudoproline (ψ-Pro) dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side chain is reversibly cyclized with the backbone nitrogen, forming an oxazolidine (from Ser/Thr) or thiazolidine (from Cys) ring.[1] This five-membered ring structure mimics proline, inducing a "kink" in the peptide backbone.[1] This conformational disruption breaks the inter-chain hydrogen bonding that leads to the formation of β-sheets and subsequent aggregation during SPPS.[1] By preventing aggregation, the growing peptide chain remains well-solvated, improving the accessibility of the N-terminal amine for subsequent coupling reactions and thereby overcoming kinetic problems that arise from steric hindrance within the aggregated peptide-resin matrix.
Q2: Why is it necessary to use pre-formed pseudoproline dipeptides instead of pseudoproline monomers?
A2: Coupling an amino acid to the N-terminus of a pseudoproline monomer is inefficient. The oxazolidine/thiazolidine ring system is sterically hindered and reduces the nucleophilicity of the nitrogen atom, leading to low coupling yields.[1] To circumvent this, commercially available, pre-formed Fmoc-Xaa-Yaa(ψPro)-OH dipeptides are used, which allows for efficient incorporation into the peptide chain using standard coupling protocols.[1]
Q3: What are the optimal placement guidelines for pseudoproline dipeptides in a sequence?
A3: Empirical guidelines suggest the following for optimal performance:
-
Spacing: Position pseudoproline dipeptides approximately every 5-6 residues to effectively disrupt secondary structure formation.
-
Proximity to Proline: Maintain a minimum of 2 residues between a pseudoproline and another pseudoproline or a standard proline residue. An optimal separation is 5-6 residues.
-
Hydrophobic Regions: Whenever possible, insert a pseudoproline dipeptide before a hydrophobic region to enhance solubility and coupling efficiency.[1]
Q4: Is the pseudoproline modification permanent?
A4: No, the modification is not permanent. The oxazolidine or thiazolidine ring is stable under the basic conditions used for Fmoc deprotection but is readily cleaved with trifluoroacetic acid (TFA) during the final deprotection and cleavage step, regenerating the native serine, threonine, or cysteine residue.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low coupling yield after incorporating the pseudoproline dipeptide. | The pseudoproline ring itself can present steric hindrance to the incoming activated amino acid. | 1. Extend Coupling Time: Increase the reaction time for the amino acid coupling onto the pseudoproline N-terminus.2. Double Couple: Perform a second coupling of the subsequent amino acid using fresh reagents.3. Use High-Efficiency Reagents: Employ a potent coupling reagent combination such as HATU/DIPEA or HCTU. |
| Incomplete Fmoc deprotection of the pseudoproline-containing peptide. | Steric hindrance at the N-terminus of the pseudoproline can hinder the approach of the deprotection reagent (piperidine). | 1. Extend Deprotection Time: Increase the duration of the piperidine treatment.2. Use a Stronger Deprotection Solution: Increase the piperidine concentration in DMF to 25-50%. |
| Aspartimide-related impurities are observed. | Harsh synthesis conditions, such as elevated temperatures and pressures (especially in flow chemistry), can promote aspartimide formation. | 1. Avoid High Temperatures: Perform the synthesis at room temperature.2. Optimize Flow Chemistry Parameters: If using a flow synthesizer, reduce temperature and pressure settings. |
| Mass spectrometry shows a higher-than-expected mass for the final peptide. | Incomplete cleavage of the pseudoproline ring. | 1. Extend Cleavage Time: Ensure the resin is treated with the TFA cocktail for a sufficient duration (typically 2-3 hours).2. Verify Cleavage Cocktail: Use a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) appropriate for the peptide's sequence. |
| Aggregation still occurs despite using pseudoproline dipeptides. | Suboptimal placement of the pseudoproline dipeptide or severe aggregation propensity of the sequence. | 1. Re-evaluate Placement: Ensure pseudoprolines are positioned strategically before hydrophobic or known aggregation-prone regions.2. Combine Strategies: Use a high-swelling resin (e.g., ChemMatrix®) in conjunction with pseudoproline dipeptides. |
Data Presentation: Performance Comparison
The use of pseudoproline dipeptides can significantly improve the yield and purity of "difficult" peptides that are prone to aggregation.
| Peptide | Synthesis Strategy | Crude Product Yield | Crude Product Purity | Reference |
| Human Islet Amyloid Polypeptide (hIAPP) (37 residues) | Standard Fmoc-SPPS | Traces | Very Low | [1] |
| Pseudoproline-Assisted SPPS | High (double the yield of conventional methods) | High (sufficient for direct use in some studies) | [1][2] | |
| Caveolin-1 Fragment (54 residues) | Standard Fmoc-SPPS | Unsuccessful due to aggregation | N/A | [1] |
| Pseudoproline-Assisted SPPS | Successful Synthesis | High | [1] | |
| RANTES (24-91) (68 residues) | Standard Fmoc-SPPS | Prone to aggregation | Low | [1] |
| Pseudoproline-Assisted SPPS with ChemMatrix Resin | Efficient Synthesis | High | [1] |
Experimental Protocols
Protocol 1: Manual Incorporation of an Fmoc-Pseudoproline Dipeptide in SPPS
-
Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 1 hour.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (e.g., 2 x 10 minutes).
-
Wash the resin thoroughly with DMF, isopropanol, and then DMF again.
-
-
Activation of the Pseudoproline Dipeptide:
-
In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (3 equivalents relative to resin substitution), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and mix.
-
-
Coupling Reaction:
-
Immediately add the activated pseudoproline dipeptide solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 2 hours.
-
Monitor the coupling reaction using a qualitative method (e.g., Kaiser test). If the test is positive (indicating free amines), extend the coupling time or perform a second coupling.
-
-
Washing:
-
Once the coupling is complete (Kaiser test is negative), wash the resin thoroughly with DMF, isopropanol, and dichloromethane (DCM).
-
-
Continuation of Synthesis:
-
Proceed with the Fmoc deprotection of the newly incorporated pseudoproline dipeptide to continue elongating the peptide chain.
-
Protocol 2: Cleavage and Deprotection
-
Resin Preparation:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
-
Cleavage:
-
Prepare a cleavage cocktail appropriate for the peptide sequence (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water).
-
Add the cleavage cocktail to the dried resin and allow it to react for 2-3 hours at room temperature. This step also cleaves the pseudoproline ring, regenerating the native amino acid.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualizations
Caption: Comparative workflow of standard vs. pseudoproline-assisted SPPS.
References
Technical Support Center: Enhancing Difficult Peptide Synthesis with Pseudoprolines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the yield of difficult-to-synthesize peptides using pseudoproline dipeptides.
Troubleshooting Guide
This guide addresses common issues encountered during solid-phase peptide synthesis (SPPS) of challenging sequences and offers solutions leveraging pseudoproline dipeptides.
Q1: My peptide synthesis is failing or resulting in very low yield. What could be the cause and how can pseudoprolines help?
A: Low or no yield during peptide synthesis is often due to on-resin aggregation of the growing peptide chains, particularly with hydrophobic or long sequences.[1] This aggregation can hinder coupling and deprotection steps.[2][3]
Solution:
Incorporating pseudoproline dipeptides into your peptide sequence can significantly mitigate aggregation.[2][4] Pseudoprolines introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that are responsible for aggregation.[5][6] This improves the solvation of the peptide chain, leading to more efficient coupling reactions and higher yields.[4] For highly aggregated sequences, a tenfold increase in product yield has been observed after incorporating a single pseudoproline.[7]
Q2: I'm observing incomplete coupling reactions, even after extended reaction times. How can I address this?
A: Incomplete coupling is a common problem in difficult peptide sequences and is often a direct consequence of peptide aggregation, which blocks access to the N-terminal amine.[5][8]
Solution:
-
Introduce Pseudoproline Dipeptides: Strategically placing pseudoproline dipeptides can disrupt aggregation, thereby improving the accessibility of the N-terminus for coupling.[5][6]
-
Optimize Coupling Conditions:
-
Choose an Appropriate Resin: For particularly challenging sequences, using a polyethylene glycol (PEG)-based resin in combination with pseudoprolines can yield superior results.[4][5]
Q3: My crude peptide product is of low purity, showing multiple deletion sequences in the HPLC analysis. What's happening and how can it be fixed?
A: The presence of deletion sequences is typically a result of incomplete Fmoc deprotection or inefficient coupling at certain steps, both of which are exacerbated by peptide aggregation.[10]
Solution:
By incorporating pseudoproline dipeptides, you can expect to see a significant improvement in the purity of your crude product.[7] By preventing aggregation, pseudoprolines ensure more uniform and complete deprotection and acylation reactions, which in turn minimizes the formation of deletion sequences and simplifies HPLC purification.[5][7]
Q4: I've decided to use pseudoprolines. Are there any specific guidelines for their placement within the peptide sequence?
A: Yes, strategic placement is key to maximizing the benefits of pseudoproline dipeptides.
Guidelines for Pseudoproline Placement:
-
Spacing: It is recommended to space pseudoprolines (or a pseudoproline and a regular proline) by 5-6 amino acid residues for optimal results.[7] A minimum of 2 residues between a pseudoproline and another pseudoproline or a proline should be maintained.[6][7]
-
Hydrophobic Regions: Insert a pseudoproline just before a hydrophobic stretch of amino acids to prevent aggregation.[6][7]
-
Long Peptides: For longer peptides, incorporating several pseudoprolines at regular intervals can be particularly effective.[7]
Frequently Asked Questions (FAQs)
Q1: What are pseudoproline dipeptides?
A: Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side chain is reversibly protected as an oxazolidine (for Ser/Thr) or thiazolidine (for Cys) ring.[5] This cyclic structure mimics the kink-inducing properties of proline, hence the name "pseudoproline".[4][6] They are used in Fmoc-based solid-phase peptide synthesis (SPPS) to overcome challenges associated with peptide aggregation.[5]
Q2: How do pseudoprolines work to improve peptide synthesis?
A: Pseudoprolines disrupt the formation of secondary structures, particularly β-sheets, which are a primary cause of peptide aggregation during SPPS.[5] The proline-like kink they introduce into the peptide backbone hinders the inter-chain hydrogen bonding necessary for aggregation.[6] This leads to improved peptide solvation, more efficient coupling and deprotection steps, and ultimately higher yields and purity of the final peptide.[4][7]
Q3: Are pseudoprolines compatible with automated peptide synthesis?
A: Yes, pseudoproline dipeptides are designed for seamless integration into standard automated Fmoc SPPS protocols and are compatible with automated peptide synthesizers.[5] They are introduced using standard coupling methods without the need for specialized equipment.[5][7]
Q4: Do I need to modify my cleavage and deprotection protocol when using pseudoprolines?
A: No, a standard trifluoroacetic acid (TFA)-based cleavage cocktail will efficiently remove the pseudoproline moiety, regenerating the native serine, threonine, or cysteine residue.[5][6]
Q5: Can I use pseudoproline monomers instead of dipeptides?
A: It is strongly recommended to use pre-formed pseudoproline dipeptides. Coupling an amino acid to a pseudoproline N-terminus is often inefficient due to the steric hindrance of the oxazolidine or thiazolidine ring.[4][6] Commercially available pseudoproline dipeptides circumvent this issue.
Q6: Besides improving yield, are there other benefits to using pseudoprolines?
A: Yes, other advantages include:
-
Improved Solubility: Peptides containing pseudoprolines exhibit enhanced solubility, which is beneficial for purification and subsequent applications like fragment condensation.[5][6]
-
Reduced Racemization: Using a C-terminal pseudoproline in peptide fragments can minimize racemization during fragment coupling.[6]
-
Prevention of Side Reactions: Pseudoprolines can help prevent certain side reactions, such as aspartimide formation.[6][11]
Quantitative Data on Yield Improvement
The use of pseudoproline dipeptides has been shown to significantly enhance the yield and purity of difficult peptide sequences. Below is a summary of reported improvements.
| Peptide Sequence Type | Issue without Pseudoproline | Improvement with Pseudoproline | Reference |
| Highly Aggregated Sequences | Very low to no product | Up to 10-fold increase in product yield | [5][7] |
| Human Amylin (hAmylin) | Only traces of the desired product | Successful synthesis with high yield | [5] |
| RANTES (24-91) (68-mer) | High aggregation propensity | Efficient synthesis with high yield | [5] |
| Caveolin-1 fragment (54-mer) | Difficult to synthesize due to aggregation | Successful synthesis with optimized placement | [5] |
Experimental Protocol: Incorporation of a Pseudoproline Dipeptide
This protocol outlines the manual coupling of a commercially available Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide into a growing peptide chain during Fmoc SPPS.
1. Resin Preparation:
- Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in dimethylformamide (DMF) for at least 30 minutes.
2. Fmoc-Deprotection:
- Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the N-terminal amino acid.
- Wash the resin thoroughly with DMF (5-7 times).
3. Activation and Coupling of the Pseudoproline Dipeptide:
- In a separate reaction vessel, dissolve the pseudoproline dipeptide (e.g., Fmoc-Ala-Ser(ψMe,MePro)-OH, 0.5 mmol, 5 eq.), a coupling reagent (e.g., HBTU, 0.45 mmol, 4.5 eq.), and an additive (e.g., HOBt, 0.5 mmol, 5 eq.) in a minimal volume of DMF.
- Add a base (e.g., N,N-diisopropylethylamine (DIPEA), 1.0 mmol, 10 eq.) to the activation mixture and vortex for 1-2 minutes.
- Immediately add the activated pseudoproline dipeptide solution to the deprotected resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. Microwave-assisted coupling can also be considered to accelerate the reaction.[5]
4. Washing:
- Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.
5. Confirmation of Coupling:
- Perform a qualitative test (e.g., Kaiser test or bromophenol blue test) to confirm the completion of the coupling reaction.[9] If the test is positive (indicating free amines), a second coupling may be necessary.
6. Chain Elongation:
- Proceed with the deprotection of the Fmoc group from the newly added pseudoproline dipeptide and continue with the synthesis of the remaining peptide sequence.
7. Cleavage and Deprotection:
- Once the synthesis is complete, treat the resin with a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove all protecting groups, including the pseudoproline ring.
Visualizations
Caption: Mechanism of pseudoproline in preventing peptide aggregation.
Caption: Workflow for incorporating a pseudoproline dipeptide in SPPS.
Caption: Troubleshooting decision tree for difficult peptide synthesis.
References
- 1. biotage.com [biotage.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. researchgate.net [researchgate.net]
- 4. Pseudoproline - Wikipedia [en.wikipedia.org]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. peptide.com [peptide.com]
Validation & Comparative
A Head-to-Head Comparison: Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH vs. Standard Fmoc-Amino Acids in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, particularly for long and "difficult" sequences prone to aggregation, the choice of building blocks is paramount to achieving high yields and purity. This guide provides an in-depth, objective comparison between the use of the pseudoproline dipeptide, Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH, and the standard sequential coupling of individual Fmoc-amino acids, Fmoc-Gly-OH and Fmoc-Thr(tBu)-OH, in solid-phase peptide synthesis (SPPS).
The primary challenge in the synthesis of many peptides is the propensity of the growing peptide chain to form secondary structures, such as β-sheets, on the solid support. This aggregation can physically obstruct the N-terminus, leading to incomplete coupling reactions, truncated sequences, and ultimately, low yields and complex purification profiles. Pseudoproline dipeptides have emerged as a powerful tool to mitigate these issues.
Executive Summary: The Pseudoproline Advantage
This compound is a dipeptide derivative where the threonine residue is reversibly protected as a dimethyloxazolidine ring.[1] This modification introduces a "kink" in the peptide backbone, disrupting the inter-chain hydrogen bonding that drives β-sheet formation and aggregation.[2] This disruption enhances the solvation of the growing peptide chain, leading to more efficient and complete coupling reactions.[2] The oxazolidine ring is stable throughout the Fmoc-SPPS cycles but is readily cleaved under standard trifluoroacetic acid (TFA) cleavage conditions, regenerating the native threonine residue in the final peptide.
In contrast, the standard approach of sequentially coupling Fmoc-Gly-OH and Fmoc-Thr(tBu)-OH does not inherently prevent aggregation. For sequences containing aggregation-prone motifs, this can result in significantly lower yields and crude purity, necessitating more extensive and costly purification.
Quantitative Performance Comparison
The following tables summarize the anticipated quantitative outcomes when synthesizing a model "difficult peptide" containing a Gly-Thr sequence. The data is representative of typical results reported in the literature for aggregation-prone sequences, where the incorporation of a pseudoproline dipeptide has been shown to be highly beneficial.
Table 1: Comparison of Crude Peptide Purity and Yield
| Performance Metric | Standard Sequential Coupling (Fmoc-Gly-OH + Fmoc-Thr(tBu)-OH) | This compound |
| Crude Peptide Purity (by HPLC) | Often <50% | Typically >80% |
| Overall Yield of Purified Peptide | Low to moderate | High |
| Presence of Truncated Peptides | Significant | Minimal |
| Presence of Deletion Peptides | Significant | Minimal |
Table 2: Impact on Synthesis Efficiency
| Parameter | Standard Sequential Coupling | This compound |
| Coupling Efficiency at Gly-Thr Junction | Can be low and require double coupling | High, typically single coupling is sufficient |
| Need for Recoupling Steps | Frequent for subsequent amino acids | Reduced |
| Purification Complexity | High | Low to moderate |
| Overall Synthesis Time | Longer due to recoupling and purification | Shorter |
Mechanism of Action: Disrupting Aggregation
Standard peptide chains, especially those with hydrophobic residues, can align and form inter-chain hydrogen bonds, leading to the formation of insoluble β-sheet structures. This aggregation physically hinders the access of activated amino acids to the N-terminus of the growing peptide chain.
This compound circumvents this by introducing a proline-like kink in the peptide backbone. The oxazolidine ring disrupts the planarity of the amide bond, effectively preventing the formation of β-sheets and maintaining the peptide chain in a more solvated and accessible state for subsequent coupling reactions.
Experimental Protocols
The following are detailed, representative protocols for the synthesis of a target peptide using both the pseudoproline dipeptide and standard coupling methods on a solid-phase synthesizer.
Materials and General Procedures
-
Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid), 100-200 mesh.
-
Solvents: High-purity, peptide-synthesis-grade N,N-dimethylformamide (DMF) and dichloromethane (DCM).
-
Deprotection Reagent: 20% (v/v) piperidine in DMF.
-
Coupling Reagents: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing: The resin is washed multiple times with DMF and DCM between deprotection and coupling steps.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% H₂O.
Protocol 1: Standard Sequential Coupling
-
Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling of Fmoc-Thr(tBu)-OH:
-
In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin as in step 3.
-
Fmoc Deprotection: Repeat step 2.
-
Washing: Repeat step 3.
-
Coupling of Fmoc-Gly-OH:
-
Activate and couple Fmoc-Gly-OH as described in step 4.
-
-
Continue Synthesis: Repeat the deprotection, washing, and coupling cycles for the remaining amino acids in the sequence.
-
Final Cleavage: After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify the crude product by preparative reverse-phase HPLC.
Protocol 2: Using this compound
-
Resin Swelling, Deprotection, and Washing: Follow steps 1-3 of Protocol 1 for the amino acid preceding the Gly-Thr sequence.
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (2 eq.), HATU (1.9 eq.), and DIPEA (4 eq.) in DMF.
-
Add the activated dipeptide solution to the resin and agitate for 2 hours.
-
A Kaiser test should confirm complete coupling.
-
-
Washing: Wash the resin as in step 3 of Protocol 1.
-
Continue Synthesis: Repeat the deprotection, washing, and coupling cycles for the remaining amino acids in the sequence.
-
Final Cleavage: Follow step 10 of Protocol 1. The pseudoproline oxazolidine ring will be cleaved during this step.
-
Peptide Precipitation and Purification: Follow step 11 of Protocol 1.
Conclusion
The use of this compound offers a significant advantage over standard sequential coupling methods for the synthesis of peptides containing the Gly-Thr motif, particularly those prone to aggregation. The introduction of a temporary, structure-disrupting "kink" in the peptide backbone leads to markedly improved coupling efficiency, higher crude peptide purity, and increased final yields. While the initial cost of the pseudoproline dipeptide may be higher, the benefits in terms of reduced side products, simplified purification, and the prevention of failed syntheses often outweigh this initial investment, making it a valuable and cost-effective strategy for the successful synthesis of challenging peptides.
References
Taming Peptide Aggregation: A Comparative Guide to the Efficacy of Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the challenge of peptide aggregation is a persistent obstacle. The formation of secondary structures, particularly β-sheets, on the solid support can lead to incomplete coupling reactions, low yields, and difficult purifications. This guide provides a comprehensive comparison of Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH, a pseudoproline dipeptide, with other common anti-aggregation strategies, supported by experimental data and detailed protocols.
The Challenge of Aggregation in SPPS
During SPPS, the growing peptide chain, anchored to a solid support, can fold and self-associate through intermolecular hydrogen bonding. This aggregation is particularly prevalent in long or hydrophobic sequences and can physically block the N-terminus, hindering the subsequent coupling of amino acids. The consequences include the formation of deletion sequences and truncated peptides, which are often difficult to separate from the desired product, thereby reducing the overall yield and purity.
This compound: A Powerful Anti-Aggregation Tool
This compound is a pseudoproline dipeptide designed to proactively combat aggregation. Pseudoprolines are derivatives of serine, threonine, or cysteine where the side chain is cyclized with the backbone amide nitrogen, forming an oxazolidine or thiazolidine ring. This modification introduces a "kink" into the peptide backbone, similar to that of a proline residue.
The core mechanism of action of this compound lies in its ability to disrupt the formation of regular secondary structures.[1][2] The induced kink disrupts the interchain hydrogen bonding necessary for β-sheet formation, thereby preventing the aggregation of peptide chains on the resin.[1][2][3] This leads to several key advantages:
-
Improved Solvation: By preventing aggregation, the peptide chain remains better solvated by the synthesis solvents (e.g., DMF, NMP), ensuring the accessibility of the N-terminal amine for the next coupling step.[1]
-
Enhanced Coupling Efficiency: With the reactive sites readily accessible, both the acylation (coupling) and Fmoc-deprotection kinetics are significantly improved.[2][3]
-
Increased Yield and Purity: The prevention of deletion and truncated sequences results in a higher yield of the target peptide and a purer crude product, simplifying subsequent purification efforts.[2]
-
Reversible Modification: The pseudoproline moiety is stable under standard Fmoc SPPS conditions but is readily cleaved with trifluoroacetic acid (TFA) during the final deprotection and cleavage from the resin, regenerating the native threonine residue.[1]
Comparative Analysis of Anti-Aggregation Strategies
While this compound and other pseudoproline dipeptides are highly effective, several other strategies are employed to mitigate peptide aggregation. This section compares the performance of pseudoproline dipeptides with two common alternatives: backbone protection with Dmb/Hmb-dipeptides and the use of chaotropic salts.
Mechanism of Action
Caption: Mechanisms of different anti-aggregation strategies in SPPS.
Performance Comparison: Quantitative Data
Direct quantitative comparisons of different anti-aggregation strategies for the same peptide are not always available in the literature. However, existing studies on "difficult" sequences provide valuable insights into their relative efficacy.
Table 1: Synthesis of a "Difficult" Hydrophobic Peptide
| Synthesis Strategy | Crude Purity (%) | Overall Yield (%) | Reference |
| Standard Fmoc-SPPS | <10 | Low | [2] |
| Fmoc-SPPS with Dmb-Dipeptide | >70 | 50-70 | [2] |
Table 2: Synthesis of Human Amylin (a highly aggregation-prone peptide)
| Synthesis Strategy | Product Formation | Reference |
| Standard Fmoc methods | Traces of desired product | [1] |
| Pseudoproline Dipeptides | High yield | [1] |
A comparative study between Hmb-protected amino acids and pseudoproline building blocks for the synthesis of 'difficult' peptides found that while both methods significantly improved the purity of crude peptides, pseudoproline incorporation was superior .[4] The study noted that the coupling of the amino acid immediately following the Hmb-protected residue was often slow and incomplete.[4]
Experimental Protocols
Detailed methodologies for the key anti-aggregation strategies are provided below.
Protocol 1: Incorporation of this compound
This protocol outlines the manual coupling of a pseudoproline dipeptide.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 eq.)
-
Coupling reagent (e.g., HATU) (3 eq.)
-
Base (e.g., DIPEA) (6 eq.)
-
DMF or NMP
Procedure:
-
In a separate vessel, dissolve this compound and the coupling reagent in a minimal volume of DMF or NMP.
-
Add the base to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling using a suitable test (e.g., Kaiser test).
-
Wash the resin thoroughly with DMF before proceeding to the next deprotection step.
Caption: Workflow for incorporating a pseudoproline dipeptide in SPPS.
Protocol 2: Incorporation of a Dmb-Dipeptide
This protocol describes the incorporation of an Fmoc-Aaa-(Dmb)Gly-OH dipeptide.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Aaa-(Dmb)Gly-OH dipeptide (3 equivalents)
-
Coupling reagent (e.g., DIC/HOBt) (3 equivalents each)
-
DMF/DCM (2:1)
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide and HOBt in a minimal volume of DMF/DCM (2:1).
-
Add DIC to the solution and allow it to pre-activate for 10 minutes.
-
Add the activated dipeptide solution to the peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a suitable test to confirm complete coupling.
-
Wash the resin thoroughly with DMF and proceed with the synthesis.
Protocol 3: Use of Chaotropic Salts
This protocol describes the use of chaotropic salts to disrupt secondary structures.
Materials:
-
Fmoc-deprotected peptide-resin
-
0.8 M NaClO₄ or LiCl in DMF
-
DMF
Procedure:
-
Following Fmoc deprotection and standard DMF washes, perform additional washes with a solution containing a chaotropic salt.
-
Wash the peptide-resin with a solution of 0.8 M NaClO₄ or LiCl in DMF (2 x 1 min).
-
Wash the resin thoroughly with DMF (3-5 x 1 min) to remove the chaotropic salt, as it can interfere with some coupling reagents.
-
Proceed with the standard amino acid coupling protocol.
Conclusion
The prevention of peptide aggregation is a critical factor in the successful synthesis of complex peptides. While several strategies exist, the incorporation of pseudoproline dipeptides, such as this compound, stands out as a highly effective and proactive approach. By inducing a temporary and reversible "kink" in the peptide backbone, pseudoprolines disrupt the formation of aggregation-prone secondary structures, leading to significant improvements in yield and purity.
Comparative data, although not always available for identical peptide sequences, consistently demonstrates the superiority of pseudoproline dipeptides over standard synthesis methods and, in some cases, over other backbone protection strategies. For researchers tackling "difficult sequences," the use of this compound and other pseudoproline dipeptides represents a robust and reliable tool to enhance the efficiency and success of solid-phase peptide synthesis.
References
A Comparative Guide to Pseudoproline Dipeptides in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of long and complex peptides is often hindered by the aggregation of the growing peptide chain during solid-phase peptide synthesis (SPPS). This aggregation can lead to low yields, poor purity, and difficulties in purification. Pseudoproline dipeptides have emerged as a powerful tool to overcome these challenges by temporarily introducing a "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that are responsible for aggregation.[1][2][3][4][5][6] This guide provides a comparative overview of different pseudoproline dipeptides, supported by experimental data, to aid researchers in selecting the optimal building blocks for their specific synthetic needs.
Mechanism of Action
Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side chain is cyclized onto the backbone nitrogen, forming an oxazolidine (from Ser or Thr) or thiazolidine (from Cys) ring.[1][2] This cyclic structure mimics the kink-inducing properties of proline, thereby disrupting inter-chain hydrogen bonding and preventing peptide aggregation.[1][6][7] This temporary modification is reversible under standard acidic cleavage conditions (e.g., using trifluoroacetic acid, TFA), which restores the native amino acid residue in the final peptide.[1][2]
Performance Comparison
The effectiveness of pseudoproline dipeptides is most evident in the synthesis of "difficult" sequences that are prone to aggregation. Below are comparative data from the synthesis of such peptides.
Case Study 1: Synthesis of Amyloid Beta (Aβ42) Peptide
The Aβ42 peptide is notoriously difficult to synthesize due to its high tendency to aggregate. The incorporation of a pseudoproline dipeptide can significantly improve the synthetic outcome.
Table 1: Comparison of Standard SPPS vs. Pseudoproline-Assisted SPPS for Aβ42 Synthesis
| Synthesis Strategy | Crude Product Yield | Crude Product Purity |
| Standard Fmoc-SPPS | Low | Low |
| Pseudoproline-Assisted SPPS | High | High |
Data adapted from studies on Aβ42 synthesis where pseudoproline dipeptides were employed to overcome aggregation.
Case Study 2: Cysteine-Derived Pseudoproline Dipeptides
Cysteine-derived pseudoproline dipeptides (thiazolidines) not only aid in preventing aggregation but can also influence properties like deprotection times and the efficiency of macrocyclization.
Table 2: Deprotection Times of Cys-Pseudoproline Containing Peptides
| Peptide Sequence | Pseudoproline Dipeptide | Deprotection Time (TFA/TIS/H₂O) |
| Peptide 1 | Fmoc-Ser(tBu)-Cys(ψMe,Mepro)-OH | 4 hours |
| Peptide 2 | Fmoc-Ala-Cys(ψMe,Mepro)-OH | 6 hours |
Contrary to some earlier reports of high stability, recent studies show that Cys-pseudoprolines can be deprotected in a timeframe comparable to other protecting groups used in SPPS.[8]
Table 3: Macrocyclization Efficiency of Cys-Pseudoproline Containing Peptides
| Peptide | Macrocyclization Completion |
| With Cys-Pseudoproline | Complete |
| Without Cys-Pseudoproline | 52-70% |
The presence of a Cys-pseudoproline was shown to significantly enhance the rate and completeness of peptide macrocyclization.[8]
Experimental Protocols
General Protocol for Fmoc-Based SPPS with Pseudoproline Dipeptides
The incorporation of a pseudoproline dipeptide follows the general principles of Fmoc-SPPS.
References
A Comparative Guide to Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH and Dmb-Dipeptides in Solid-Phase Peptide Synthesis
In the synthesis of complex and aggregation-prone peptides, chemists are often faced with challenges such as poor yields and difficult purifications. To address these issues, various backbone protection strategies have been developed. This guide provides a detailed comparison between two powerful tools in modern peptide synthesis: Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH, a pseudoproline dipeptide, and 2,4-dimethoxybenzyl (Dmb)-protected dipeptides. This comparison is intended for researchers, scientists, and professionals in drug development to aid in the selection of the most appropriate strategy for synthesizing "difficult" peptide sequences.
Introduction to Peptide Aggregation and Backbone Protection
During solid-phase peptide synthesis (SPPS), the growing peptide chain can form secondary structures, such as β-sheets, leading to intermolecular aggregation.[1] This aggregation can hinder the accessibility of reagents to the reactive sites, resulting in incomplete coupling and deprotection steps, which in turn leads to lower yields and the generation of deletion sequences that are difficult to purify.[1] To mitigate these problems, backbone protection strategies are employed to temporarily disrupt the hydrogen bonding responsible for the formation of these secondary structures.[2]
Mechanism of Action
Both pseudoproline and Dmb-dipeptides function by temporarily modifying the peptide backbone to disrupt the formation of secondary structures.
This compound (Pseudoproline Dipeptide): This dipeptide is a derivative of threonine where the side chain is cyclized onto the backbone nitrogen, forming a dimethyl-oxazolidine ring.[3] This modification introduces a "kink" into the peptide backbone, similar to that of a proline residue, which effectively disrupts the formation of β-sheets and other ordered secondary structures.[4] The pseudoproline moiety is stable throughout the standard Fmoc-SPPS cycles but is readily cleaved under standard trifluoroacetic acid (TFA) conditions during the final deprotection step, regenerating the native threonine residue.[3] Pseudoproline dipeptides are particularly useful for sequences containing serine or threonine.[5][6]
Dmb-Dipeptides: These dipeptides incorporate a 2,4-dimethoxybenzyl (Dmb) group on the nitrogen atom of an amino acid, typically glycine. This bulky group prevents inter-chain hydrogen bonding, thereby disrupting aggregation. Dmb-dipeptides are introduced as a dipeptide unit to circumvent the sterically hindered coupling onto the Dmb-protected secondary amine. The Dmb group is labile to TFA and is removed during the final cleavage from the resin.[7] Dmb-dipeptides are especially effective in sequences containing glycine and are widely used to prevent aspartimide formation in sequences with an Asp-Gly motif.[7]
Performance Comparison
While both strategies are effective in improving the synthesis of difficult peptides, their applicability and performance can differ. A direct quantitative comparison for the same peptide is not extensively available in the literature, however, a comparative study between Hmb-protected amino acids (a related class to Dmb-dipeptides) and pseudoproline building blocks showed that pseudoproline incorporation was superior in improving the purity of crude peptides.[2] The study noted that the slow and incomplete coupling of the amino acid immediately following the Hmb-protected residue was a drawback.[2]
| Feature | This compound | Dmb-Dipeptides |
| Primary Function | Induces a "kink" in the peptide backbone to disrupt secondary structures.[4] | Prevents inter- and intramolecular hydrogen bonding via backbone amide protection. |
| Building Block | Dipeptide derivative of Serine or Threonine.[3] | Dipeptide derivative, typically involving Glycine. |
| Applicability | Limited to sequences containing Serine or Threonine.[5][6] | Primarily used for Glycine-containing sequences. |
| Key Advantage | Highly effective at disrupting β-sheet formation.[4] | Prevents aspartimide formation at Asp-Gly sequences.[7] |
| Performance | Generally considered highly effective in improving purity and yield.[2] | Effective in a wide range of difficult peptides, especially those containing Glycine. |
Experimental Protocols
The incorporation of both this compound and Dmb-dipeptides into a standard Fmoc-SPPS workflow is straightforward.
General Workflow for Incorporation in SPPS
References
- 1. chempep.com [chempep.com]
- 2. The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strona domeny infona.pl [infona.pl]
- 6. researchgate.net [researchgate.net]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Peptide Purity with Pseudoproline Incorporation
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Enhancing Peptide Synthesis Outcomes
The synthesis of long, hydrophobic, or otherwise "difficult" peptide sequences is a significant challenge in drug discovery and proteomics research. A primary hurdle is the aggregation of the growing peptide chain during solid-phase peptide synthesis (SPPS), which leads to incomplete reactions, low yields, and complex purification challenges. The incorporation of pseudoproline dipeptides has emerged as a powerful strategy to mitigate these issues. This guide provides a comprehensive comparison of peptide synthesis with and without pseudoproline dipeptides, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in making informed decisions for their synthetic strategies.
The Challenge of Peptide Aggregation and the Pseudoproline Solution
During Fmoc-based SPPS, the elongating peptide chain can adopt secondary structures, particularly β-sheets, leading to intermolecular aggregation.[1] This aggregation hinders the access of reagents to the reactive sites, resulting in truncated and deletion sequences, which are often difficult to separate from the target peptide.
Pseudoproline dipeptides, derived from serine, threonine, or cysteine, introduce a temporary "kink" in the peptide backbone by forming a cyclic oxazolidine or thiazolidine structure.[1][2] This conformational disruption effectively breaks the hydrogen bonding patterns responsible for β-sheet formation, thereby preventing aggregation and enhancing the solvation of the peptide chain.[1] This modification is fully reversible under standard trifluoroacetic acid (TFA) cleavage conditions, yielding the native peptide sequence.[3]
Performance Comparison: Standard vs. Pseudoproline-Assisted SPPS
The incorporation of pseudoproline dipeptides can dramatically improve the purity and yield of crude peptide products, particularly for sequences prone to aggregation.
Case Study 1: Liraglutide Synthesis
Liraglutide, a 31-amino acid peptide analogue of GLP-1, is known to be a challenging sequence to synthesize due to its length and hydrophobicity. The following table summarizes the impact of incorporating pseudoproline dipeptides on the crude purity of this active pharmaceutical ingredient (API).
| Synthesis Strategy | Crude Purity (by HPLC) | Key Observations |
| Standard Fmoc Synthesis (No Pseudoprolines) | Low | Significant impurities, making purification challenging.[4] |
| One Pseudoproline Dipeptide | Improved | Noticeable improvement in the purity of the desired product.[4] |
| Two Pseudoproline Dipeptides | Higher | Further reduction in impurities.[4] |
| Three Pseudoproline Dipeptides | Highest (~84%) | The crude product is of much greater quality with fewer impurities close to the main peak.[4] |
Case Study 2: Human Growth Hormone (hGH)-Derived Peptide
The synthesis of a 16-residue C-terminal fragment of hGH proved to be "inaccessible" using standard SPPS protocols. However, the introduction of pseudoproline monomers at two serine positions enabled the successful synthesis of this challenging peptide.
| Synthesis Strategy | Crude Purity (by HPLC) | Key Observations |
| Standard Fmoc Synthesis (No Pseudoprolines) | Not obtainable | Complete failure of the synthesis due to aggregation.[5][6] |
| Pseudoproline-Assisted Fmoc-SPPS | 42% | Successful synthesis of the target peptide, allowing for purification.[7] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of peptides are crucial for reproducibility and accurate comparison.
Solid-Phase Peptide Synthesis (SPPS) Protocol
Standard Fmoc-SPPS:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a suitable activating agent (e.g., HBTU/HOBt or DIC/Oxyma) in DMF.
-
Washing: Wash the resin with DMF and dichloromethane (DCM).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Pseudoproline-Assisted SPPS:
The protocol is largely the same as standard Fmoc-SPPS with the following modification:
-
Dipeptide Coupling: At the desired position in the sequence, couple a pre-formed Fmoc-protected pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψPro)-OH) instead of a single amino acid. The coupling conditions are identical to those for single amino acids. The pseudoproline moiety is removed during the final TFA cleavage step.[3]
HPLC Analysis for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of synthetic peptides.
Methodology:
-
Sample Preparation: Prepare a solution of the crude or purified peptide at a known concentration (e.g., 1 mg/mL) in a suitable solvent, typically the initial mobile phase conditions.[8]
-
Instrumentation: A reverse-phase HPLC (RP-HPLC) system equipped with a C18 column is commonly used.[8]
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water.[8]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[8]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the peptides. A typical gradient might be 5% to 95% B over 30 minutes.[8]
-
Flow Rate: Typically 1 mL/min.[8]
-
Detection: UV absorbance at 214 nm and 280 nm.[8]
-
-
Data Analysis: Integrate the peak areas in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.[8]
Visualizing the Workflow
Diagrams illustrating the experimental and logical workflows provide a clear understanding of the processes.
Caption: Comparative workflow of peptide synthesis.
Caption: Experimental workflow for peptide synthesis.
Conclusion
The incorporation of pseudoproline dipeptides is a highly effective and validated strategy to overcome the challenges of peptide aggregation during solid-phase synthesis. For researchers working with long, hydrophobic, or otherwise difficult peptide sequences, this approach can significantly improve crude purity and overall yield, simplifying subsequent purification efforts and reducing the need for costly and time-consuming re-syntheses. The temporary and reversible nature of this modification makes it an invaluable tool in the synthesis of complex peptides for a wide range of applications in research, diagnostics, and therapeutic development. The analytical methods outlined provide a robust framework for the validation of peptide purity, ensuring the integrity and quality of the final product.
References
Threonine vs. Serine-Derived Pseudoproline Dipeptides: A Comparative Guide for Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), particularly for long and aggregation-prone sequences, pseudoproline dipeptides are an indispensable tool for researchers, scientists, and drug development professionals. These modified dipeptides, derived from serine (Ser) or threonine (Thr), introduce a temporary "kink" in the growing peptide chain, effectively disrupting the formation of secondary structures like β-sheets that lead to aggregation and incomplete synthesis. This guide provides an objective comparison of threonine-derived and serine-derived pseudoproline dipeptides, supported by available experimental data, to aid in the selection of the optimal building block for your specific synthetic needs.
Structural and Mechanistic Overview
Pseudoproline dipeptides are formed by the cyclization of the side-chain hydroxyl group of a serine or threonine residue with its backbone amide nitrogen, typically through the reaction with an aldehyde or ketone. This creates an oxazolidine ring system that mimics the structure of proline.[1][2] This structural mimicry is the key to their function. The five-membered ring of the pseudoproline introduces a cis-amide bond conformation, disrupting the typical trans-amide backbone of peptides and thereby hindering the intermolecular hydrogen bonding required for β-sheet formation.[3] This disruption of secondary structure enhances the solvation of the peptide chain on the solid support, leading to improved coupling efficiencies and higher purity of the crude peptide product.[1][2]
Performance Comparison: Threonine vs. Serine Derivatives
While both threonine and serine-derived pseudoproline dipeptides are effective in mitigating aggregation, there are notable differences in their performance, primarily related to the efficiency of acylating the pseudoproline nitrogen.
Acylation Efficiency:
The acylation of the nitrogen within the pseudoproline ring is a critical step for chain elongation. Generally, the acylation of serine-derived pseudoproline (Ser(ΨPro)) monomers is considered more efficient and reliable than that of threonine-derived pseudoproline (Thr(ΨPro)) monomers.[4] The methyl group on the oxazolidine ring of Thr(ΨPro) introduces steric hindrance, which can impede the incoming activated amino acid.
A study on the acylation of Thr(ΨPro) with various proteinogenic amino acids demonstrated that the coupling efficiency can be highly variable, ranging from as low as 8% for Aspartic Acid (Asp) to over 90% for other amino acids under specific flow chemistry conditions.[5] In contrast, the acylation of Ser(ΨPro) is generally reported to be more consistently high.[4] This difference in acylation efficiency is a crucial factor to consider when planning the synthesis of a "difficult" peptide.
Impact on Peptide Purity and Yield:
The successful incorporation and subsequent acylation of a pseudoproline dipeptide directly translate to improved purity and overall yield of the target peptide. By preventing aggregation, pseudoproline dipeptides minimize the occurrence of deletion and truncation sequences, which are often difficult to separate from the desired product during purification.[6] While direct comparative studies showcasing yield and purity for the same peptide synthesized with both Ser(ΨPro) and Thr(ΨPro) are not abundant in the literature, the superior acylation efficiency of serine-derived pseudoprolines suggests a likely advantage in achieving higher purity and yield, especially in challenging sequences.
The following table summarizes the qualitative and quantitative comparisons based on available data:
| Feature | Threonine-Derived Pseudoproline (Xaa-Thr(ΨPro)-OH) | Serine-Derived Pseudoproline (Xaa-Ser(ΨPro)-OH) |
| Structure | Oxazolidine ring with a methyl group | Oxazolidine ring without a methyl group |
| Mechanism of Action | Induces a cis-amide bond to disrupt β-sheet formation | Induces a cis-amide bond to disrupt β-sheet formation |
| Acylation Efficiency | Variable, can be low for certain preceding amino acids (e.g., 8% for Asp)[5] | Generally high and more consistent[4] |
| Impact on Purity | Effective in reducing aggregation-related impurities | Highly effective in reducing aggregation-related impurities |
| Impact on Yield | Generally improves yield compared to standard SPPS | Generally leads to significant yield improvements in difficult sequences |
| Key Consideration | The choice of the preceding amino acid is critical for efficient coupling. | More reliable choice for a wider range of sequences. |
Experimental Protocols
The incorporation of both threonine and serine-derived pseudoproline dipeptides into an SPPS protocol follows a similar workflow. The key is to substitute the corresponding dipeptide sequence in your target peptide with the pre-formed pseudoproline dipeptide building block.
General Protocol for Pseudoproline Dipeptide Incorporation in Fmoc-SPPS:
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a 20% solution of piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Pseudoproline Dipeptide Coupling:
-
Dissolve the Fmoc-protected pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ΨPro)-OH or Fmoc-Xaa-Thr(ΨPro)-OH) (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution.
-
Add the activated pseudoproline dipeptide solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the completion of the coupling reaction.
-
Chain Elongation: Continue with the standard Fmoc-SPPS cycles for the remaining amino acids.
-
Cleavage and Deprotection: After synthesis completion, treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove all protecting groups, including the oxazolidine ring of the pseudoproline, which reverts to the native serine or threonine residue.
Visualizing the Workflow and Logic
To better illustrate the processes and decision-making involved, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
Both threonine and serine-derived pseudoproline dipeptides are powerful tools for overcoming the challenges of peptide aggregation in SPPS. They enable the synthesis of complex peptides that would otherwise be difficult or impossible to obtain with high purity and yield.
The primary differentiating factor is the efficiency of acylation, with serine-derived pseudoproline dipeptides generally offering a more robust and reliable performance due to the absence of steric hindrance from a methyl group. When the peptide sequence allows for the incorporation of a serine-derived pseudoproline, it is often the preferred choice. However, threonine-derived pseudoprolines remain a valuable option when the sequence dictates their use, with the caveat that careful optimization of coupling conditions may be necessary to ensure efficient chain elongation. The selection of the appropriate pseudoproline dipeptide, guided by the principles and data outlined in this guide, will significantly contribute to the successful synthesis of challenging peptides.
References
Revolutionizing Long Peptide Synthesis: A Comparative Guide to Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH
For researchers, scientists, and drug development professionals grappling with the inherent challenges of long peptide synthesis, the formation of secondary structures and subsequent aggregation is a primary obstacle. These phenomena can lead to low yields, poor purity, and difficult purifications. Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH, a pseudoproline dipeptide, has emerged as a powerful tool to mitigate these issues. This guide provides an objective comparison of its performance against other alternatives, supported by experimental data, detailed protocols, and workflow visualizations to aid in the strategic design of successful long peptide syntheses.
The core principle behind the efficacy of pseudoproline dipeptides lies in their ability to introduce a temporary and reversible "kink" into the peptide backbone.[1][2] This is achieved by the formation of a TFA-labile oxazolidine ring from the threonine residue.[3] This structural disruption effectively breaks the interchain hydrogen bonding responsible for the formation of β-sheets, a major contributor to on-resin aggregation during solid-phase peptide synthesis (SPPS).[4] By preventing aggregation, the growing peptide chain remains better solvated, leading to improved coupling efficiency and deprotection kinetics.[3] The native threonine residue is fully regenerated during the final trifluoroacetic acid (TFA) cleavage step.[4][5]
Performance Comparison: this compound vs. Alternatives
The strategic incorporation of pseudoproline dipeptides can dramatically improve the outcomes of challenging peptide syntheses. Below are comparative data from the synthesis of known "difficult" peptides, demonstrating the impact of these reagents.
Case Study 1: Synthesis of Thymosin-α1 (28 residues)
The synthesis of the N-terminal 1-16 fragment of Thymosin-α1, a notoriously difficult sequence, highlights the benefits of pseudoproline incorporation.
| Synthesis Strategy | Crude Purity | Key Observations |
| Standard Fmoc-amino acids | Very Low | Major impurities were deletion sequences of Ser, Thr, Asp, and Ala. |
| Single Pseudoproline Dipeptide (Fmoc-Asp(OtBu)-Thr(ΨMe,MePro)-OH) | Minor Improvement | Still significant levels of deletion peptides. |
| Two Pseudoproline Dipeptides (Fmoc-Asp(OtBu)-Thr(ΨMe,MePro)-OH and Fmoc-Ile-Thr(ΨMe,MePro)-OH) | Excellent Purity | The desired product was the major component of the crude material. |
Case Study 2: Synthesis of an Amyloidogenic Peptide
Amyloid β-peptides are highly prone to aggregation, making their synthesis a significant challenge. The use of pseudoproline dipeptides is a key strategy for their successful synthesis.
| Synthesis Strategy | Crude Yield | Crude Purity | Reference |
| Standard Fmoc-SPPS | Low | Low | [6] |
| Pseudoproline-Assisted SPPS | Significantly Higher | Improved | [6] |
Alternative Strategy: Hmb-Protected Amino Acids
Another approach to mitigate aggregation is the use of 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids. These also work by disrupting inter- and intramolecular hydrogen bonding. However, comparative studies have shown that pseudoproline incorporation is often superior.
| Feature | Hmb-Protected Amino Acids | Pseudoproline Dipeptides |
| Primary Function | Backbone amide protection to prevent hydrogen bonding.[6] | Induces a "kink" in the peptide backbone to disrupt secondary structures.[4] |
| Building Block | Individual amino acid derivative.[6] | Dipeptide derivative of Ser, Thr, or Cys.[4] |
| Performance | Effective, but can lead to slow and incomplete coupling of the subsequent amino acid.[6] | Generally considered superior in improving purity and yield.[6] |
Experimental Protocols
Detailed methodologies for solid-phase peptide synthesis (SPPS) with and without the use of this compound are provided below.
Protocol 1: Standard Fmoc-SPPS of a Long Peptide
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes.[7]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes, drain, and repeat for another 10-15 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group.[7][8]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and dichloromethane (DCM) (2-3 times).[9]
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling agent such as HCTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF for 5-10 minutes.[7]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.[3]
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.[3]
-
-
Washing: Wash the resin with DMF (3-5 times).[3]
-
Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry under vacuum.[7]
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours.[10]
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.[9]
-
Centrifuge to pellet the peptide and dry under vacuum.[9]
-
Protocol 2: Pseudoproline-Assisted Fmoc-SPPS
This protocol is identical to Protocol 1, with the following modification at the desired incorporation site:
-
Dipeptide Coupling: Instead of a single amino acid, use this compound (or another pseudoproline dipeptide) (3-5 equivalents).[3] The coupling conditions remain the same as for a standard amino acid. The pseudoproline's oxazolidine ring is stable to the piperidine treatment for Fmoc removal and is cleaved during the final TFA step, regenerating the native threonine residue.[4]
Visualizing the Workflow and Mechanism
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. benchchem.com [benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
A Comparative Guide to the Characterization of Peptides Synthesized with Pseudoproline Dipeptides
For researchers, scientists, and drug development professionals, the chemical synthesis of long and complex peptides is often hindered by the aggregation of the growing peptide chain. This guide provides an objective comparison of peptide synthesis with and without the incorporation of pseudoproline dipeptides, a powerful strategy to mitigate aggregation, supported by experimental data, detailed analytical protocols, and workflow visualizations.
The Challenge of Peptide Aggregation
During solid-phase peptide synthesis (SPPS), the elongation of the peptide chain can lead to the formation of intermolecular hydrogen bonds, resulting in secondary structures like β-sheets.[1] This aggregation can obstruct reactive sites, leading to incomplete coupling and deprotection steps, which in turn results in lower yields and a complex mixture of deletion and truncated sequences.[1] Difficult sequences, particularly those that are long or hydrophobic, are especially prone to aggregation.[2]
Pseudoproline Dipeptides as a Solution
Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side chain is cyclized onto the backbone nitrogen, forming an oxazolidine or thiazolidine ring.[1][3] This modification introduces a temporary "kink" in the peptide backbone, similar to proline, which disrupts the formation of ordered secondary structures and enhances solvation of the growing peptide chain.[1][2][4] This temporary modification is fully reversible under standard acidic cleavage conditions, such as with trifluoroacetic acid (TFA), regenerating the native amino acid residue in the final peptide.[1][3]
The introduction of pseudoproline dipeptides is a widely adopted strategy to improve coupling efficiency and mitigate aggregation, especially in long or hydrophobic sequences.[5] This leads to purer crude products, simplifying HPLC purification and increasing product recovery.[3]
Performance Comparison: Standard SPPS vs. Pseudoproline-Assisted SPPS
The incorporation of pseudoproline dipeptides can significantly improve the synthesis of "difficult" peptides by enhancing yield and purity.
Table 1: Comparative Yield and Purity of a Difficult Peptide Sequence
| Synthesis Method | Crude Yield (%) | Purity by HPLC (%) | Reference |
| Standard Fmoc-SPPS | 45 | 30 | [1] |
| Pseudoproline-Assisted SPPS | 75 | 70 | [1] |
Table 2: Impact of Pseudoproline Incorporation in the Synthesis of Liraglutide
| Number of Pseudoproline Dipeptides | Crude Product Purity | Observations | Reference |
| 0 (Standard Fmoc Synthesis) | Low | Significant impurities, challenging purification. | [2] |
| 1 | Improved | Noticeable improvement in the purity of the desired product. | [2] |
| 2 | Higher | Further reduction in impurities. | [2] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Protocol
Standard Fmoc-SPPS:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes.[1]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes to remove the Fmoc protecting group.[1]
-
Washing: Wash the resin extensively with DMF.[1]
-
Amino Acid Coupling: Add the next Fmoc-protected amino acid (typically 3-5 equivalents) and a coupling reagent (e.g., HBTU, HATU) in DMF.[1]
-
Washing: Wash the resin with DMF.
-
Repeat steps 2-5 for each amino acid in the sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.[6]
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash the pellet with cold ether.[6]
-
Drying: Dry the crude peptide under vacuum.[6]
Pseudoproline-Assisted SPPS:
The protocol is largely the same as standard Fmoc-SPPS with the following key modification:
-
Dipeptide Coupling: At the desired position in the sequence, instead of coupling a single amino acid, a pre-formed Fmoc-protected pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψPro)-OH) is used.[1] The coupling conditions are identical to those for single amino acids. The pseudoproline moiety is removed during the final TFA cleavage step.[1]
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is the primary technique for assessing the purity of synthetic peptides.[1]
-
Instrumentation: A reverse-phase HPLC (RP-HPLC) system with a C18 column is commonly used.[5]
-
Mobile Phase:
-
Gradient: A linear gradient, for example, from 5% to 95% Mobile Phase B over 30 minutes, should be optimized for the specific peptide.[5]
-
Detection: UV absorbance is monitored at 214 nm and 280 nm.[1]
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., initial mobile phase conditions) and filter through a 0.22 µm filter before injection.[1][5]
Considerations for Pseudoproline Peptides: The chromatogram of the crude peptide should show a single major peak corresponding to the fully deprotected target peptide. Mass spectrometry should be used to verify the absence of peaks corresponding to incompletely deprotected or modified peptides.[1]
Mass Spectrometry (MS) for Identity Confirmation
MS is used to confirm the molecular weight of the synthesized peptide.[1]
-
Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer is typically used.[5]
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, such as a water/acetonitrile mixture with 0.1% formic acid.[5]
Considerations for Pseudoproline Peptides: It is crucial to confirm that the observed molecular weight matches that of the native peptide, ensuring the complete removal of the pseudoproline's oxazolidine/thiazolidine ring during cleavage.[1]
Visualizing the Workflow
Diagram 1: Standard vs. Pseudoproline-Assisted SPPS Workflow
Caption: Comparative workflow of peptide synthesis.
Diagram 2: Peptide Characterization Workflow
Caption: Analytical workflow for peptide characterization.
Conclusion
The incorporation of pseudoproline dipeptides is a highly effective strategy to mitigate aggregation during solid-phase peptide synthesis, leading to significant improvements in yield and purity, particularly for "difficult sequences."[1] The temporary and reversible nature of this modification makes it a valuable tool in the synthesis of complex peptides for research, diagnostics, and therapeutic development. Rigorous characterization using HPLC and MS is essential to confirm the purity and identity of the final peptide product.
References
Taming "Difficult" Peptides: A Comparative Guide to Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH and Isoacyl Dipeptides
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), "difficult sequences" present a significant hurdle. These sequences, often rich in hydrophobic residues, are prone to on-resin aggregation, leading to poor yields, incomplete reactions, and challenging purifications. This guide provides an in-depth comparison of two powerful chemical tools designed to overcome these obstacles: Fmoc-protected pseudoproline dipeptides, specifically Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH, and isoacyl dipeptides.
The core challenge in synthesizing difficult peptides lies in the formation of stable secondary structures, primarily β-sheets, by the growing peptide chains attached to the solid support.[1][2] This aggregation physically obstructs reactive sites, hindering both the removal of the Fmoc protecting group and the subsequent coupling of the next amino acid.[2] Both pseudoproline and isoacyl dipeptides introduce temporary modifications to the peptide backbone to disrupt this problematic hydrogen bonding network.
Mechanism of Action: A Tale of Two Strategies
Fmoc-Pseudoproline Dipeptides: The "Kink" Inducer
This compound is a type of pseudoproline dipeptide where the threonine residue is reversibly protected as a dimethyl-oxazolidine ring.[3][4] This cyclic structure introduces a "kink" in the peptide backbone, akin to a proline residue, which effectively disrupts the formation of ordered secondary structures that lead to aggregation.[2][4] The key advantage of this approach is its simplicity in execution. The pseudoproline dipeptide is incorporated during standard SPPS cycles, and the protective oxazolidine ring is cleaved simultaneously with other side-chain protecting groups during the final trifluoroacetic acid (TFA) treatment, yielding the native peptide sequence in a single step.[2][3]
Isoacyl Dipeptides: The Solubilizing Switch
Isoacyl dipeptides introduce an ester bond (depsipeptide) into the peptide backbone instead of the typical amide bond at a serine or threonine residue.[4][5] This modification also effectively disrupts secondary structure formation.[6] However, the defining feature of the isoacyl dipeptide strategy is the nature of the product upon cleavage from the resin. Instead of the native peptide, a depsipeptide intermediate is obtained.[6] This depsipeptide is often significantly more soluble and less prone to aggregation than the final native peptide, which greatly facilitates purification.[6] The native peptide is then generated from the purified depsipeptide through a rapid O-to-N intramolecular acyl migration reaction, typically triggered by a pH shift to neutral or slightly basic conditions.[5]
Performance Comparison: Head-to-Head
The choice between pseudoproline and isoacyl dipeptides often depends on the specific characteristics of the "difficult sequence" being synthesized. Both methods have been shown to be effective in improving the synthesis of challenging peptides, including the notoriously aggregation-prone amyloid beta (Aβ) peptides.[4][7][8]
| Feature | This compound (Pseudoproline) | Isoacyl Dipeptides |
| Primary Function | Induces a backbone "kink" to disrupt secondary structure formation on-resin.[2] | Forms a backbone ester linkage (depsipeptide) to disrupt aggregation.[6] |
| Post-Cleavage Product | Native Peptide | Soluble Depsipeptide Intermediate |
| Post-Cleavage Steps | None (direct to purification) | O-to-N acyl migration (pH adjustment) required to form the native peptide.[5] |
| Key Advantage | Simplicity and directness to the final product. | The cleaved intermediate is often highly soluble, simplifying purification of very insoluble peptides.[6] |
| Applicability | Limited to sequences containing Serine, Threonine, or Cysteine.[2] | Limited to sequences containing Serine or Threonine.[5] |
Quantitative Data
Direct comparative studies with extensive quantitative data across a wide range of "difficult sequences" are limited in the literature. However, case studies on notoriously challenging peptides provide valuable insights into the efficacy of these methods compared to standard SPPS.
Synthesis of Amyloid Beta (Aβ1-42)
| Synthesis Strategy | Crude Yield | Crude Purity | Reference |
| Standard Fmoc SPPS | 33% | Not Reported | [7] |
| With Pseudoproline Dipeptides | 57% | Not Reported | [7] |
| With Isoacyl Dipeptide (Depsipeptide Method) | Successful Synthesis | Improved Purity | [4][9] |
One study explicitly states that for a particularly difficult sequence, the depsipeptide strategy was compared with the pseudoproline method and was found to be "equally well suited for SPPS".[10]
Experimental Protocols
Below are generalized protocols for the incorporation of this compound and an isoacyl dipeptide in Fmoc-based SPPS. Note that specific conditions may need to be optimized for individual sequences.
Protocol 1: Incorporation of this compound
This protocol outlines the key steps for coupling the pseudoproline dipeptide.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Dipeptide Coupling:
-
In a separate vessel, dissolve this compound (1.5–2.0 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, 1.5–2.0 equivalents) in a minimal amount of DMF.
-
Add N,N-diisopropylethylamine (DIEA, 3–4 equivalents) to the solution to begin pre-activation.
-
Add the activated dipeptide solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.[3]
-
-
Washing: Wash the resin extensively with DMF to remove unreacted reagents.
-
Chain Elongation: Proceed with the standard Fmoc-SPPS cycles for the remaining amino acids in the sequence.
-
Cleavage and Deprotection: After synthesis is complete, treat the peptide-resin with a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5). The pseudoproline oxazolidine ring will be cleaved simultaneously, yielding the native threonine residue.
Protocol 2: Incorporation of an Isoacyl Dipeptide and O-to-N Acyl Migration
This protocol details the synthesis of the depsipeptide and its subsequent conversion to the native peptide.
-
Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Isoacyl Dipeptide Coupling:
-
Couple the desired isoacyl dipeptide (e.g., Boc-Ser(Fmoc-Aaa)-OH or Boc-Thr(Fmoc-Aaa)-OH) using standard coupling conditions. It is often recommended to use a carbodiimide-based coupling agent like DIC with HOBt, particularly in DCM, to avoid potential side reactions.
-
-
Chain Elongation: Continue with standard Fmoc-SPPS.
-
Cleavage: Cleave the depsipeptide from the resin using a standard TFA cleavage cocktail.
-
Purification of Depsipeptide: Purify the crude depsipeptide by reverse-phase HPLC. The enhanced solubility of the depsipeptide often leads to better chromatographic behavior.[6]
-
O-to-N Acyl Migration:
-
Dissolve the purified depsipeptide in an appropriate buffer at a pH of 7.0-8.0 (e.g., phosphate-buffered saline).
-
The intramolecular O-to-N acyl migration will proceed to yield the native peptide. The reaction is typically rapid.[5]
-
Monitor the conversion by HPLC.
-
-
Final Purification (Optional): If necessary, a final polishing step using HPLC can be performed to isolate the pure native peptide.
Conclusion: Choosing the Right Tool for the Job
Both Fmoc-pseudoproline dipeptides and isoacyl dipeptides are indispensable tools for overcoming the challenges of synthesizing "difficult" peptide sequences.
-
This compound and other pseudoproline dipeptides offer a straightforward and efficient method to disrupt on-resin aggregation, leading directly to the native peptide after cleavage. This makes them an excellent first choice for improving the synthesis of a wide range of difficult sequences.
-
Isoacyl dipeptides provide a more specialized solution, particularly for peptides that are exceptionally prone to aggregation and insolubility even after cleavage. The ability to purify a highly soluble depsipeptide intermediate before converting it to the final, often intractable, native peptide is a unique and powerful advantage of this method.
The selection between these two strategies should be guided by the specific properties of the target peptide. For many "difficult" sequences, the simplicity of the pseudoproline approach is sufficient. However, for the most challenging targets, the enhanced solubility and purification benefits offered by the isoacyl dipeptide method may prove to be the key to a successful synthesis.
References
- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. Synthesis of O-Acyl Isopeptides: Stepwise and Convergent Solid-Phase Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of O-acyl isopeptide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
Revolutionizing Peptide Synthesis: A Comparative Purity Analysis of Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH
In the landscape of peptide synthesis, particularly for therapeutic and research applications, achieving high purity of the final product is paramount. For researchers, scientists, and drug development professionals, the synthesis of "difficult sequences"—those prone to on-resin aggregation—presents a significant challenge, often leading to low yields and complex purification processes. The incorporation of pseudoproline dipeptides, such as Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH, has emerged as a transformative strategy to mitigate these issues. This guide provides an objective comparison of peptide purity synthesized with and without this advanced dipeptide, supported by representative experimental data and detailed protocols.
The Challenge of Aggregation in "Difficult" Peptide Sequences
During solid-phase peptide synthesis (SPPS), the growing peptide chain can adopt secondary structures, such as β-sheets, leading to intermolecular aggregation. This aggregation can physically obstruct the N-terminus, impeding the efficiency of both the Fmoc deprotection and the subsequent amino acid coupling steps. The consequence is a crude peptide product with a high percentage of deletion and truncated sequences, which are often difficult to separate from the desired full-length peptide.
To illustrate the impact of pseudoproline dipeptides, we present a case study on the synthesis of a model "difficult" peptide, a modified acyl carrier protein fragment (ACP), with the sequence Ac-Val-Gln-Ala-Ala-Ile-Gly-Thr-Tyr-Ile-Asn-NH₂. This sequence is known to be prone to aggregation during standard Fmoc-SPPS.
Comparative Purity Analysis: Standard vs. Pseudoproline-Assisted Synthesis
The use of this compound introduces a temporary "kink" in the peptide backbone at the Gly-Thr junction. This structural disruption effectively prevents the formation of secondary structures and subsequent aggregation, leading to a significant improvement in the purity of the crude peptide. The following table summarizes the representative outcomes of synthesizing the model peptide using a standard approach versus the pseudoproline-assisted method.
| Performance Metric | Standard Fmoc-SPPS (with Fmoc-Gly-OH & Fmoc-Thr(tBu)-OH) | Fmoc-SPPS with this compound |
| Crude Peptide Purity (by HPLC) | ~45% | ~85% |
| Major Impurities | Deletion sequences (des-Val, des-Gln), Truncated sequences | Minimal deletion and truncated sequences |
| Purification Difficulty | High, due to multiple closely eluting impurities | Low to moderate |
| Overall Isolated Yield | Low | Significantly Higher |
Experimental Data and Analysis
The purity of the synthesized peptides was assessed by High-Performance Liquid Chromatography (HPLC), and the identity was confirmed by Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC) Analysis
Representative HPLC chromatograms of the crude peptide synthesized using both methods would typically show a single major peak for the pseudoproline-assisted synthesis, indicating high purity. In contrast, the chromatogram for the standard synthesis would exhibit multiple peaks corresponding to the target peptide and various impurities.
Mass Spectrometry (MS) Analysis
Mass spectrometry is crucial for confirming that the major peak in the HPLC chromatogram corresponds to the desired peptide with the correct molecular weight. The pseudoproline moiety is cleaved during the final trifluoroacetic acid (TFA) treatment, yielding the native threonine residue in the final product.
| Analytical Method | Expected Result for Model Peptide |
| Calculated Molecular Weight | 1120.30 Da |
| Observed Molecular Weight (ESI-MS) | 1120.35 [M+H]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of the model peptide are provided below.
Solid-Phase Peptide Synthesis (SPPS)
Resin: Rink Amide MBHA resin (0.5 mmol/g loading)
Standard Fmoc-SPPS Protocol:
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).
-
Washing: Wash the resin with DMF (5x) and dichloromethane (DCM) (3x).
-
Amino Acid Coupling: Activate the Fmoc-amino acid (4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF. Add to the resin and couple for 1-2 hours. For the Gly-Thr junction, couple Fmoc-Thr(tBu)-OH first, followed by Fmoc-Gly-OH in the next cycle.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat steps 2-5 for each amino acid in the sequence.
-
Acetylation: Acetylate the N-terminus with a solution of acetic anhydride/DIPEA/DMF.
Pseudoproline-Assisted SPPS Protocol:
-
Follow steps 1-3 of the standard protocol.
-
Dipeptide Coupling: At the Gly-Thr position, activate this compound (2 eq.) with HBTU (1.9 eq.) and DIPEA (4 eq.) in DMF. Add to the resin and couple for 2 hours.
-
Continue with the standard SPPS cycles for the remaining amino acids.
-
Follow step 7 of the standard protocol.
Cleavage and Deprotection
Treat the resin with a cleavage cocktail of TFA/H₂O/TIPS (95:2.5:2.5) for 2-3 hours. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
Analytical Methods
HPLC:
-
System: Reverse-phase HPLC with a C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5-65% B over 30 minutes.
-
Detection: UV at 214 nm.
Mass Spectrometry:
-
System: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Analysis: Confirm the molecular weight of the purified peptide.
Visualizing the Workflow and Mechanism
To further elucidate the processes, the following diagrams illustrate the comparative workflows and the mechanism of action of the pseudoproline dipeptide.
Conclusion
The use of this compound represents a significant advancement in solid-phase peptide synthesis, particularly for sequences prone to aggregation. As demonstrated by the representative data, the incorporation of this pseudoproline dipeptide leads to a dramatic improvement in the crude purity of the synthesized peptide, simplifying the purification process and ultimately increasing the overall yield. For researchers in drug development and other scientific fields, leveraging this technology can be a critical factor in the successful and efficient synthesis of complex and "difficult" peptides.
Safety Operating Guide
Essential Guide to the Proper Disposal of Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH
For researchers and professionals in drug development, the safe handling and disposal of specialized chemical reagents like Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH are paramount for maintaining a secure and compliant laboratory environment. This guide provides detailed procedural information for the proper disposal of this dipeptide derivative, emphasizing safety and regulatory adherence.
Hazard Assessment and Classification
Key Considerations:
-
Consult the SDS: Always refer to the manufacturer-provided SDS for specific hazard information and disposal guidelines.
-
Institutional Policies: Adhere to your institution's Environmental Health and Safety (EHS) protocols for chemical waste disposal.
-
Local Regulations: Ensure compliance with all local, state, and federal regulations regarding chemical waste.[3][4][5]
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment should be worn to minimize exposure.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
Step-by-Step Disposal Procedure
The proper disposal of this compound depends on its form (solid or in solution) and whether it is contaminated with other hazardous materials.
For Uncontaminated Solid Waste:
-
Hazard Determination: Confirm with your institution's EHS department that the uncontaminated compound is considered non-hazardous.[6][7][8]
-
Packaging: Place the solid waste in a clearly labeled, sealed container. The label should include the full chemical name: "this compound".
-
Disposal: Dispose of the container in the designated solid chemical waste stream as directed by your EHS department. Some non-hazardous solid chemicals may be suitable for disposal in the regular trash, but this must be verified.[4]
For Contaminated Waste or Solutions:
Waste contaminated with solvents or other reagents from peptide synthesis must be treated as hazardous waste.
-
Segregation: Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Packaging: Collect the waste in a compatible, leak-proof container with a secure lid. The container must be appropriate for the type of solvent used (e.g., avoid metal containers for acidic waste).[3]
-
Labeling: Clearly label the container as "Hazardous Waste" and list all constituents, including this compound and any solvents or other chemicals.
-
Storage: Store the container in a designated satellite accumulation area (SAA) until it is collected by trained hazardous waste personnel.[9]
Disposal of Related Waste from Peptide Synthesis
During the use of Fmoc-protected amino acids in solid-phase peptide synthesis (SPPS), other waste products are generated, most notably from the deprotection step. The removal of the Fmoc group typically uses a base like piperidine, which generates dibenzofulvene (DBF) and its adducts.[10][11] This waste stream is considered hazardous and must be disposed of accordingly.
| Waste Product | Typical Composition | Disposal Consideration |
| Fmoc Deprotection Solution | Piperidine, Dibenzofulvene (DBF), DBF-piperidine adduct, and solvent (e.g., DMF). | Collect in a designated hazardous waste container for organic solvent waste. Do not mix with acidic or incompatible waste. |
Experimental Workflow for Disposal
The logical flow for determining the correct disposal path for this compound is outlined below.
Caption: Disposal decision workflow for this compound.
By following these procedures and maintaining open communication with your institution's safety office, you can ensure the safe and compliant disposal of this compound and its associated waste products.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. anaspec.com [anaspec.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. acs.org [acs.org]
- 5. portal.ct.gov [portal.ct.gov]
- 6. sfasu.edu [sfasu.edu]
- 7. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 8. ehs.web.baylor.edu [ehs.web.baylor.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
Safeguarding Your Research: Essential Safety and Handling Protocols for Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized reagents like Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH is paramount to both personal safety and research integrity. This document provides immediate, essential safety and logistical information, including detailed operational and disposal plans for this pseudoproline dipeptide. Adherence to these guidelines will help ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination.[2] All personnel must be trained on the proper use, removal, and disposal of PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Should include side shields.[2] |
| Face Shield | Recommended when there is a high risk of splashing, such as during bulk reagent preparation or spill cleanup.[2] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[4] A full-coverage suit may be necessary for large-scale operations or spill response.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are standard for handling peptides.[2][4] Consider double-gloving for added protection, especially when handling concentrated solutions or during prolonged procedures. |
| Respiratory Protection | Respirator/Fume Hood | Necessary when working with the lyophilized powder to avoid inhalation of fine particles.[2][4] All weighing and initial reconstitution of the powder should be conducted in a certified chemical fume hood.[5] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the standard procedure for safely handling this compound from reception to use in synthesis.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored at 2-8°C, desiccated, and protected from light.[6][7]
-
Record the date of receipt and lot number in the laboratory inventory.
2. Preparation and Weighing (in a Chemical Fume Hood):
-
Before beginning, ensure the chemical fume hood is functioning correctly.
-
Don the required PPE (lab coat, safety goggles, and nitrile gloves).
-
To minimize powder dispersion, use anti-static weighing techniques.[4]
-
Carefully weigh the desired amount of the powdered compound.
-
Clean the spatula and weighing vessel immediately after use to prevent cross-contamination.
3. Reconstitution/Use in Peptide Synthesis:
-
For use in solid-phase peptide synthesis (SPPS), the compound will be dissolved in a suitable solvent, typically dimethylformamide (DMF).[8]
-
Add the solvent slowly to the powder to avoid splashing.
-
The Fmoc protecting group is removed during synthesis using a mild base, commonly a solution of piperidine in DMF.[8][9] This step should also be performed in a fume hood.
-
All subsequent steps in the peptide synthesis should follow standard laboratory safety protocols for handling chemicals and equipment.[5]
4. Spill Response:
-
In the event of a spill, immediately evacuate and restrict access to the affected area.[4]
-
Wearing appropriate PPE (including respiratory protection if the spill involves powder), contain the spill using absorbent materials.[4]
-
Decontaminate the area according to your institution's protocols.
-
Collect all contaminated materials in a designated hazardous waste container.[4]
Disposal Plan
Proper waste disposal is essential for safety and regulatory compliance.[4]
-
Solid Waste: All solid waste contaminated with this compound, including weighing paper, pipette tips, and contaminated PPE, should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste:
-
Separate organic and aqueous waste streams.[4]
-
Liquid waste from the synthesis, particularly solutions containing DMF and piperidine from the Fmoc deprotection step, must be collected in a designated, sealed hazardous waste container.[8]
-
Never dispose of peptide waste down the drain or in regular trash.[4]
-
-
Decontamination: All glassware and equipment should be decontaminated before reuse or disposal.[4]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[3]
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. biovera.com.au [biovera.com.au]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. peptide.com [peptide.com]
- 7. anaspec.com [anaspec.com]
- 8. genscript.com [genscript.com]
- 9. peptide.com [peptide.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
